Product packaging for 4-Methoxy-2-methylpyrimidin-5-amine(Cat. No.:CAS No. 53135-45-8)

4-Methoxy-2-methylpyrimidin-5-amine

Cat. No.: B1591571
CAS No.: 53135-45-8
M. Wt: 139.16 g/mol
InChI Key: XEGDLNODDATISE-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylpyrimidin-5-amine, registered under CAS Number 53135-45-8, is a high-purity pyrimidine derivative of significant interest in pharmaceutical research and development. This compound serves as a key synthetic intermediate and building block in organic synthesis. Its molecular formula is C 6 H 9 N 3 O, with a molecular weight of 139.16 g/mol [ 3]. The compound is characterized as a light yellow to orange solid [ 3][citation>6] with a melting point of 55-57 °C [ 3][citation>6][citation>8] and a predicted boiling point of 253.3 ± 20.0 °C [ 3][citation>6][citation>8]. This amine is notably recognized in scientific literature for its role as a precursor in the synthesis of more complex molecules. A prominent application is its use in the research and development of Moxonidine [ 5][citation>9], an antihypertensive medication that acts as a selective agonist at the imidazoline receptor subtype 1 (I1) [ 9]. Researchers value this compound for constructing the pyrimidine core present in various pharmacologically active structures, facilitating studies in medicinal chemistry and drug discovery. Handling and Storage: To maintain stability and purity, this product should be stored in a cool, dark place under an inert atmosphere at room temperature [ 3][citation>8]. Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B1591571 4-Methoxy-2-methylpyrimidin-5-amine CAS No. 53135-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-8-3-5(7)6(9-4)10-2/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGDLNODDATISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590889
Record name 4-Methoxy-2-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53135-45-8
Record name 4-Methoxy-2-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2-methylpyrimidin-5-amine (CAS No. 53135-45-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methylpyrimidin-5-amine is a substituted aminopyrimidine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its structural features, particularly the arrangement of the methoxy, methyl, and amino groups on the pyrimidine core, make it a valuable intermediate in the fields of medicinal chemistry and agrochemical research. The pyrimidine scaffold is a well-established pharmacophore, and strategic functionalization of this core allows for the modulation of physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in larger molecules.

PropertyValueSource
CAS Number 53135-45-8
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
Melting Point 55-57 °C
Boiling Point 253.3 °C at 760 mmHg
Appearance SolidN/A
pKa (Predicted) 4.67 ± 0.29

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common and logical synthetic route commences from a readily available pyrimidine derivative, which is then functionalized to introduce the desired methoxy and amino groups. The causality behind this experimental choice lies in the ability to selectively introduce functional groups onto the pyrimidine ring, a cornerstone of heterocyclic chemistry.

A plausible and efficient synthesis pathway involves the following key transformations:

  • Nitration: Introduction of a nitro group at the 5-position of a suitable 2-methylpyrimidine precursor. This is a critical step as the nitro group serves as a precursor to the essential amine functionality.

  • Chlorination: Conversion of a hydroxyl or other suitable leaving group at the 4-position to a chloro group. This activates the position for subsequent nucleophilic substitution.

  • Methoxylation: Nucleophilic aromatic substitution of the chloro group with a methoxy group, typically using sodium methoxide. The electron-withdrawing nature of the nitro group facilitates this reaction.

  • Reduction: Reduction of the nitro group to an amine, yielding the final product, this compound.

This self-validating system ensures that each step can be monitored and the intermediates characterized to confirm the progression of the synthesis.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative synthesis of this compound. This protocol is based on established chemical principles for the functionalization of pyrimidine rings.

Step 1: Synthesis of 4-Chloro-2-methyl-5-nitropyrimidine

This intermediate is a key starting material. Its synthesis would typically involve the nitration and subsequent chlorination of a 2-methylpyrimidin-4-ol precursor.

Step 2: Synthesis of 4-Methoxy-2-methyl-5-nitropyrimidine

  • Materials: 4-Chloro-2-methyl-5-nitropyrimidine, Sodium methoxide, Methanol.

  • Procedure:

    • Dissolve 4-Chloro-2-methyl-5-nitropyrimidine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Carefully add a solution of sodium methoxide in methanol to the flask. The amount of sodium methoxide should be in slight excess (e.g., 1.1 equivalents).

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Methoxy-2-methyl-5-nitropyrimidine.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound

  • Materials: 4-Methoxy-2-methyl-5-nitropyrimidine, Reducing agent (e.g., Tin(II) chloride dihydrate, catalytic hydrogenation with Pd/C), Solvent (e.g., Ethanol, Ethyl acetate).

  • Procedure (using Tin(II) chloride dihydrate):

    • Suspend 4-Methoxy-2-methyl-5-nitropyrimidine in ethanol in a round-bottom flask.

    • Add an excess of Tin(II) chloride dihydrate to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

    • The product can be further purified by recrystallization or column chromatography.

Synthesis_Pathway Start 4-Chloro-2-methyl-5-nitropyrimidine Intermediate 4-Methoxy-2-methyl-5-nitropyrimidine Start->Intermediate Sodium Methoxide, Methanol Product This compound Intermediate->Product Reduction (e.g., SnCl2·2H2O or H2, Pd/C)

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions with biological targets, often mimicking the adenine core of ATP. This compound, as a functionalized aminopyrimidine, is a versatile building block for the synthesis of kinase inhibitors and other therapeutic agents.

Role as a Kinase Inhibitor Scaffold

Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminopyrimidine core is frequently utilized in the design of ATP-competitive kinase inhibitors. The amino group at the 5-position and the methoxy group at the 4-position of this compound can be further elaborated to introduce functionalities that enhance binding affinity and selectivity for the target kinase.

Kinase_Inhibitor_Workflow cluster_0 Library Synthesis cluster_1 Screening and Optimization BuildingBlock This compound Reaction Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) BuildingBlock->Reaction Library Diverse Library of Aminopyrimidine Derivatives Reaction->Library Screening High-Throughput Screening (HTS) against Kinase Panel Library->Screening Hit Hit Compound Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Preclinical Preclinical Lead->Preclinical Preclinical Development

Caption: Workflow for kinase inhibitor discovery using an aminopyrimidine building block.

The expertise in utilizing this scaffold lies in the rational design of substituents that can exploit specific features of the ATP-binding pocket of the target kinase, thereby achieving high potency and selectivity.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wear protective gloves/protective clothing/eye protection/face protection.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Store in a well-ventilated place. Keep container tightly closed.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development, particularly in the synthesis of kinase inhibitors. Its well-defined physicochemical properties and amenability to a range of chemical transformations make it an attractive starting material for the generation of diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for researchers and scientists aiming to leverage its potential in the creation of novel therapeutics.

References

  • 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE | CAS 53135-45-8. LookChem. [Link]
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]
  • The reaction of

In-Depth Technical Guide to 4-Methoxy-2-methylpyrimidin-5-amine: Physicochemical Properties for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Methoxy-2-methylpyrimidin-5-amine in Synthesis

This compound is a substituted pyrimidine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique arrangement of a methoxy, a methyl, and an amine group on the pyrimidine core offers multiple points for chemical modification, making it a versatile intermediate in the pharmaceutical and agrochemical industries.[1] The strategic placement of these functional groups influences the molecule's reactivity and physical properties, which are critical considerations for process development, formulation, and biological application. This guide provides an in-depth analysis of the core physical and chemical properties of this compound, offering a foundational understanding for researchers and developers working with this compound.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. These properties dictate the compound's behavior in different solvent systems, its purification strategy, and its stability under various conditions.

PropertyValueSource
Molecular Formula C₆H₉N₃O[1]
Molecular Weight 139.16 g/mol [1][2]
Melting Point 55-57 °C[1]
Boiling Point 253.3 °C at 760 mmHg[1]
Density 1.174 g/cm³[1]
pKa (Predicted) 4.67 ± 0.29[1]

Causality Behind Experimental Choices:

The determination of these physical constants is fundamental for the practical handling and application of this compound. The melting point, for instance, is a critical indicator of purity. A sharp melting range, as cited, suggests a relatively pure compound. Any significant deviation or broadening of this range would indicate the presence of impurities, necessitating further purification. The boiling point, while high, is an important parameter for any high-temperature reactions or purification by distillation under reduced pressure. The density is useful for solvent volume calculations in process scale-up. The predicted pKa suggests that the amine group is weakly basic, a key factor in designing salt formation strategies for purification or formulation.

Spectral Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic proton on the pyrimidine ring would likely appear as a singlet in the aromatic region. The methoxy group protons would present as a sharp singlet, typically around 3.8-4.0 ppm. The methyl group protons would also be a singlet, at a higher field (more shielded) position, likely around 2.4-2.6 ppm. The amine protons would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. One would expect to see signals for the four distinct carbons of the pyrimidine ring, a signal for the methoxy carbon, and a signal for the methyl carbon. The chemical shifts of the ring carbons would be influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by absorption bands corresponding to the functional groups present. Key expected vibrations include N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the methoxy group (around 1050-1250 cm⁻¹).

Experimental Protocols: Foundational Methodologies

The following section details standardized, step-by-step methodologies for the determination of key physical properties. These protocols are designed to be self-validating and are based on established laboratory practices.

Melting Point Determination: A Measure of Purity

Objective: To determine the melting point range of a solid organic compound, providing an indication of its purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

  • Capillary Loading: A capillary tube, sealed at one end, is tapped into the powder to pack a small sample (2-3 mm in height).

  • Apparatus Setup: The packed capillary is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, around 1-2 °C per minute near the expected melting point).

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Causality: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. A broad melting range is indicative of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

Solubility Assessment: A Key Parameter for Drug Development

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents, which is critical for reaction setup, purification, and formulation.

Methodology:

  • Solvent Selection: A range of common laboratory solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, chloroform, dimethyl sulfoxide (DMSO)).

  • Qualitative Assessment: To a test tube containing a small amount of the compound (e.g., 10 mg), the solvent is added dropwise with agitation. The visual observation of dissolution provides a qualitative measure (e.g., soluble, sparingly soluble, insoluble).

  • Quantitative Assessment (Shake-Flask Method):

    • An excess amount of the solid is added to a known volume of the solvent in a sealed flask.

    • The mixture is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.

Workflow for Quantitative Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid B Add known volume of solvent A->B C Seal flask B->C D Agitate at constant temperature (e.g., 24-48 hours) C->D E Filter to remove undissolved solid D->E Ensure equilibrium is reached F Analyze filtrate by HPLC/UV-Vis E->F G Determine concentration against calibration curve F->G

Sources

An In-Depth Technical Guide to the Molecular Structure of 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 4-Methoxy-2-methylpyrimidin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Synthesizing data from spectroscopic analyses and theoretical modeling, this document offers a detailed exploration of the compound's structural features, electronic properties, and the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics leveraging the pyrimidine scaffold.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Substituted pyrimidines are known to exhibit a wide range of pharmacological activities and are key components in many approved drugs. This compound, with its specific substitution pattern, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Understanding its molecular architecture is paramount for the rational design of new chemical entities with desired biological activities.

Molecular Structure Elucidation

The definitive molecular structure of this compound (C₆H₉N₃O) is established through a combination of spectroscopic techniques and computational analysis.

Core Chemical Identity
IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 53135-45-8[2]
Molecular Formula C₆H₉N₃O[2]
Molecular Weight 139.16 g/mol [2]
Melting Point 55-57 °C[1]
Boiling Point 253.3 °C at 760 mmHg[1]

A foundational understanding of the molecule begins with its 2D and 3D representations.

Figure 1: 2D Chemical Structure of this compound

The pyrimidine core consists of a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The substituents—a methoxy group at C4, a methyl group at C2, and an amine group at C5—confer specific chemical properties and reactivity to the molecule.

Spectroscopic Characterization: A Multi-faceted Approach

The precise arrangement of atoms and functional groups in this compound is elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl, methoxy, and amine groups, as well as the aromatic proton on the pyrimidine ring.

  • Methyl Protons (-CH₃ at C2): A singlet integrating to three protons is anticipated, typically in the upfield region (δ 2.0-3.0 ppm).

  • Methoxy Protons (-OCH₃ at C4): Another singlet, also integrating to three protons, is expected in the region of δ 3.5-4.5 ppm.

  • Amine Protons (-NH₂ at C5): A broad singlet, integrating to two protons, is characteristic of amine protons. Its chemical shift can vary depending on the solvent and concentration.

  • Aromatic Proton (-H at C6): A singlet corresponding to the single proton on the pyrimidine ring would be observed in the aromatic region (δ 7.0-8.5 ppm).

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

  • Methyl Carbon (-CH₃ at C2): A signal in the aliphatic region (δ 15-30 ppm).

  • Methoxy Carbon (-OCH₃ at C4): A signal around δ 50-60 ppm.

  • Pyrimidine Ring Carbons: The chemical shifts of the four carbons in the pyrimidine ring will be in the aromatic region (δ 100-170 ppm), with their exact positions influenced by the attached substituents. The carbon attached to the methoxy group (C4) and the nitrogens (C2, C4, C6) will be significantly deshielded.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3300N-H StretchPrimary Amine (-NH₂)
3000-2850C-H StretchMethyl (-CH₃) and Methoxy (-OCH₃)
1650-1550C=N and C=C StretchPyrimidine Ring
1250-1000C-O StretchMethoxy (-OCH₃)

The presence of a primary amine is confirmed by the characteristic N-H stretching vibrations. The C-H stretches from the methyl and methoxy groups, along with the aromatic C=N and C=C stretching vibrations of the pyrimidine ring, and the C-O stretch of the methoxy group, would all be present in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. For this compound (MW = 139.16), the molecular ion peak ([M]⁺) would be observed at m/z 139. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals from the substituents.

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical aspect of its utility. While various methods exist for the synthesis of substituted pyrimidines, a common approach involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with an amidine.

A plausible synthetic route could involve the reaction of a suitable three-carbon precursor bearing the future C4, C5, and C6 atoms with acetamidine to form the 2-methylpyrimidine core. Subsequent functional group manipulations would then be performed to introduce the methoxy and amino groups at the desired positions. The choice of reagents and reaction conditions is crucial for achieving high yields and purity. For instance, the introduction of the methoxy group often involves nucleophilic substitution of a leaving group (e.g., a halogen) with a methoxide source. The installation of the amino group can be achieved through various methods, including reduction of a nitro group or direct amination.

Synthesis_Workflow Starting_Materials β-Dicarbonyl Precursor + Acetamidine Cyclocondensation Cyclocondensation Starting_Materials->Cyclocondensation Pyrimidine_Core 2-Methylpyrimidine Core Cyclocondensation->Pyrimidine_Core Functionalization1 Introduction of Methoxy Group Pyrimidine_Core->Functionalization1 Intermediate1 4-Methoxy-2-methylpyrimidine Derivative Functionalization1->Intermediate1 Functionalization2 Introduction of Amino Group Intermediate1->Functionalization2 Final_Product This compound Functionalization2->Final_Product

Figure 2: Generalized Synthetic Workflow

Applications in Drug Development

The structural features of this compound make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The amine group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships. The methoxy and methyl groups can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. Its use as a key intermediate highlights its importance in the development of novel therapeutic agents.[1]

Conclusion

The molecular structure of this compound has been thoroughly elucidated through a combination of advanced spectroscopic techniques. This in-depth understanding of its chemical architecture, including the arrangement of its functional groups and the electronic nature of the pyrimidine core, is essential for its effective utilization in the synthesis of novel compounds for pharmaceutical and agrochemical research. The data and analyses presented in this guide provide a solid foundation for researchers working with this important chemical intermediate.

References

  • LookChem. (n.d.). Cas 53135-45-8, 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE.
  • PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. National Center for Biotechnology Information.

Sources

4-Methoxy-2-methylpyrimidin-5-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis of 4-Methoxy-2-methylpyrimidin-5-amine

Abstract

This compound (CAS: 53135-45-8) is a pivotal chemical intermediate, recognized for its integral role in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its structural motifs are prevalent in numerous biologically active molecules, making its efficient synthesis a topic of significant interest for researchers in drug discovery and development. This guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway for this compound. We will dissect a multi-step synthesis beginning from readily available precursors, detailing not only the experimental protocols but also the underlying chemical principles and mechanistic insights that govern each transformation. This document is structured to serve as a practical and educational resource for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry.

Introduction to this compound

The pyrimidine scaffold is a fundamental heterocyclic core in a vast array of biologically significant molecules, including nucleic acids and numerous therapeutic agents.[2][3] The specific substitution pattern of this compound provides a versatile platform for further chemical modification, establishing it as a valuable building block in the development of novel compounds.[1] An efficient and scalable synthesis is paramount to enabling its broad application in research and industrial settings. This guide delineates a well-established, five-stage synthetic route, designed to be both reproducible and informative.

Overview of the Synthetic Strategy

The synthesis of this compound can be logically approached through a linear sequence starting with the construction of the core pyrimidine ring, followed by a series of functional group interconversions to install the required substituents at the C2, C4, and C5 positions.

Retrosynthetic Analysis

A retrosynthetic approach reveals a practical pathway starting from simple, commercially available materials. The target molecule can be disconnected at the C5-amine bond, tracing back to a 5-nitro precursor. The C4-methoxy bond points to a nucleophilic aromatic substitution on a 4-chloro derivative. This 4-chloro-5-nitropyrimidine can be derived from its non-nitrated parent via electrophilic nitration. The 4-chloropyrimidine itself is readily accessible from the corresponding pyrimidinone, which is formed through a classical condensation reaction to build the heterocyclic ring.

Forward Synthesis Pathway Overview

The proposed forward synthesis involves five key stages:

  • Pyrimidine Ring Formation: Condensation of ethyl acetoacetate and acetamidine to form the 2-methylpyrimidin-4(3H)-one core.

  • Chlorination: Conversion of the pyrimidinone to 4-chloro-2-methylpyrimidine using a potent chlorinating agent.

  • Electrophilic Nitration: Regioselective introduction of a nitro group at the C5 position.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the C4-chloro substituent with a methoxy group.

  • Nitro Group Reduction: Conversion of the 5-nitro group to the target 5-amino functionality.

Synthesis_Pathway cluster_start Starting Materials Ethyl Acetoacetate Ethyl Acetoacetate Stage1 Stage 1: Ring Formation Ethyl Acetoacetate->Stage1 Acetamidine Acetamidine Acetamidine->Stage1 Intermediate1 2-Methylpyrimidin-4(3H)-one Stage1->Intermediate1 Condensation Stage2 Stage 2: Chlorination Intermediate1->Stage2 POCl3 Intermediate2 4-Chloro-2-methylpyrimidine Stage2->Intermediate2 Stage3 Stage 3: Nitration Intermediate2->Stage3 HNO3 / H2SO4 Intermediate3 4-Chloro-2-methyl-5-nitropyrimidine Stage3->Intermediate3 Stage4 Stage 4: Methoxylation (SNAr) Intermediate3->Stage4 NaOMe Intermediate4 4-Methoxy-2-methyl-5-nitropyrimidine Stage4->Intermediate4 Stage5 Stage 5: Reduction Intermediate4->Stage5 H2, Pd/C FinalProduct This compound Stage5->FinalProduct

Sources

4-Methoxy-2-methylpyrimidin-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxy-2-methylpyrimidin-5-amine: Properties, Synthesis, and Applications

Introduction

This compound, identified by its CAS Number 53135-45-8, is a substituted pyrimidine derivative of significant interest in synthetic chemistry. With the molecular formula C₆H₉N₃O, this compound serves as a crucial building block, or intermediate, in the production of high-value chemical entities, particularly within the pharmaceutical and agrochemical industries.[1] Its structural arrangement, featuring an electron-rich aromatic amine adjacent to a methoxy group on an electron-deficient pyrimidine core, imparts a unique reactivity profile that is leveraged in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, outlines a plausible synthetic pathway, details its reactivity, and explores its primary applications, offering a technical resource for researchers and drug development professionals.

Physicochemical and Structural Properties

The compound's utility is underpinned by its distinct physical and chemical characteristics. It is a solid at room temperature with a defined melting point, indicating a stable crystalline structure. The predicted pKa suggests it is a weak base, a typical characteristic of aromatic amines where the lone pair on the nitrogen is delocalized into the pyrimidine ring.

Diagram 1: Molecular Structure of this compound

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 53135-45-8 [1][2]
Molecular Formula C₆H₉N₃O [1]
Molecular Weight 139.16 g/mol [1][2]
Melting Point 55-57 °C [1]
Boiling Point 253.3 °C at 760 mmHg [1]
Density 1.174 g/cm³ [1]
Flash Point 107 °C [1]
pKa (Predicted) 4.67 ± 0.29 [1]
Appearance Data not available [1]
Solubility Data not available [1]

| Storage | Keep in dark place, Inert atmosphere, Room temperature |[1] |

Spectroscopic Characterization

  • ¹H NMR Spectroscopy (Predicted):

    • Pyrimidine Proton (H6): A singlet is expected around δ 7.5-8.0 ppm. The exact shift is influenced by the adjacent electron-donating groups.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H is predicted to appear around δ 3.9-4.1 ppm.

    • Amine Protons (-NH₂): A broad singlet integrating to 2H would likely be observed between δ 3.5-5.0 ppm. Its chemical shift and broadness are highly dependent on solvent and concentration.

    • Methyl Protons (-CH₃): A singlet integrating to 3H is expected around δ 2.4-2.6 ppm.

  • ¹³C NMR Spectroscopy (Predicted):

    • Pyrimidine Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The carbon bearing the methoxy group (C4) would be highly deshielded (δ > 160 ppm). The carbon attached to the amino group (C5) would appear around δ 120-130 ppm. C2 and C6 would also have distinct shifts, typically in the range of δ 150-160 ppm.

    • Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.

    • Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around δ 20-25 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: Two characteristic sharp peaks for the primary amine are expected in the 3300-3500 cm⁻¹ region.

    • C-H Stretching: Signals for aromatic and aliphatic C-H bonds would appear just above and below 3000 cm⁻¹, respectively.

    • C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1500-1650 cm⁻¹ region.

    • C-O Stretching: A strong signal for the aryl ether C-O bond is expected around 1200-1250 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be observed at m/z = 139. Subsequent fragmentation would likely involve the loss of methyl (-15) or methoxy (-31) radicals.

Synthesis Methodology

A definitive, published step-by-step protocol for the direct synthesis of this compound is not prominent in the reviewed literature. However, based on established pyrimidine chemistry, a plausible and efficient synthetic route can be designed. A common strategy involves the construction of the substituted pyrimidine ring or the modification of a pre-existing one. One logical approach starts from a dichlorinated pyrimidine precursor, followed by sequential nucleophilic aromatic substitution reactions.

Diagram 2: Plausible Synthetic Workflow

Synthetic_Workflow start 4,6-dichloro-2-methyl -5-nitropyrimidine step1 Selective Methoxylation (NaOMe, MeOH, low temp.) start->step1 intermediate 4-chloro-6-methoxy-2-methyl -5-nitropyrimidine step1->intermediate step2 Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) intermediate->step2 product 4-Methoxy-2-methyl -pyrimidin-5-amine step2->product

Experimental Protocol: A Plausible Two-Step Synthesis

This protocol is a representative example based on analogous reactions in pyrimidine chemistry. Optimization of temperature, reaction time, and stoichiometry would be required for validation.

Step 1: Selective Monomethoxylation of 4,6-dichloro-2-methyl-5-nitropyrimidine

  • Causality: The two chlorine atoms at positions 4 and 6 are activated towards nucleophilic substitution by the electron-withdrawing nitro group at C5. By carefully controlling the stoichiometry (using one equivalent of sodium methoxide) and maintaining a low temperature, selective monosubstitution can be favored over disubstitution.

  • Procedure:

    • To a stirred solution of 4,6-dichloro-2-methyl-5-nitropyrimidine (1.0 eq) in anhydrous methanol (MeOH) at 0 °C under an inert nitrogen atmosphere, add a solution of sodium methoxide (1.0 eq) in MeOH dropwise over 30 minutes.

    • Allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine.

    • Purify the crude product via column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group

  • Causality: The nitro group is readily reduced to a primary amine using standard catalytic hydrogenation or chemical reducing agents. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine (1.0 eq) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is fully consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the nucleophilic character of the 5-amino group and the electronic properties of the substituted pyrimidine ring.

  • Nucleophilicity of the Amino Group: The primary amine at the C5 position is the principal site for derivatization. It can readily react with a wide range of electrophiles, including acyl chlorides, isocyanates, and sulfonyl chlorides, to form amides, ureas, and sulfonamides, respectively. This reactivity is central to its role as a synthetic intermediate.

  • The Pyrimidine Ring: The pyrimidine ring is inherently electron-deficient. However, it is substituted with three electron-donating groups (EDGs): an amino (-NH₂), a methoxy (-OCH₃), and a methyl (-CH₃). These groups increase the electron density of the ring, making it less susceptible to nucleophilic attack than an unsubstituted pyrimidine, but they also activate the ring towards electrophilic aromatic substitution, although such reactions are less common for pyrimidines.

Key Application in Derivatization: Synthesis of Moxonidine

A prominent example showcasing the utility of the aminopyrimidine scaffold is in the synthesis of the antihypertensive drug Moxonidine. While many patented routes start from a dichlorinated precursor[3][4], the core reaction involves the formation of a complex guanidine-like linkage at the 5-amino position. This compound is a key precursor in the synthesis of Moxonidine and its metabolites.[5][6] The synthesis of Moxonidine involves the reaction of a pyrimidine amine with an imidazoline derivative.

Diagram 3: Derivatization to form the core of Moxonidine

Moxonidine_Synthesis reactant1 4-Chloro-6-methoxy-2-methyl- pyrimidin-5-amine product Moxonidine (4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl) -6-methoxy-2-methylpyrimidin-5-amine) reactant1->product Coupling Reaction plus + plus->product Coupling Reaction reactant2 2-Imidazoline Derivative (e.g., with a leaving group) reactant2->product Coupling Reaction

Applications in Drug Discovery and Agrochemicals

The substituted aminopyrimidine motif is a privileged scaffold in medicinal chemistry and agrochemical research.

  • Pharmaceuticals: this compound is a valuable intermediate for creating libraries of compounds for screening.[1] Its derivatives are investigated for various therapeutic properties. The most notable application is in the synthesis of Moxonidine, a centrally acting antihypertensive agent.[4][7] The structure is also a component of molecules designed as inhibitors for enzymes like histone methyltransferase EZH2, which are targets in cancer therapy.[8]

  • Agrochemicals: In the agrochemical sector, this compound serves as a building block for designing new pesticides and herbicides. The pyrimidine core is present in many commercial agrochemicals, and modifying the substitution pattern allows for the fine-tuning of biological activity and selectivity.[1]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical.

  • Hazards:

    • Harmful if swallowed (Acute toxicity, oral, Category 4).

    • Causes skin irritation (Category 2).

    • Causes serious eye irritation (Category 2A).

    • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.

    • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1]

    • First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a versatile and valuable chemical intermediate. Its well-defined physicochemical properties, coupled with the strategic reactivity of its primary amino group, make it a cornerstone for the synthesis of a range of target molecules in the pharmaceutical and agrochemical fields. While detailed experimental data on its synthesis and spectroscopy are not widely disseminated, its chemical nature can be reliably understood through the principles of organic chemistry, enabling its effective use in research and development. Proper adherence to safety protocols is essential when handling this compound.

References

  • DE102012215896A1 - Moxonidine synthesis using organic bases - Google Patents. (n.d.).
  • Wirth, D. D., He, M. M., Czeskis, B. A., Zimmerman, K. M., Roettig, U., Stenzel, W., & Steinberg, M. I. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 37(1), 23–34. [Link]
  • EP2765131A1 - Process for the production of Moxonidine - Google Patents. (n.d.).
  • Wirth, D. D., He, M. M., Czeskis, B. A., Zimmerman, K. M., Roettig, U., Stenzel, W., & Steinberg, M. I. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. ResearchGate.
  • WO2014037391A1 - Moxonidine synthesis with the aid of organic bases - Google Patents. (n.d.).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.).
  • PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine.
  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents. (n.d.).
  • LookChem. (n.d.). 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE.
  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents. (n.d.).
  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. (n.d.).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol.
  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928-9941. [Link]

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4-Methoxy-2-methylpyrimidin-5-amine: A Technical Guide to its Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biological significance of 4-methoxy-2-methylpyrimidin-5-amine and its derivatives. While primarily recognized as a key structural motif in the synthesis of pharmaceuticals, the inherent biological activity of the aminopyrimidine scaffold has garnered significant attention in the field of drug discovery. This document will delve into the synthetic routes involving this core structure, with a particular focus on its role in the development of the antihypertensive agent Moxonidine. Furthermore, we will explore the diverse pharmacological activities exhibited by aminopyrimidine derivatives, including their potent inhibitory effects on various protein kinases and their potential as anti-inflammatory and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important chemical entity.

Introduction: The Aminopyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] The strategic placement of amino and methoxy groups on this scaffold, as seen in this compound, creates a versatile building block for the synthesis of a wide array of therapeutic agents.[2] The electron-donating properties of the amino and methoxy substituents influence the reactivity and binding interactions of the pyrimidine core, making it a privileged structure in medicinal chemistry. This guide will specifically focus on the this compound moiety and its broader class of aminopyrimidine derivatives, highlighting their journey from synthetic intermediates to potent modulators of biological pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is crucial for its application in synthesis and biological studies.

PropertyValueReference
CAS Number 53135-45-8[2]
Molecular Formula C₆H₉N₃O[3]
Molecular Weight 139.16 g/mol [2]
Melting Point 55-57 °C[2]
Boiling Point 253.3 °C at 760 mmHg[2]
Flash Point 107 °C[2]
Density 1.174 g/cm³[2]
pKa 4.67 ± 0.29 (Predicted)[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Role as a Key Synthetic Intermediate: The Case of Moxonidine

While direct biological data on this compound is limited, its structural components are central to the synthesis of the antihypertensive drug Moxonidine. Moxonidine is a second-generation centrally acting antihypertensive that selectively binds to imidazoline I1 receptors in the brainstem, leading to a reduction in sympathetic nervous system activity and a subsequent decrease in blood pressure. The synthesis of Moxonidine typically starts from 5-amino-4,6-dichloro-2-methylpyrimidine, a close structural analog of the topic compound.

Synthetic Pathway to Moxonidine

The synthesis of Moxonidine from 5-amino-4,6-dichloro-2-methylpyrimidine is a multi-step process that highlights the importance of the aminopyrimidine core.

Moxonidine Synthesis A 5-Amino-4,6-dichloro- 2-methylpyrimidine C 4,6-Dichloro-2-methyl-5- (1-acetyl-2-imidazolin-2-yl)aminopyrimidine (DMAIA) A->C POCl₃ B 1-Acetyl-2-imidazolidinone B->C D Moxonidine (4-Chloro-N-(imidazolidin-2-ylidene)-6-methoxy- 2-methylpyrimidin-5-amine) C->D NaOMe, Methanol

Caption: Synthetic route to Moxonidine from 5-amino-4,6-dichloro-2-methylpyrimidine.

Detailed Experimental Protocol: Synthesis of Moxonidine Intermediate (DMAIA)

The following protocol is a representative synthesis of the key intermediate, 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine (DMAIA), as adapted from patent literature.[4]

Materials:

  • 5-amino-4,6-dichloro-2-methylpyrimidine

  • 1-acetyl-2-imidazolidinone

  • Phosphorus oxychloride (POCl₃)

  • Cold water

  • Base (e.g., sodium bicarbonate)

Procedure:

  • A mixture of 5-amino-4,6-dichloro-2-methylpyrimidine and 1-acetyl-2-imidazolidinone is heated in the presence of phosphorus oxychloride (POCl₃).[4] The reaction is typically carried out for several hours.

  • After the reaction is complete, the mixture is cooled.

  • Cold water is carefully added to the cooled reaction mixture, followed by the addition of a base to neutralize the excess acid and induce precipitation.[4]

  • The resulting precipitate (DMAIA) is isolated by filtration, washed, and dried.

Conversion of DMAIA to Moxonidine

The final step in the synthesis of Moxonidine involves the selective methoxylation of DMAIA.

Materials:

  • 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine (DMAIA)

  • Sodium methoxide (NaOMe)

  • Methanol

Procedure:

  • DMAIA is reacted with sodium methoxide in methanol.[5]

  • The reaction mixture is typically heated under reflux.

  • Upon completion, Moxonidine can be isolated directly from the reaction mixture by precipitation or crystallization.[5]

The Broader Biological Activity of Aminopyrimidine Derivatives

The aminopyrimidine scaffold is a versatile pharmacophore that has been incorporated into a multitude of biologically active compounds. The following sections highlight some of the key therapeutic areas where these derivatives have shown significant promise.

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Aminopyrimidine derivatives have emerged as potent inhibitors of various kinases.

  • Lymphocyte-Specific Kinase (Lck) Inhibitors: Aminopyrimidine amides have been designed as potent and selective inhibitors of Lck, a key kinase in T-cell activation. These compounds have shown the potential for treating T-cell-mediated autoimmune and inflammatory diseases.[6]

  • I-kappa B Kinase (IKK) Inhibitors: A novel series of aminopyrimidines have been identified as inhibitors of IKK2, a critical component of the NF-κB signaling pathway, which is involved in inflammation.[7]

  • Polo-like Kinase 4 (PLK4) Inhibitors: Derivatives of aminopyrimidine have been developed as highly potent inhibitors of PLK4, a master regulator of centriole duplication. These compounds exhibit antiproliferative activity against breast cancer cells, suggesting their potential as anticancer agents.

  • PI3K/mTOR Dual Inhibitors: Pyridopyrimidine scaffolds have been developed as dual inhibitors of PI3K and mTOR, two key kinases in a signaling pathway that is often hyperactivated in cancer. These compounds induce G1-phase cell cycle arrest and apoptosis in breast cancer cells.[8]

  • Receptor Tyrosine Kinase Inhibitors: Pyrrolo[2,3-d]pyrimidin-4-amine and pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been identified as multi-target receptor tyrosine kinase inhibitors, with significant activity against FGFRs, showing promise for the treatment of gastric cancer.[1]

Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) PI3K PI3K RTK->PI3K mTOR mTOR PI3K->mTOR Gene Gene Expression (Proliferation, Survival, Inflammation) mTOR->Gene Lck Lck Lck->Gene IKK IKK NFkB NF-κB IKK->NFkB NFkB->Gene PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Inhibitor Aminopyrimidine Derivatives Inhibitor->RTK Inhibitor->PI3K Inhibitor->mTOR Inhibitor->Lck Inhibitor->IKK Inhibitor->PLK4

Caption: Aminopyrimidine derivatives inhibit multiple kinases in key signaling pathways.

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines have been synthesized as ligands for the histamine H4 receptor (H4R).[9] These compounds have shown potential as anti-inflammatory and antinociceptive agents in animal models, suggesting a role for H4R antagonists in the treatment of pain and inflammation.[9]

Anti-inflammatory and Analgesic Activities

The pyrimidine scaffold is associated with anti-inflammatory and analgesic properties. Studies on pyrimidinylpyrazoles have demonstrated their pharmacological activities in these areas.[10] The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and various cytokines.[10]

Anticancer Activity

The diverse kinase inhibitory profiles of aminopyrimidine derivatives have positioned them as promising anticancer agents. By targeting kinases involved in cell proliferation, survival, and angiogenesis, these compounds can effectively halt tumor growth.[1] Furthermore, some pyridine and pyridopyrimidine derivatives have been shown to induce apoptosis in cancer cells.

Anti-tubercular Activity

Derivatives based on a 2,4-diaminopyrimidine core have been synthesized and evaluated for their anti-tubercular activities. This highlights the broad spectrum of biological activities associated with the aminopyrimidine scaffold.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, a variety of in vitro and in vivo assays can be employed.

In Vitro Assay: Kinase Inhibition Assay (Example: Lck)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant Lck enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant Lck enzyme, and the kinase substrate in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

In Vitro Assay: Cell Proliferation Assay

This assay is used to determine the effect of a compound on the growth of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Measure cell viability using a cell proliferation reagent according to the manufacturer's instructions.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Model: Spontaneously Hypertensive Rat (SHR) Model

This model is commonly used to evaluate the antihypertensive effects of test compounds.[11]

Animals:

  • Spontaneously Hypertensive Rats (SHRs)

Procedure:

  • Acclimatize the SHRs to the experimental conditions.

  • Measure the baseline blood pressure and heart rate using a non-invasive tail-cuff method.

  • Administer the test compound (e.g., orally or intravenously).

  • Monitor blood pressure and heart rate at various time points after administration.

  • Compare the changes in blood pressure and heart rate in the treated group with a vehicle-treated control group.

Structure-Activity Relationships (SAR)

The biological activity of aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.

  • Kinase Inhibitors: For many kinase inhibitors, the 2-amino group forms a crucial hydrogen bond with the hinge region of the kinase domain. Modifications at the 4- and 5-positions of the pyrimidine ring can significantly impact potency and selectivity by interacting with other regions of the ATP-binding pocket.[6]

  • Histamine H4 Receptor Ligands: SAR studies on 2-aminopyrimidine H4R ligands have shown that substitution at the 6-position of the pyrimidine ring with aromatic and secondary amine moieties can enhance potency.[9]

Conclusion and Future Perspectives

This compound is a valuable chemical entity, not only as a building block in the synthesis of important pharmaceuticals like Moxonidine but also as a representative of the broader class of aminopyrimidines with significant therapeutic potential. The aminopyrimidine scaffold has proven to be a versatile platform for the development of potent and selective modulators of various biological targets, particularly protein kinases. The diverse biological activities, including anti-inflammatory, anticancer, and antihypertensive effects, underscore the importance of continued research into this class of compounds.

Future efforts should focus on exploring the direct biological activity of this compound and its simple derivatives to better understand the intrinsic pharmacological properties of this core structure. Furthermore, the continued application of structure-based drug design and combinatorial chemistry approaches will undoubtedly lead to the discovery of novel aminopyrimidine derivatives with improved efficacy and safety profiles for the treatment of a wide range of human diseases.

References

  • Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry. [Link not available]
  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry. [Link not available]
  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link not available]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link not available]
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link not available]
  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. [Link not available]
  • Moxonidine synthesis with the aid of organic bases.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link not available]
  • SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of...
  • Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models. Slideshare. [Link not available]
  • Identification, synthesis and pharmacological activity of moxonidine metabolites. PubMed. [Link]
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  • Process for the production of Moxonidine.
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  • Moxonidine analogs, preparation processes and uses therefor.
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  • In Vitro Study on Antihypertensive and Antihypercholesterolemic Effects of a Curcumin Nanoemulsion. PubMed Central. [Link not available]
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  • N-(4-Methoxy-2-(methyl(2-(methyl(nitroso)amino)ethyl)amino)-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide.
  • How to Prepare 5-Amino-4,6-dichloro-2-methylpyrimidine?. Guidechem. [Link not available]
  • 4-Amino-5-methoxymethyl-2-methylpyrimidine. PubChem. [Link]
  • This compound CAS NO.53135-45-8.
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The 4-Methoxy-2-methylpyrimidin-5-amine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a senior application scientist's perspective on the 4-Methoxy-2-methylpyrimidin-5-amine core and its analogs. We will move beyond simple data recitation to explore the underlying chemical principles and strategic considerations that make this scaffold a cornerstone in contemporary drug discovery. Our focus will be on the causality behind synthetic choices, the rationale for analog design, and the interpretation of structure-activity relationship (SAR) data, particularly in the context of kinase inhibition.

The Pyrimidine Core: A Foundation of Biological Significance

The pyrimidine ring is a quintessential "privileged structure" in medicinal chemistry.[1] As a fundamental component of nucleic acids (cytosine, thymine, uracil) and Vitamin B1, nature has repeatedly selected this heterocycle for critical biological functions.[2][3][4] This inherent biocompatibility and structural versatility have made pyrimidine derivatives a fertile ground for the development of therapeutics across a vast range of diseases, including cancer, microbial infections, and inflammatory conditions.[3][5]

Deconstructing the this compound Scaffold

The subject of this guide, this compound, is a highly functionalized and strategically important starting point for chemical library synthesis.

Core Chemical Properties:

  • Molecular Formula: C₆H₉N₃O[6][]

  • Molecular Weight: 139.16 g/mol [8]

  • CAS Number: 53135-45-8[6][][9]

  • Melting Point: 55-57 °C[9]

Let's analyze the contribution of each substituent, as the interplay between these groups dictates the molecule's reactivity and potential as a pharmacophore:

  • 5-Amino Group: This is the primary vector for synthetic diversification. Its nucleophilicity allows for a wide array of reactions—amidation, sulfonylation, reductive amination, and participation in coupling reactions—to build out complex side chains. In the context of kinase inhibition, this amine or its immediate derivative often serves as a critical hydrogen bond donor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket.

  • 4-Methoxy Group: This group is a key modulator of both electronics and metabolism. As an electron-donating group, it influences the overall aromaticity and reactivity of the pyrimidine ring. Critically, it can also serve as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of diverse functionalities at the C4 position. This provides a secondary, powerful axis for SAR exploration.

  • 2-Methyl Group: This small alkyl group provides steric definition and can engage in favorable van der Waals interactions within a target's binding site. It also influences the basicity of the adjacent ring nitrogens, subtly tuning the molecule's overall physicochemical properties.

Synthetic Strategies: From Core Construction to Targeted Derivatization

The economic and efficient synthesis of the core and its subsequent analogs is a paramount concern in drug development. Multicomponent reactions (MCRs) are often favored for their atom economy and ability to rapidly generate complexity.[10]

General Synthesis of the Substituted Pyrimidine Core

While numerous routes exist, a common and efficient strategy for constructing highly substituted pyrimidines involves the one-pot condensation of three components: an aldehyde, a compound with an active methylene group (like malononitrile), and a third component like urea or thiourea.[10][11][12] This approach allows for the rapid assembly of the core ring system.

Below is a conceptual workflow illustrating a three-component reaction strategy for pyrimidine synthesis.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Malononitrile Malononitrile MCR One-Pot Multicomponent Reaction (MCR) Malononitrile->MCR Aldehyde Aldehyde (R-CHO) Aldehyde->MCR Thiourea Thiourea / Urea Thiourea->MCR Product Substituted Pyrimidine Derivative MCR->Product High Yield, Atom Economy

Caption: General workflow for pyrimidine synthesis via MCR.

Key Derivatization Pathways

The true power of the this compound scaffold lies in its capacity for controlled, site-selective modification. The diagram below outlines the primary strategic pathways for analog generation.

Derivatization cluster_NH2 5-Amino Group Modifications cluster_OCH3 4-Methoxy Group Displacement (SₙAr) cluster_C6 C6 Position Functionalization Core This compound 5-NH₂ 4-OCH₃ C6-H Amidation Amidation (R-COCl) Core:f1->Amidation Sulfonylation Sulfonylation (R-SO₂Cl) Core:f1->Sulfonylation Urea Urea Formation (R-NCO) Core:f1->Urea Amination Amination (R₂NH) Core:f2->Amination Thiolation Thiolation (R-SH) Core:f2->Thiolation Halogenation Halogenation (e.g., NCS, NBS) Core:f3->Halogenation Coupling Cross-Coupling (e.g., Suzuki) Halogenation->Coupling

Caption: Key synthetic derivatization strategies from the core scaffold.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol describes a standard, reliable method for acylating the 5-amino group, a foundational step in building many active derivatives.

Objective: To synthesize an N-(4-methoxy-2-methylpyrimidin-5-yl)amide derivative.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride or carboxylic acid (1.1 eq)

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Tertiary amine base (e.g., triethylamine or DIPEA, 2.0 eq)

  • If starting from carboxylic acid: a coupling agent (e.g., HATU or HOBt/EDC, 1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM.

  • Base Addition: Add the tertiary amine base (e.g., triethylamine, 2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise. Self-Validating Check: A mild exotherm or formation of a precipitate (triethylamine hydrochloride) is often observed, indicating the reaction is proceeding.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acid and the hydrochloride salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications & Structure-Activity Relationships (SAR)

The true value of the this compound scaffold is demonstrated by its successful application in generating potent and selective modulators of various biological targets, most notably protein kinases.

The Aminopyrimidine Scaffold as a Kinase Hinge-Binder

A recurring theme in kinase inhibition is the role of the aminopyrimidine core as an "ATP mimic." It effectively occupies the adenine binding site and forms one or more crucial hydrogen bonds with the "hinge region" of the kinase, a short peptide loop that connects the N- and C-lobes of the enzyme. This interaction is fundamental to the inhibitory activity of many drugs.

KinaseBinding cluster_Enzyme Kinase ATP-Binding Pocket cluster_Inhibitor Aminopyrimidine Inhibitor Hinge Hinge Region (Backbone NH) Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue InhibitorCore Pyrimidine Ring InhibitorCore->Hinge Anchors in Adenine Site Amine 5-Amino Derivative (H-bond Donor) Amine->Hinge Key H-Bond Sidechain Side Chain (Targets Pocket) Sidechain->Pocket Confers Selectivity & Potency Sidechain->Gatekeeper Steric Interaction

Caption: Aminopyrimidine interaction within a kinase ATP-binding site.

Case Studies: Targeting Key Kinases in Disease

Derivatives of this scaffold have been instrumental in the development of inhibitors for several important kinase families.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: In oncology, mutations in EGFR are key drivers of non-small cell lung cancer. Aminopyrimidine derivatives have been developed to selectively target these mutated forms over wild-type EGFR, leading to more effective and less toxic therapies.[13][14]

  • Src/Abl Kinase Inhibitors: The fusion protein BCR-Abl is the causative agent of chronic myeloid leukemia (CML). The dual Src/Abl inhibitor Dasatinib, which is based on an aminopyrimidine core, is a cornerstone of CML treatment, highlighting the scaffold's clinical success.[15]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are central regulators of the cell cycle, and their deregulation is a hallmark of cancer. Potent and selective CDK inhibitors have been developed from 2,4-diaminopyrimidine cores, demonstrating significant antitumor activity.[16]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial kinase in B-cell signaling, making it a prime target for autoimmune disorders and B-cell malignancies. Patented aminopyrimidine derivatives have shown promise as effective BTK modulators.[17]

The following table summarizes representative data for various pyrimidine-based kinase inhibitors, illustrating how subtle structural modifications can dramatically impact potency and selectivity.

Compound ClassTarget Kinase(s)Rationale for DesignRepresentative IC₅₀Reference
Pyrrolo[2,3-d]pyrimidinesIGF-1RModification of the scaffold to enhance selectivity against the highly homologous Insulin Receptor (IR).12-170 nM[18]
2,4-Diamino-5-ketopyrimidinesCDK1, CDK2, CDK4The 5-keto and 2,4-diamino substitutions optimize interactions within the CDK active site.1-3 nM[16]
2-(Aminopyrimidinyl)thiazolesSrc/AblHybrid structure combining aminopyrimidine hinge-binding with a thiazole carboxamide to target additional pockets.Potent antiproliferative activity[15]
7H-pyrrolo[2,3-d]pyrimidinesFGFR1-4Introduction of a bulky group to access a back pocket, creating an irreversible covalent inhibitor.<1 - 10 nM[18]
Beyond Kinases: A Versatile Scaffold

The utility of this core extends beyond kinase inhibition.

  • Antihypertensive Agents: Moxonidine, an antihypertensive drug, is structurally a 4-chloro-N-(imidazolidin-2-ylidene)-6-methoxy-2-methylpyrimidin-5-amine.[19] This demonstrates the scaffold's applicability in cardiovascular medicine, where modification of the 5-amino group leads to a completely different pharmacological profile.

  • Deubiquitinase (DUB) Inhibitors: Recent research has identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of USP1/UAF1, a key enzyme in the DNA damage response pathway.[20] This opens a new and exciting therapeutic avenue for this compound class, particularly in oncology.

Essential Experimental Workflows

Rigorous and reproducible biological evaluation is critical for validating synthetic efforts. The following protocols are standard in the field for characterizing novel derivatives.

Workflow: From Synthesis to Cellular Activity

The path from a newly synthesized compound to a validated lead involves a tiered screening approach.

Workflow A Synthesis & Purification of Analog Library B Biochemical Assay (e.g., In Vitro Kinase IC₅₀) A->B C Select Potent Hits (IC₅₀ < 100 nM) B->C Data Analysis D Cell-Based Proliferation Assay (e.g., MTT on Cancer Cell Line) C->D E Select Active Hits (GI₅₀ < 1 µM) D->E Data Analysis F In Vitro ADME Profiling (Metabolic Stability, Solubility) E->F G Lead Candidate for In Vivo Studies F->G Prioritization

Caption: A typical drug discovery screening cascade for new analogs.

Protocol: MTT Cell Proliferation Assay

This colorimetric assay is a workhorse for determining a compound's effect on the viability and proliferation of cancer cells.[1]

Objective: To determine the 50% growth inhibition (GI₅₀) concentration of a test compound on a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Self-Validating Check: Viable cells with active metabolism will reduce the yellow MTT to a purple formazan, visible as intracellular precipitates.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its strategic placement of functional groups provides a robust platform for generating diverse chemical libraries with a high probability of biological activity. The extensive body of research, particularly in kinase inhibition, has established clear SAR principles that continue to guide the rational design of next-generation therapeutics.

Future efforts will likely focus on:

  • Enhanced Selectivity: Designing analogs that can differentiate between closely related kinase family members to minimize off-target effects.

  • Targeting Resistance: Developing derivatives that are active against drug-resistant mutant forms of kinases.

  • Novel Target Classes: Expanding the application of this scaffold to other enzyme families, as successfully demonstrated with deubiquitinase inhibitors.

  • Fragment-Based Growth: Using the core as a foundational fragment and building out derivatives based on high-resolution structural data of novel targets.

For researchers in the field, a deep understanding of the synthetic versatility and established SAR of this core is not just advantageous—it is essential for the efficient discovery and development of novel chemical entities to address unmet medical needs.

References

  • Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
  • Al-Ostath, A., Al-Assar, Z., Ghamri, Y., & El-Faham, A. (2021). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. BMC Chemistry, 15(1), 4. [Link]
  • Hassani, Z. (2014). Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base Catalyst. Letters in Organic Chemistry, 11(7), 546-549. [Link]
  • Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • Faydallah, S. M., Al-Abdullah, E. S., Al-Faifi, S. A., Al-Omair, M. A., & El-hady, M. F. (2020). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Archiv der Pharmazie, 353(9), e2000084. [Link]
  • Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Hassani, Z. (2014). Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base Catalyst. Bentham Science Publishers. [Link]
  • Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science Publisher. [Link]
  • Hassani, Z. (2014). Synthesis of pyrimidine derivatives from three-component reaction of malononitrile, aldehydes and thiourea/urea in the presence of high surface area and nanosized MgO as a highly effective heterogeneous base catalyst.
  • LookChem. (n.d.). 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE. LookChem. [Link]
  • Huth, A., & Wiegand, H. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. U.S.
  • PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine.
  • Furet, P., et al. (2015). Novel amino pyrimidine derivatives.
  • Wang, W., et al. (2017). Compounds and compositions for modulating EGFR mutant kinase activities. U.S.
  • Mevel, M., et al. (2014). Moxonidine synthesis with the aid of organic bases.
  • Finlay, M., et al. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds. U.S.
  • Wu, P. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 11(7), 776–786. [Link]
  • Chu, X. J., DePinto, W., Bartkovitz, D., et al. (2006). Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. [Link]
  • Lombardo, L. J., Lee, F. Y., Chen, P., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
  • Dexheimer, T. S., Rosenthal, A. S., Luci, D. K., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]
  • Seela, F., & Westerhausen, S. (1992). Synthesis and antiviral activity of certain 4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 35(23), 4393–4399. [Link]
  • El-Mekabaty, A., El-Fakharany, E. M., El-Badry, O. M., Moamen, S. A., & Hassan, A. S. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 16937. [Link]

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Spectroscopic Data for 4-Methoxy-2-methylpyrimidin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Methoxy-2-methylpyrimidin-5-amine (CAS No. 53135-45-8), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Due to the limited availability of public domain experimental spectra for this compound, this guide presents a detailed analysis based on predicted spectroscopic data, grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this and related pyrimidine derivatives. The methodologies and interpretations provided herein are designed to serve as a robust reference for the characterization of this compound.

Introduction

This compound is a substituted pyrimidine with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol . Its structure, featuring a pyrimidine core with methoxy, methyl, and amine functional groups, makes it a versatile building block in organic synthesis. The precise characterization of this molecule is crucial for ensuring the purity and identity of downstream products in drug discovery and development pipelines.

Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for this compound. Each section will provide a summary of the expected data, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the spectral features.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic proton, the amine protons, the methoxy protons, and the methyl protons.

Signal Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
1~ 7.8Singlet1HH6
2~ 4.5Broad Singlet2HNH₂ (N10)
3~ 3.9Singlet3HOCH₃ (C9)
4~ 2.4Singlet3HCH₃ (C7)
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six carbon atoms in the molecule.

Predicted Chemical Shift (δ) ppm Assignment
~ 165.0C4
~ 160.0C2
~ 155.0C6
~ 120.0C5
~ 55.0C9 (OCH₃)
~ 25.0C7 (CH₃)
Experimental Protocol for NMR Data Acquisition

The following is a standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Shim the magnetic field to achieve homogeneity. acq1->acq2 acq3 Acquire the ¹H NMR spectrum (typically 16-32 scans). acq2->acq3 acq4 Acquire the proton-decoupled ¹³C NMR spectrum (requires a larger number of scans due to low natural abundance). acq3->acq4 proc1 Apply Fourier transformation to the raw data (FID). acq4->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal. proc2->proc3 proc4 Integrate the signals in the ¹H NMR spectrum. proc3->proc4

Figure 2: Workflow for NMR spectroscopic analysis.

Interpretation of Predicted NMR Spectra
  • ¹H NMR:

    • The singlet at approximately 7.8 ppm is assigned to the proton at the C6 position of the pyrimidine ring. Its downfield shift is due to the deshielding effect of the aromatic ring and the adjacent nitrogen atom.

    • The broad singlet around 4.5 ppm, integrating to two protons, is characteristic of the amine (-NH₂) group at the C5 position. The broadness of this signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

    • The singlet at approximately 3.9 ppm, integrating to three protons, is assigned to the methoxy (-OCH₃) group at the C4 position.

    • The singlet around 2.4 ppm, with an integration of three protons, corresponds to the methyl (-CH₃) group attached to the C2 position of the pyrimidine ring.

  • ¹³C NMR:

    • The signals in the aromatic region (120-165 ppm) are assigned to the carbon atoms of the pyrimidine ring. The carbons directly attached to heteroatoms (C2, C4, and C6) are expected to be the most downfield due to the strong deshielding effects of the nitrogen and oxygen atoms.

    • The signal around 55.0 ppm is characteristic of a methoxy carbon (C9).

    • The upfield signal at approximately 25.0 ppm is assigned to the methyl carbon (C7).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Predicted Mass Spectrometry Data
m/z (predicted) Assignment
139.0746[M]⁺ (Molecular Ion)
124.0511[M - CH₃]⁺
110.0610[M - CHO]⁺ or [M - N₂H]⁺
96.0456[M - CH₃ - CO]⁺
Experimental Protocol for Mass Spectrometry Data Acquisition

A standard procedure for obtaining an electron ionization (EI) mass spectrum is outlined below.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion ([M]⁺), and induce fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and record their abundance at each m/z value to generate the mass spectrum.

Interpretation of Predicted Mass Spectrum and Fragmentation Pathway

The molecular ion peak is expected at an m/z of approximately 139.0746, which corresponds to the exact mass of C₆H₉N₃O. The predicted fragmentation pattern is based on the stability of the resulting fragments.

G M [M]⁺ m/z = 139 M_minus_CH3 [M - CH₃]⁺ m/z = 124 M->M_minus_CH3 - •CH₃ M_minus_CHO [M - CHO]⁺ m/z = 110 M->M_minus_CHO - •CHO M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z = 96 M_minus_CH3->M_minus_CH3_minus_CO - CO

Figure 3: Predicted fragmentation pathway for this compound.

A primary fragmentation event is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable fragment at m/z 124. Another possible fragmentation is the loss of a formyl radical (•CHO) or a diazinyl radical (•N₂H). Subsequent loss of carbon monoxide (CO) from the m/z 124 fragment could result in a peak at m/z 96.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared (IR) Absorption Bands
Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3300N-H stretchPrimary Amine (-NH₂)
3050 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchAliphatic C-H (CH₃)
1620 - 1580C=N and C=C stretchPyrimidine Ring
1600 - 1550N-H bendPrimary Amine (-NH₂)
1250 - 1200C-O stretchAryl Ether (-O-CH₃)
Experimental Protocol for IR Data Acquisition (ATR Method)
  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium).

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Interpretation of Predicted IR Spectrum
  • The broad band in the 3400-3300 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine group.

  • The absorptions between 3050-3000 cm⁻¹ are attributed to the C-H stretching of the aromatic pyrimidine ring.

  • The bands in the 2950-2850 cm⁻¹ range correspond to the C-H stretching of the methyl and methoxy groups.

  • The strong absorptions between 1620-1580 cm⁻¹ are due to the C=N and C=C stretching vibrations within the pyrimidine ring.

  • The N-H bending vibration of the primary amine is expected to appear in the 1600-1550 cm⁻¹ region.

  • A prominent band around 1250-1200 cm⁻¹ is indicative of the C-O stretching of the aryl ether (methoxy group).

Conclusion

This technical guide has provided a comprehensive, albeit predicted, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with their detailed interpretations and standard experimental protocols, offer a valuable resource for the identification and characterization of this important chemical intermediate. While this guide is based on well-established spectroscopic principles, experimental verification of this data is recommended for definitive structural confirmation.

References

  • LookChem. 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE. [Link]

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A Technical Guide to 4-Methoxy-2-methylpyrimidin-5-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-2-methylpyrimidin-5-amine (CAS No. 53135-45-8) is a substituted pyrimidine that serves as a crucial building block in the synthesis of complex heterocyclic molecules.[1] Its strategic placement of an amino group ortho to a methoxy group on the pyrimidine core makes it a highly valuable intermediate, particularly in the fields of medicinal chemistry and agrochemical development.[1] The electron-donating nature of the methoxy and amino substituents activates the pyrimidine ring, while their specific arrangement provides a versatile scaffold for constructing targeted bioactive compounds.

This guide provides an in-depth review of the synthesis, chemical properties, and notable applications of this compound, with a focus on its role as a key precursor in the development of pharmaceutical agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 53135-45-8[1]
Molecular Formula C₆H₉N₃O[1][2]
Molecular Weight 139.16 g/mol [1][2]
Melting Point 55-57 °C[1]
Boiling Point 253.3 °C at 760 mmHg[1]
Density 1.174 g/cm³[1]
Appearance White to off-white solid
Synonyms 5-Amino-4-methoxy-2-methylpyrimidine[1]

Synthesis and Mechanistic Insights

While direct, published spectroscopic characterization is scarce, a robust and logical synthetic pathway to this compound can be constructed based on established pyrimidine chemistry. The most effective strategy involves a three-step sequence starting from the cyclization of common precursors, followed by nitration, chlorination, selective methoxylation, and finally, reduction of a nitro group.

The key precursor, 4,6-dichloro-2-methyl-5-nitropyrimidine, can be synthesized efficiently from acetamidine hydrochloride and diethyl malonate.[3] The subsequent steps leverage the differential reactivity of the chloro-substituents and the reliable conversion of a nitro group to an amine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

This protocol is based on analogous, well-documented procedures for substituted pyrimidines.[3][4][5]

Step 1: Synthesis of 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine

  • To a solution of 4,6-dichloro-2-methyl-5-nitropyrimidine (1.0 eq) in anhydrous methanol (MeOH), cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (NaOMe) in MeOH (1.0 eq) dropwise, maintaining the temperature below 10 °C. The selective substitution occurs at the more reactive C4/C6 position.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by carefully adding water. The product may precipitate.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Step 2: Reduction to this compound

  • Dissolve the 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%) or Raney Nickel.

  • Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂), typically via a balloon or a pressurized hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature under a hydrogen atmosphere until TLC analysis indicates complete consumption of the starting material (typically 4-12 hours). The nitro group is selectively reduced to an amine, and the remaining chloro group is typically removed via hydrogenolysis under these conditions.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality Note: Catalytic transfer hydrogenation using a source like ammonium formate in the presence of Pd/C is a viable, often safer alternative to using pressurized hydrogen gas and can be highly effective for nitro group reductions.[4] The choice of catalyst (Pd/C vs. Raney Ni) can influence the reaction rate and selectivity, with Pd/C being particularly effective for simultaneous nitro reduction and dehalogenation.

Spectroscopic Characterization

Disclaimer: The following NMR data is predicted and should be used for reference purposes only. Experimental verification is required for definitive assignment.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.85s1HPyrimidine C6-H
~ 4.05s3HMethoxy (-OCH ₃)
~ 3.60br s2HAmino (-NH ₂)
~ 2.50s3HMethyl (-CH ₃)
Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)Assignment
~ 164.0C4 (C-OMe)
~ 162.5C2 (C-Me)
~ 138.0C6 (C-H)
~ 125.0C5 (C-NH₂)
~ 54.0Methoxy (-C H₃)
~ 25.0Methyl (-C H₃)

Applications in Medicinal Chemistry

The primary and most well-documented application of this compound and its direct precursors is in the synthesis of the antihypertensive drug Moxonidine . Moxonidine is a selective agonist at the imidazoline receptor subtype 1 (I₁), and its action results in a reduction of sympathetic nervous system activity and a decrease in blood pressure.

The pyrimidine core of this compound serves as the foundational scaffold onto which the key imidazoline moiety is constructed to create the final active pharmaceutical ingredient (API).

Moxonidine_Synthesis_Workflow A This compound(or its dichloro precursor) B Reaction with Imidazoline derivative A->B Step 1 Coupling C Intermediate Adduct B->C D Moxonidine(4-Chloro-N-(imidazolidin-2-ylidene)-6-methoxy-2-methylpyrimidin-5-amine) C->D Step 2 Cyclization/Final Modification

Caption: Role of the pyrimidine core in the synthesis of Moxonidine.

Safety and Handling

Based on the Safety Data Sheet (SDS), this compound is classified as hazardous.[2] Researchers and drug development professionals must adhere to strict safety protocols when handling this compound.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[2]
STOT - Single Exposure GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[2]
Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. A complete suit protecting against chemicals may be necessary for larger quantities.[2]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[2]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

    • If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water.[2]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

    • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[2]

  • Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere. Keep away from incompatible materials such as strong oxidizing agents.

References

  • Zhou, S., Xu, D., Wang, Z., Zhu, Z., Zha, Z., Fan, Y., & Su, H. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-Methyl-5-Nitropyrimidine. Asian Journal of Chemistry, 26(12), 3559-3561. [Link]
  • Almac Group. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.
  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. National Center for Biotechnology Information.
  • LookChem. (n.d.). 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE.
  • Stiasni, N., & Striegler, H. (2019).
  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Google Patents. (n.d.). Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.

Sources

The Strategic Utility of 4-Methoxy-2-methylpyrimidin-5-amine in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary medicinal chemistry, the demand for versatile and strategically functionalized scaffolds is paramount for the efficient discovery of novel therapeutics. 4-Methoxy-2-methylpyrimidin-5-amine has emerged as a highly valuable building block, particularly in the synthesis of kinase inhibitors. Its unique substitution pattern offers a confluence of reactive sites that can be selectively manipulated to explore vast chemical space and optimize pharmacological properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound. We will delve into its synthetic utility, explore its application in the design of targeted kinase inhibitors, and provide detailed, actionable experimental protocols.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of approved drugs and clinical candidates.[1][2] Its ability to mimic the purine bases of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of protein kinases, a family of enzymes frequently dysregulated in cancer and other diseases.[3][4] The strategic placement of substituents on the pyrimidine ring is crucial for achieving high potency and selectivity. This compound (CAS 53135-45-8) is a commercially available[5] intermediate that offers a unique combination of a reactive amino group at the 5-position, a methoxy group at the 4-position that can be readily converted into a leaving group, and a methyl group at the 2-position that can influence solubility and metabolic stability.

Table 1: Physicochemical Properties of this compound [5]

PropertyValue
Molecular Formula C₆H₉N₃O
Molecular Weight 139.15 g/mol
Melting Point 55-57 °C
Boiling Point 253.3 °C at 760 mmHg
Appearance White to off-white crystalline solid
CAS Number 53135-45-8

Synthetic Versatility: A Gateway to Diverse Chemical Architectures

The true power of this compound lies in its synthetic tractability. The methoxy group at the C4 position can be readily displaced by stronger nucleophiles, often following its conversion to a more reactive chloro group. This sequential reactivity allows for the controlled introduction of various functionalities, a cornerstone of modern library synthesis and lead optimization.

Chlorination: Activating the Pyrimidine Core

A critical first step in many synthetic routes is the conversion of the 4-methoxy group to a 4-chloro substituent. This transformation significantly enhances the electrophilicity of the C4 position, making it susceptible to nucleophilic aromatic substitution (SNAr).[6]

Experimental Protocol: Synthesis of 4-Chloro-2-methylpyrimidin-5-amine

  • Reaction Setup: In a well-ventilated fume hood, suspend this compound (1.0 eq) in phosphorus oxychloride (POCl₃, 3.0-5.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a suitable base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G start This compound reagent POCl3, Reflux start->reagent product 4-Chloro-2-methylpyrimidin-5-amine reagent->product

Caption: Chlorination of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The resulting 4-chloro-2-methylpyrimidin-5-amine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[3][7] and Buchwald-Hartwig amination[4][8] reactions. These powerful methods enable the formation of C-C and C-N bonds, respectively, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the C4 position.

The Suzuki-Miyaura coupling is a robust method for introducing aryl or heteroaryl moieties, which are often crucial for establishing key interactions within the ATP-binding pocket of kinases.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add 4-chloro-2-methylpyrimidin-5-amine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heating: Heat the reaction to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, partition the reaction mixture between water and an organic solvent. Separate the layers, and wash the organic layer with brine. Dry the organic phase, concentrate, and purify the residue by column chromatography.

G start 4-Chloro-2-methylpyrimidin-5-amine reagents Ar-B(OH)2, Pd Catalyst, Base start->reagents product 4-Aryl-2-methylpyrimidin-5-amine reagents->product

Caption: Suzuki-Miyaura coupling of the chloro-pyrimidine intermediate.

The Buchwald-Hartwig amination allows for the introduction of a diverse range of primary and secondary amines at the C4 position, providing a powerful tool for modulating solubility, polarity, and hydrogen bonding interactions of the final compound.[9][10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an inert atmosphere (e.g., a glovebox or under argon), combine 4-chloro-2-methylpyrimidin-5-amine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate).

  • Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

Application in Kinase Inhibitor Design: A Case Study Approach

The true potential of this compound is realized in its application to the synthesis of potent and selective kinase inhibitors. The 2,4-disubstituted pyrimidine scaffold is a common feature in many kinase inhibitors targeting enzymes such as Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Phosphoinositide 3-kinases (PI3Ks).[11][12][13]

Targeting EGFR in Non-Small Cell Lung Cancer

Mutations in EGFR are a key driver in a subset of non-small cell lung cancers (NSCLC).[14] The 2,4-diaminopyrimidine scaffold has been extensively explored for the development of EGFR inhibitors.[12]

Hypothetical Synthesis of an EGFR Inhibitor

A plausible synthetic route towards a potent EGFR inhibitor could involve the Buchwald-Hartwig amination of 4-chloro-2-methylpyrimidin-5-amine with a substituted aniline, followed by further functionalization of the 5-amino group.

G start 4-Chloro-2-methylpyrimidin-5-amine step1_reagents Substituted Aniline, Buchwald-Hartwig Conditions start->step1_reagents intermediate N4-Aryl-2-methylpyrimidine-4,5-diamine step1_reagents->intermediate step2_reagents Acylation/Sulfonylation intermediate->step2_reagents product Potential EGFR Inhibitor step2_reagents->product

Caption: Synthetic strategy towards a potential EGFR inhibitor.

Table 2: Hypothetical Kinase Inhibition Data for a Synthesized Analog

Compound IDTarget KinaseIC₅₀ (nM)
PYR-EGFR-001 EGFR (wild-type)15
EGFR (L858R/T790M)5
VEGFR2>1000
BTK850
Targeting BTK in B-cell Malignancies

BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies.[11] The pyrimidine core is also a key feature in several BTK inhibitors.

Rationale for Design

The 5-amino group of the pyrimidine core can be acylated to introduce a warhead for covalent irreversible inhibition, a strategy employed by several approved BTK inhibitors. The substituent at the C4 position can be optimized to enhance binding affinity and selectivity.

G cluster_workflow Drug Discovery Workflow Start This compound Chlorination Chlorination Start->Chlorination Coupling Pd-Catalyzed Coupling Chlorination->Coupling Functionalization Functionalization of 5-Amine Coupling->Functionalization Screening Biological Screening Functionalization->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

Caption: A typical drug discovery workflow utilizing the title compound.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors and other biologically active molecules. Its well-defined reactivity allows for the systematic exploration of structure-activity relationships, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The synthetic protocols outlined in this guide provide a solid foundation for researchers to leverage this valuable scaffold in their drug discovery programs. Future research will likely focus on the development of novel catalytic methods for the functionalization of this pyrimidine core and its application in the synthesis of inhibitors for a broader range of kinase targets and other enzyme families.

References

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Lookchem. (n.d.). Cas 53135-45-8, 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE.
  • Google Patents. (n.d.). WO2014037391A1 - Moxonidine synthesis with the aid of organic bases.
  • Frontiers. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
  • PubMed Central. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.
  • PubMed Central. (n.d.). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • ResearchGate. (2021). The Development of BTK Inhibitors: A Five-Year Update.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • ResearchGate. (n.d.). Synthesis of new EGFR inhibitors strategy.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine.
  • PubChem. (n.d.). Pyrimidin-5-amine.
  • PubMed Central. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents.
  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • PubMed Central. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.
  • Google Patents. (n.d.). WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof.
  • PubMed. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC.
  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A)....
  • ResearchGate. (n.d.). Synthesis and structure–activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives.
  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.
  • ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

4-Methoxy-2-methylpyrimidin-5-amine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Methoxy-2-methylpyrimidin-5-amine

Introduction: Contextualizing a Key Building Block

This compound (CAS No. 53135-45-8) is a substituted pyrimidine derivative that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its structural motif is of significant interest to medicinal chemists and process development scientists. Given its role as a foundational building block in the development of novel therapeutic agents and crop protection technologies, a comprehensive understanding of its safe handling, storage, and emergency management is not merely a regulatory formality but a prerequisite for responsible and effective research.[1]

This guide provides an in-depth, technically-grounded framework for professionals working with this compound. It moves beyond mere procedural lists to explain the causality behind safety protocols, ensuring that researchers can not only follow guidelines but also make informed decisions in dynamic laboratory environments. All chemical products should be handled by individuals with specialized knowledge, recognizing that any compound may possess unknown hazards.[3]

Section 1: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating the hazards of chemical substances.[4][5] For this compound, the classification indicates significant health hazards that demand careful management.

The hazard identification process is a foundational step in laboratory safety, translating raw toxicological data into actionable safety protocols.

GHS_Classification_Workflow substance This compound data Review Toxicological Data (Acute, Irritation, etc.) substance->data classify Classify Hazards per GHS Criteria data->classify h_statements Assign Hazard (H) Statements - H302: Harmful if swallowed - H315: Causes skin irritation - H319: Causes serious eye irritation - H335: May cause respiratory irritation classify->h_statements p_statements Assign Precautionary (P) Statements (Prevention, Response, Storage, Disposal) h_statements->p_statements label Generate SDS & Label Elements (Pictograms, Signal Word) p_statements->label

Caption: GHS Classification and Labeling Workflow.

Table 1: GHS Classification Summary for this compound [3]

Hazard ClassCategoryPictogramSignal WordHazard Statement (H-Code)
Acute Toxicity, Oral4

Warning H302: Harmful if swallowed
Skin Corrosion/Irritation2

Warning H315: Causes skin irritation
Serious Eye Damage/Irritation2A

Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3

Warning H335: May cause respiratory irritation

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Effective exposure control is a multi-layered strategy that begins with engineering controls and is supplemented by appropriate PPE. The causality is simple: what is not contained by engineering must be blocked by a personal barrier.

Engineering Controls
  • Ventilation: All handling of this compound, especially when dealing with the solid form, must occur in a well-ventilated area.[6] For procedures that could generate dust or aerosols, such as weighing or transfer, a certified chemical fume hood is mandatory to minimize inhalation exposure.[7][8]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE)

The selection of PPE is not a passive checklist but an active risk mitigation process. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[3]

PPE_Selection_Workflow cluster_ppe Mandatory Base PPE start Task: Handling This compound eye_protection Eye Protection: Safety glasses with side-shields or chemical safety goggles (EN166/OSHA compliant) start->eye_protection lab_coat Body Protection: Long-sleeved laboratory coat start->lab_coat gloves Hand Protection: Chemically resistant gloves (e.g., Nitrile) start->gloves dust_risk Potential for Dust or Aerosol Generation? gloves->dust_risk dust_risk->lab_coat No fume_hood Work in a Chemical Fume Hood dust_risk->fume_hood Yes respirator Consider NIOSH-approved respirator if ventilation is inadequate fume_hood->respirator If hood fails or for spill cleanup

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Table 2: Detailed PPE Specifications

Protection TypeRecommended EquipmentRationale & Best Practices
Eye/Face Protection Safety glasses with side-shields or tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US).[9]Protects against splashes and solid particulates. Goggles are required where a higher risk of splashing exists.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber). A long-sleeved lab coat is mandatory.[8]Prevents skin irritation upon contact.[3] Gloves must be inspected for tears before use and removed using the proper technique to avoid contaminating the skin.[3] Contaminated clothing should be removed immediately.[10]
Respiratory Protection Not required under normal handling conditions with adequate engineering controls (fume hood).If ventilation is inadequate or during large spills, a full-face respirator or a NIOSH/MSHA-approved respirator may be necessary.[8][9] Always follow institutional and local regulations.

Section 3: Protocols for Handling, Storage, and Disposal

Adherence to standardized protocols is critical for minimizing risk. These procedures are designed as a self-validating system, where each step reinforces the overall safety framework.

Safe Handling Protocol
  • Pre-Handling Checklist: Before starting, confirm the location of the nearest safety shower and eyewash station. Ensure the chemical fume hood is functioning correctly. Don the required PPE as detailed in Section 2.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[11] Use tools like spatulas and weighing paper to avoid direct contact.[8] Avoid creating dust clouds.[7]

  • During Use: Keep containers tightly closed when not in use.[10] Avoid ingestion and inhalation.[7] Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][11]

Storage Conditions

Proper storage is essential for maintaining chemical stability and preventing hazardous reactions.

  • Container: Store in the original, tightly closed container.[9][10]

  • Environment: Keep in a dry, cool, and well-ventilated place.[6][9] An inert atmosphere is recommended for long-term storage.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[13]

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.[8]

  • Containerization: Collect waste material and empty containers in a designated, clearly labeled, and sealed container.[8][14]

  • Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[9] Do not discharge into sewer systems or contaminate waterways.[3][9]

Section 4: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures

The following chart outlines the immediate actions to be taken upon exposure. Medical attention should be sought promptly in all cases of significant exposure.

First_Aid_Decision_Tree exposure Exposure Occurs inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. exposure->inhalation skin Skin Contact: Remove contaminated clothing immediately. Wash with soap and plenty of water for 15 min. exposure->skin eye Eye Contact: Rinse with water for at least 15 minutes, lifting eyelids. Remove contact lenses if present. exposure->eye ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Attention Show SDS to the doctor inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Sources

Solubility of 4-Methoxy-2-methylpyrimidin-5-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Methoxy-2-methylpyrimidin-5-amine in Organic Solvents

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] While specific quantitative solubility data for this compound is not extensively published, this document synthesizes established principles of pyrimidine derivative solubility to offer a predictive and methodological framework. We will explore the physicochemical properties of this compound, theoretical considerations for its solubility in various organic solvents, and detailed protocols for experimental solubility determination. This guide is intended for researchers, scientists, and drug development professionals to enable a robust and scientifically grounded approach to solubility studies for this important molecule.

Introduction: The Critical Role of Solubility in API Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an API like this compound, understanding its solubility profile in different organic solvents is paramount for several reasons:

  • Synthesis and Purification: Efficient synthesis and crystallization processes are highly dependent on the differential solubility of the API and its impurities in various solvent systems.

  • Formulation Development: The objective of most topical and oral formulations is to have the API dissolved to ensure effective delivery to the site of action and to prevent precipitation during storage.[2]

  • Bioavailability: The rate and extent of drug absorption are often dictated by its solubility.

Pyrimidine derivatives, a class of heterocyclic compounds integral to DNA, RNA, and numerous pharmaceuticals, exhibit a wide range of biological activities.[3] The solubility of these derivatives, and by extension this compound, is influenced by their molecular structure and the nature of the solvent.

Physicochemical Properties of this compound

A thorough understanding of the molecule's physical and chemical characteristics is the first step in predicting its solubility behavior.[2]

PropertyValueReference
CAS Number 53135-45-8[1]
Molecular Formula C₆H₉N₃O[1]
Molecular Weight 139.16 g/mol [4]
Melting Point 55-57 °C[1]
Boiling Point 253.3 °C at 760 mmHg[1]
Density 1.174 g/cm³[1]
Appearance Crystalline solid
pKa (Predicted) 4.67 ± 0.29[1]

The presence of nitrogen atoms in the pyrimidine ring, along with the amine and methoxy functional groups, suggests that this compound has a polar nature, which will significantly influence its interaction with different solvents.[5]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay between the lattice energy of the solid and the solvation energy of the solute by the solvent. For a solid to dissolve, the energy released upon solvation must overcome the energy required to break the crystal lattice.

"Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" is a useful starting point. The polarity of this compound, with its potential for hydrogen bonding via the amine group and the nitrogen atoms in the pyrimidine ring, suggests higher solubility in polar solvents.

Solvent Selection Strategy

A systematic approach to solvent selection is crucial. Solvents can be categorized based on their polarity and hydrogen bonding capabilities.

Caption: A logical map for selecting a diverse range of organic solvents for solubility screening.

For pyrimidine derivatives, studies have shown a trend of higher solubility in polar aprotic solvents like N,N-dimethylformamide (DMF), followed by polar protic solvents like methanol.[6][7]

Impact of Temperature

The solubility of most solid compounds in organic solvents increases with temperature.[5][6][8] This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.

Experimental Determination of Solubility

A robust experimental protocol is essential for obtaining reliable solubility data. The gravimetric method is a widely accepted and straightforward technique for this purpose.[3][8]

Gravimetric Method: A Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed vial.

  • Equilibration: Place the vial in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[9]

  • Separation: Centrifuge the saturated solution at high speed (e.g., 15,000 rpm) for an extended period (e.g., 30 minutes) to separate the undissolved solid.[9]

  • Sampling: Carefully extract a known mass of the clear supernatant.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under vacuum at a controlled temperature.

  • Mass Determination: Weigh the remaining solid residue.

  • Calculation: Calculate the solubility in terms of grams of solute per 100 g of solvent or other desired units.

G start Start: Known mass of solvent + excess API equilibration Equilibration (Constant T, Agitation) start->equilibration centrifugation Centrifugation to separate solid equilibration->centrifugation sampling Withdraw known mass of supernatant centrifugation->sampling evaporation Evaporate solvent sampling->evaporation weighing Weigh solid residue evaporation->weighing calculation Calculate solubility weighing->calculation end End: Solubility Data calculation->end

Caption: Workflow for the experimental determination of solubility using the gravimetric method.

Data Correlation and Thermodynamic Analysis

The experimentally determined solubility data at different temperatures can be correlated using semi-empirical models like the modified Apelblat equation.[6][7][8] This allows for the interpolation of solubility at temperatures not experimentally tested.

Furthermore, thermodynamic parameters such as the Gibbs free energy, enthalpy, and entropy of dissolution can be calculated from the temperature dependence of solubility, providing deeper insights into the dissolution process.[6][8]

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide valuable initial estimates of solubility.

Quantitative Structure-Property Relationship (QSPR)

QSPR models correlate the chemical structure of a molecule with its physical properties. For solubility prediction, these models use molecular descriptors to estimate solubility in various solvents.

COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool for predicting the solubility of APIs in different solvents, including complex mixtures, based on quantum chemical calculations.[9] It has shown good predictive accuracy for various pharmaceutical compounds.[9]

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a comprehensive understanding of its physicochemical properties, combined with established principles for pyrimidine derivatives, allows for a scientifically rigorous approach to its solubility assessment. This guide has outlined the theoretical considerations, a detailed experimental protocol for solubility determination, and an introduction to predictive modeling. By following these guidelines, researchers and drug development professionals can systematically investigate the solubility of this compound, generating the critical data needed to advance its use in pharmaceutical and agrochemical applications.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. URL: https://www.worldscientificnews.com/wp-content/uploads/2016/05/WSN-44-2016-13-34.pdf
  • Solubility of Things. (n.d.). Pyrimidine. Retrieved from URL: https://www.solubilityofthings.
  • Baluja, S., & Akbari, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1182-1188. URL: https://www.researchgate.
  • Semantic Scholar. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from URL: https://www.semanticscholar.org/paper/Measurement-and-Correlation-for-Solubility-of-Some-Baluja-Akbari/a3e1c6e2d9b6a0a9f8f4c1e4c7d9e7f8c0e2a1b1
  • LookChem. (n.d.). Cas 53135-45-8, 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE. Retrieved from URL: https://www.lookchem.com/cas-531/53135-45-8.html
  • Baluja, S., & Soni, M. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(7-8), 605-610. URL: https://revroum.lew.ro/wp-content/uploads/2013/08/Art-11.pdf
  • Nielsen, J. H., Møller, B. L., & Westh, P. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). International Journal of Pharmaceutics, 569, 118600. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6718810/
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from URL: https://dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/
  • ChemScene. (n.d.). 53135-45-8 | this compound. Retrieved from URL: https://www.chemscene.com/products/4-Methoxy-2-methylpyrimidin-5-amine_53135-45-8.html

Sources

A Technical Guide to the Stability and Storage of 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-2-methylpyrimidin-5-amine, a substituted pyrimidine, is a crucial building block in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structural integrity is paramount to ensure the quality, efficacy, and safety of the final products. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and assess the stability of this compound. We will delve into its intrinsic chemical liabilities, recommended storage conditions, and the methodologies required to perform robust stability studies.

The pyrimidine core, while aromatic, possesses inherent reactivity that can be influenced by its substituents—the electron-donating methoxy and amino groups, and the methyl group. Understanding the interplay of these functional groups is key to predicting and mitigating potential degradation. This guide will, therefore, not only present established storage protocols but also explain the underlying chemical principles that dictate the stability of this compound.

Chemical Profile and Intrinsic Stability

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

PropertyValueSource
CAS Number 53135-45-8[2]
Molecular Formula C₆H₉N₃O[3]
Molecular Weight 139.16 g/mol [4]
Melting Point 55-57 °C[1]
Boiling Point 253.3 °C at 760 mmHg[1]
pKa (Predicted) 4.67 ± 0.29[1]

The presence of the amino and methoxy groups, both electron-donating, increases the electron density of the pyrimidine ring, making it susceptible to electrophilic attack and oxidation. The amine group, in particular, is a common site for oxidative degradation. The methoxy group, while generally stable, can be liable to hydrolysis under strong acidic conditions, leading to the formation of a hydroxylated impurity.

Recommended Storage and Handling

Based on available safety data sheets and general chemical principles for substituted pyrimidines, the following storage conditions are recommended to maintain the integrity of this compound.

Core Storage Recommendations:

  • Temperature: Store at room temperature (20-25°C). Avoid excessive heat.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[1] This is crucial to prevent oxidation, a likely degradation pathway due to the presence of the electron-rich amino group.

  • Light: Keep in a dark place.[1] Many aromatic amines are susceptible to photodegradation.

  • Moisture: Keep the container tightly closed in a dry, well-ventilated place.[5] While not explicitly stated to be hygroscopic, moisture can facilitate hydrolytic degradation, especially in the presence of acidic or basic impurities.

  • Incompatible Materials: Avoid strong oxidizing agents.[6]

Handling Precautions:

  • Use personal protective equipment (PPE), including gloves and safety glasses.

  • Handle in a well-ventilated area to avoid inhalation of dust.[7]

  • Wash hands thoroughly after handling.[8]

The rationale for these conditions is to mitigate the primary degradation risks: oxidation, photodegradation, and to a lesser extent, hydrolysis.

Caption: Key storage conditions and the degradation pathways they mitigate.

Forced Degradation Studies: A Proactive Approach

To thoroughly understand the stability of this compound, forced degradation (stress testing) studies are indispensable. These studies, guided by the International Council for Harmonisation (ICH) guidelines Q1A(R2), help identify potential degradation products and establish stability-indicating analytical methods.[5][9]

The goal is to induce degradation to a level of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the molecule.[10]

Forced_Degradation_Workflow cluster_stress Stress Conditions Hydrolysis Hydrolytic (Acid, Base, Neutral) Analysis Analysis (HPLC, LC-MS) Hydrolysis->Analysis Oxidation Oxidative (e.g., H₂O₂) Oxidation->Analysis Photolysis Photolytic (UV/Vis Light) Photolysis->Analysis Thermal Thermal (Elevated Temperature) Thermal->Analysis API_Sample 4-Methoxy-2-methyl- pyrimidin-5-amine Sample API_Sample->Hydrolysis API_Sample->Oxidation API_Sample->Photolysis API_Sample->Thermal Control Control Sample (Protected from Stress) Control->Analysis Data_Evaluation Data Evaluation Analysis->Data_Evaluation Output Degradation Profile Stability-Indicating Method Pathway Elucidation Data_Evaluation->Output

Caption: Workflow for conducting forced degradation studies.

Experimental Protocols for Forced Degradation

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

1. Hydrolytic Degradation

  • Objective: To assess susceptibility to hydrolysis across a pH range.

  • Protocol:

    • Prepare three solutions of this compound (e.g., 1 mg/mL) in:

      • 0.1 M HCl (acidic)

      • Water (neutral)

      • 0.1 M NaOH (basic)

    • Reflux the solutions at 80°C for a specified period (e.g., 30 minutes to several hours), monitoring the reaction periodically.[6]

    • At each time point, withdraw an aliquot, cool to room temperature, and neutralize (the acidic solution with NaOH and the basic solution with HCl).

    • Dilute the samples with the mobile phase to a suitable concentration for analysis.

    • Analyze using a validated stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To evaluate the impact of oxidative stress.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water).

    • Add a solution of 3% hydrogen peroxide (H₂O₂).[6]

    • Keep the solution at room temperature or slightly elevated temperature (e.g., 80°C) and monitor over time.[6]

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

    • Analyze by HPLC.

3. Photolytic Degradation

  • Objective: To determine sensitivity to light exposure.

  • Protocol:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]

    • Simultaneously, keep a control sample (wrapped in aluminum foil to protect from light) under the same temperature and humidity conditions.[12]

    • After the exposure period, prepare the solid sample for analysis by dissolving it in a suitable solvent.

    • Analyze both the exposed and control samples by HPLC.

4. Thermal Degradation

  • Objective: To assess stability at elevated temperatures.

  • Protocol:

    • Place the solid this compound in a thermostatically controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 60°C or 80°C).

    • Monitor the sample over a defined period.

    • At each time point, withdraw a sample, allow it to cool, and prepare a solution for analysis.

    • Analyze by HPLC.

Hypothesized Degradation Pathways

Based on the chemical structure of this compound and known degradation patterns of similar compounds, the following degradation pathways are hypothesized.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound C₆H₉N₃O Hydrolysis_Product 4-Hydroxy-2-methylpyrimidin-5-amine Demethylation Parent->Hydrolysis_Product H⁺/H₂O N_Oxide N-Oxide Derivative Oxidation of ring nitrogen Parent->N_Oxide [O] Amino_Oxidation Oxidized Amino Group Products e.g., Nitroso derivative Parent->Amino_Oxidation [O] Dimer Photodimer [2+2] cycloaddition Parent->Dimer hν (UV light) Ring_Cleavage Ring Cleavage Products Parent->Ring_Cleavage hν (UV light)

Caption: Hypothesized degradation pathways for this compound.

  • Hydrolysis: Under strong acidic conditions, the methoxy group may undergo hydrolysis to yield 4-hydroxy-2-methylpyrimidin-5-amine. The pyrimidine ring itself is generally stable to hydrolysis under typical conditions.

  • Oxidation: The primary amine and the electron-rich pyrimidine ring are susceptible to oxidation. This could lead to the formation of N-oxides at the ring nitrogens or oxidation of the amino group to nitroso or nitro derivatives.

  • Photodegradation: Pyrimidine derivatives are known to undergo photodimerization via a [2+2] cycloaddition reaction upon exposure to UV light.[13] More extensive light exposure can lead to ring cleavage.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Key characteristics of a stability-indicating method:

  • Specificity: The ability to resolve the parent compound from its degradation products and any process-related impurities.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Example HPLC Method Parameters (Starting Point):

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient of Methanol and Water or Acetonitrile and a suitable buffer (e.g., phosphate buffer)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 225 nm)[6]
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

The chromatograms from the forced degradation samples are used to demonstrate that all degradation products are well-separated from the main peak of this compound, thus proving the method is "stability-indicating."

Conclusion

While specific published stability data for this compound is limited, a comprehensive stability profile can be established through a systematic approach. By understanding its chemical structure and the principles of forced degradation, researchers can proactively identify potential liabilities. Adherence to recommended storage conditions—specifically, protection from light, oxygen, and moisture—is critical for maintaining its purity and integrity. The methodologies outlined in this guide provide a robust framework for drug development professionals to perform the necessary studies to ensure the quality and stability of this important chemical intermediate.

References

  • Biosynth. (2023, April 5).
  • LSC Group®. ICH Stability Guidelines.
  • ICH. (Date not available). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • Tidke, K. J., & Solanki, P. R. (Date not available).
  • Apollo Scientific. (2022, May 16).
  • ECHEMI. (Date not available). 3-Amino-2-methoxy-4-methylpyridine SDS.
  • MedCrave online. (2016, December 14).
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-51.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
  • Kim, S., et al. (2005). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 187(20), 7033-7043.
  • LookChem. (Date not available). Cas 53135-45-8, 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE.
  • European Medicines Agency. (2023, July 13).
  • PubChem. (Date not available). 4-Amino-5-methoxymethyl-2-methylpyrimidine.
  • Sigma-Aldrich. (Date not available). This compound.
  • ChemWhat. (Date not available). 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE CAS#: 53135-45-8.
  • Organic Chemistry Portal. (Date not available). Pyrimidine synthesis.
  • Mes, et al. (Date not available). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • The Royal Society of Chemistry. (Date not available). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • FORCE Technology. (Date not available). Emissions and formation of degradation products in amine-based carbon capture plants.
  • Paquin, J. F., et al. (2017). Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity. Bioorganic & Medicinal Chemistry Letters, 27(3), 453-456.
  • Google Patents. (Date not available). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Badawy, S., et al. (2009). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. Journal of Pharmaceutical Sciences, 98(1), 91-103.
  • Pharmaceutical Technology. (2016, May 2).
  • IAGIM.
  • ICH. (Date not available). Q1B Photostability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • MDPI. (Date not available).
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • NIH. (Date not available). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes.
  • Sigma-Aldrich. (Date not available). This compound | 53135-45-8.
  • ResearchGate. (Date not available). Thermal degradation of aqueous amines used for carbon dioxide capture.
  • IJSDR. (2023, June).
  • Benchchem. (Date not available). 4-Methoxy-5-methylpyrimidin-2-amine.
  • Sigma-Aldrich. (Date not available). This compound.
  • PubChem. (Date not available). 4-Amino-5-methoxymethyl-2-methylpyrimidine.
  • NIH. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
  • NIH. (2025, October 4).
  • ChemScene. (Date not available). 53135-45-8 | this compound.

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Methodological & Application

Synthesis of 4-Methoxy-2-methylpyrimidin-5-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-2-methylpyrimidin-5-amine is a key heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its substituted pyrimidine core is a common motif in a variety of biologically active molecules. This document provides a comprehensive guide for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol herein is presented with in-depth technical explanations to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Chemical Profile

PropertyValueReference
IUPAC Name This compound
CAS Number 53135-45-8[1]
Molecular Formula C₆H₉N₃O[1]
Molecular Weight 139.16 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point 55-57 °C[1]

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process commencing from readily available starting materials. The chosen synthetic route is designed for reliability and scalability. The overall strategy involves the construction of a substituted pyrimidine ring, followed by functional group interconversions to install the desired methoxy and amine moieties at the C4 and C5 positions, respectively.

Visualizing the Synthetic Workflow

Synthesis_Workflow A Diethyl Malonate + Acetamidine HCl B 4,6-Dihydroxy- 2-methylpyrimidine A->B  Cyclization   (NaOMe, MeOH) C 4,6-Dihydroxy-2-methyl- 5-nitropyrimidine B->C  Nitration   (HNO₃, H₂SO₄) D 4,6-Dichloro-2-methyl- 5-nitropyrimidine C->D  Chlorination   (POCl₃) E 4-Chloro-6-methoxy- 2-methyl-5-nitropyrimidine D->E  Methoxylation   (NaOMe, MeOH) F 4-Methoxy-2-methylpyrimidin- 5-amine E->F  Reduction/Dechlorination   (H₂, Pd/C)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

This initial step involves a classical pyrimidine synthesis through the condensation of an amidine with a β-dicarbonyl compound.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl Malonate160.1780.1 g0.50
Acetamidine Hydrochloride94.5447.3 g0.50
Sodium Methoxide54.0282.1 g1.52
Methanol32.04400 mL-

Procedure:

  • To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol (400 mL).

  • Carefully add sodium methoxide (82.1 g, 1.52 mol) to the methanol with stirring.

  • To the resulting solution, add diethyl malonate (80.1 g, 0.50 mol) followed by acetamidine hydrochloride (47.3 g, 0.50 mol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold methanol.

  • Dry the solid under vacuum to afford 4,6-dihydroxy-2-methylpyrimidine as a white solid.

Part 2: Synthesis of 4,6-Dihydroxy-2-methyl-5-nitropyrimidine

The pyrimidine ring is activated towards electrophilic substitution, allowing for nitration at the C5 position.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4,6-Dihydroxy-2-methylpyrimidine126.1163.1 g0.50
Concentrated Sulfuric Acid (98%)98.08150 mL-
Concentrated Nitric Acid (70%)63.0145 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (150 mL).

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 4,6-dihydroxy-2-methylpyrimidine (63.1 g, 0.50 mol) in portions, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, slowly add concentrated nitric acid (45 mL) dropwise via the dropping funnel, maintaining the temperature between 0-5 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 500 g).

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral.

  • Dry the solid under vacuum to yield 4,6-dihydroxy-2-methyl-5-nitropyrimidine.

Part 3: Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine

The hydroxyl groups are converted to more reactive chloro groups, setting the stage for subsequent nucleophilic substitution.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4,6-Dihydroxy-2-methyl-5-nitropyrimidine171.1185.6 g0.50
Phosphorus Oxychloride (POCl₃)153.33250 mL-
N,N-Dimethylaniline121.1810 mL-

Procedure:

  • In a 500 mL flask equipped with a reflux condenser and a gas outlet to a scrubber, place 4,6-dihydroxy-2-methyl-5-nitropyrimidine (85.6 g, 0.50 mol) and phosphorus oxychloride (250 mL).

  • Add N,N-dimethylaniline (10 mL) as a catalyst.

  • Heat the mixture to reflux and maintain for 3-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,6-dichloro-2-methyl-5-nitropyrimidine. The product can be purified by recrystallization from ethanol.

Part 4: Synthesis of 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine

This step involves a regioselective nucleophilic aromatic substitution of one of the chloro groups with a methoxide ion. The chlorine at the 4-position is generally more susceptible to nucleophilic attack in such systems.

Reaction Scheme:

[Image of the reaction scheme for the reduction and dechlorination]```

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine203.58101.8 g0.50
Palladium on Carbon (10% Pd/C)-5.0 g-
Methanol32.04800 mL-
Triethylamine101.1970 mL0.50
Hydrogen Gas (H₂)2.02Balloon or Parr apparatus-

Procedure:

  • In a hydrogenation vessel, dissolve 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine (101.8 g, 0.50 mol) in methanol (800 mL).

  • Add triethylamine (70 mL, 0.50 mol) to neutralize the HCl that will be formed during the dehalogenation.

  • Carefully add 10% Palladium on Carbon (5.0 g) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) or maintain a hydrogen atmosphere using a balloon.

  • Stir the mixture vigorously at room temperature until the hydrogen uptake ceases (typically 4-8 hours). Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle corrosive reagents like concentrated acids and phosphorus oxychloride with extreme care.

  • Hydrogenation should be performed with appropriate safety measures in place due to the flammable nature of hydrogen gas.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of this compound. By following the outlined procedures and understanding the rationale behind each step, researchers can confidently produce this valuable chemical intermediate for their research and development needs.

References

  • 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE | CAS 53135-45-8. LookChem. URL

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Purification methods for 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 4-Methoxy-2-methylpyrimidin-5-amine

Introduction

This compound is a key heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural motif, featuring a substituted pyrimidine ring, is prevalent in a wide range of biologically active molecules. The purity of this amine is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification methods, grounded in chemical principles, to assist researchers and drug development professionals in obtaining high-purity this compound.

Compound Profile & Strategic Considerations

A successful purification strategy is predicated on a thorough understanding of the target compound's physicochemical properties. These properties dictate the compound's behavior in various separation techniques.

PropertyValueImplication for Purification
Molecular Formula C₆H₉N₃O-
Molecular Weight 139.16 g/mol [1][2]
Melting Point 55-57 °C[1]
Boiling Point 253.3 °C at 760 mmHg[1]
Predicted pKa 4.67 ± 0.29[1]
Appearance Crystalline Solid[3]

The presence of a basic amine group and a polar pyrimidine core are the most influential features for designing a purification workflow. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Purification Strategy Workflow

A logical approach to purification involves assessing the crude material and selecting the most appropriate technique. For many synthetic routes, a multi-step purification may be necessary to achieve the highest purity standards required for pharmaceutical applications.

Purification_Workflow Crude Crude 4-Methoxy-2- methylpyrimidin-5-amine Assess Purity Assessment (TLC, LC-MS) Crude->Assess Decision Select Primary Method Assess->Decision Recrystallization Recrystallization (Bulk solid impurities) Decision->Recrystallization High crude purity & solid form AcidBase Acid-Base Extraction (Neutral/Acidic impurities) Decision->AcidBase Significant non-basic impurities Chroma Column Chromatography (Closely related impurities) Decision->Chroma Complex mixture PurityCheck Analyze Purity Recrystallization->PurityCheck AcidBase->PurityCheck Chroma->PurityCheck Final Pure Product (>98%) PurityCheck->Final Purity Met PrepHPLC Preparative HPLC (Highest Purity) PurityCheck->PrepHPLC Purity Not Met PrepHPLC->Final

Caption: Decision workflow for selecting a purification method.

Method 1: Purification by Recrystallization

Principle of Causality: Recrystallization is a technique that leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[4] An ideal solvent will dissolve this compound completely at an elevated temperature but poorly at lower temperatures. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor upon crystallization).[5][6]

Solvent Selection

For aminopyrimidine derivatives, polar protic solvents are often effective.[5] The selection process is critical for achieving high recovery and purity.

Solvent SystemRationale
Ethanol or Methanol Often provide good solubility when hot and reduced solubility when cold for moderately polar compounds.[5]
Ethanol/Water Mixtures The addition of water (an anti-solvent) can significantly decrease the solubility of the organic amine at cold temperatures, often leading to higher crystal yields.
Isopropanol A good alternative to ethanol with slightly different solubility characteristics.
Acetonitrile Can be effective, but care must be taken as it is a polar aprotic solvent.
Detailed Protocol: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the solvent until the solid is completely dissolved. Causality Note: Using the absolute minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some product in solution even after cooling.[5]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, add a very small amount of activated charcoal, and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality Note: Pre-warming the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would lead to product loss.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. The final product's purity should be confirmed by melting point analysis and LC-MS.

Method 2: Purification by Acid-Base Extraction

Principle of Causality: This technique exploits the basicity of the amine functional group.[7] By treating the crude product with an aqueous acid, the amine is protonated to form an ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while neutral or acidic organic impurities remain in the organic phase.[8][9][10] The layers can then be separated. Subsequently, neutralizing the aqueous layer with a base regenerates the pure, water-insoluble amine, which can be extracted back into an organic solvent.[11]

Workflow for Acid-Base Extraction

Acid_Base_Extraction start Crude Mixture (in Dichloromethane) step1 Add 1M HCl (aq) Shake & Separate Layers start->step1 org1 Organic Layer (Neutral & Acidic Impurities) step1:f0->org1 Keep aq1 Aqueous Layer (Protonated Amine Salt) step1:f0->aq1 Collect step2 step2 aq1->step2 aq2 Aqueous Layer (Inorganic Salts) step2:f0->aq2 Discard org2 Organic Layer (Pure Amine) step2:f0->org2 Collect end Evaporate Solvent Pure Product org2->end

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure.[8]

  • Separation: Allow the layers to separate. The aqueous layer (containing the protonated amine salt) should be drained into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery. Combine the aqueous extracts.

  • Regeneration of Free Amine: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). The purified amine should precipitate or form an oily layer.

  • Back Extraction: Transfer the basified aqueous solution to a clean separatory funnel. Extract the regenerated amine back into an organic solvent (e.g., dichloromethane, 3 x volume of aqueous layer).

  • Drying and Isolation: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Method 3: Purification by Column Chromatography

Principle of Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[12] Compounds with a higher affinity for the stationary phase move more slowly down the column, while compounds with a higher affinity for the mobile phase move more quickly, effecting separation. For this compound, its polarity allows for effective separation from less polar or more polar impurities using several chromatographic techniques.[13][14]

Technique Selection
  • Flash Chromatography (Silica Gel): The workhorse for routine purification of gram-to-kilogram scale. It is a rapid form of normal-phase chromatography.

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): A high-resolution technique used to achieve the highest levels of purity (>99.5%), often for final API purification or for separating very similar isomers or impurities.[15][16] Given the polar nature of the target compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP-HPLC) with an ion-pairing agent might be necessary if standard RP-HPLC fails.[17]

Detailed Protocol: Flash Chromatography (Silica Gel)
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of ethyl acetate/hexanes or dichloromethane/methanol) that provides a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Load the sample onto the top of the column.

  • Elution: Begin eluting with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol in dichloromethane), is often most effective for separating complex mixtures.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Considerations for Preparative HPLC

For challenging separations, Prep HPLC offers superior resolving power.[18][19]

  • Mode: For a polar compound like this amine, HILIC is often a superior choice to traditional reversed-phase (C18) chromatography, where it may show poor retention.[17]

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile with a smaller percentage of an aqueous buffer (e.g., ammonium formate).[17]

  • Sample Preparation: Crucially, the sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase to prevent peak distortion.[17]

  • Scale-up: Methods can be developed on an analytical scale and then scaled up to a preparative system for purification of larger quantities.[15]

Troubleshooting Poor Peak Shape in Chromatography

Troubleshooting Start Poor Peak Shape (Tailing/Fronting) Check1 Is sample solvent stronger than mobile phase? Start->Check1 Sol1 Dissolve sample in mobile phase Check1->Sol1 Yes Check2 Is column overloaded? Check1->Check2 No End Improved Peak Shape Sol1->End Sol2 Reduce injection volume or concentration Check2->Sol2 Yes Check3 Are there secondary ionic interactions? Check2->Check3 No Sol2->End Sol3 Adjust mobile phase pH or add buffer/ion-pairing agent Check3->Sol3 Likely Sol3->End

Caption: Troubleshooting workflow for common chromatography issues.[17]

Final Purity Assessment

Regardless of the method used, the purity of the final product must be rigorously verified. Standard analytical techniques include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm identity and assess purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure and identify any structural impurities.

  • Melting Point Analysis: A sharp melting range close to the literature value (55-57 °C) indicates high purity.

References

  • Fiveable. (n.d.). Acid-Base Extraction Definition.
  • Kaliszan, R., et al. (2003). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Bionity. (n.d.). Acid-base extraction.
  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Shimadzu Corporation. (n.d.). Preparative HPLC Systems.
  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
  • Majors, R. E. (2006). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Lee, K. B., et al. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-pyrimidinamine. PubChem.
  • Manetti, F., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. PubChem.
  • LookChem. (n.d.). Cas 53135-45-8, 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE.
  • Science History Institute. (n.d.). CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS.
  • Manetti, F., et al. (2020). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena Air.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. PubChem.
  • Google Patents. (n.d.). CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso.
  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Taha, M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. PubChem.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. PubChem.
  • Pharmaffiliates. (n.d.). N-(4-Methoxy-2-(methyl(2-(methyl(nitroso)amino)ethyl)amino)-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide.

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The Versatile Virtuoso: 4-Methoxy-2-methylpyrimidin-5-amine as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the intricate tapestry of organic synthesis, certain molecular frameworks emerge as "privileged scaffolds" – structures that serve as versatile starting points for the construction of a diverse array of biologically active molecules. 4-Methoxy-2-methylpyrimidin-5-amine, a seemingly unassuming substituted pyrimidine, is one such cornerstone. Its unique arrangement of a nucleophilic amino group, a reactive methoxy group, and the inherent electronic properties of the pyrimidine ring make it a highly sought-after building block in the pharmaceutical and agrochemical industries.[1] This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The pyrimidine core is a ubiquitous motif in a vast number of bioactive compounds, including several kinase inhibitors. The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of steric and electronic properties, which is crucial for achieving high potency and selectivity towards specific biological targets. This compound offers multiple handles for synthetic diversification, enabling the exploration of extensive chemical space in drug discovery programs.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueReference
CAS Number 53135-45-8[1]
Molecular Formula C₆H₉N₃O[1]
Molecular Weight 139.16 g/mol [1]
Melting Point 55-57 °C[1]
Boiling Point 253.3 °C at 760 mmHg[1]
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in methanol, ethanol, and chlorinated solvents.

Spectroscopic Data:

  • ¹H NMR (Predicted, CDCl₃, 400 MHz): δ (ppm) ~7.8 (s, 1H, pyrimidine C6-H), ~5.0 (br s, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃), ~2.5 (s, 3H, -CH₃).

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz): δ (ppm) ~165 (C4-OCH₃), ~160 (C2-CH₃), ~145 (C6), ~130 (C5-NH₂), ~55 (-OCH₃), ~25 (-CH₃).

  • Mass Spectrometry (EI): Expected [M]⁺ at m/z = 139. A prominent fragment would likely be the loss of a methyl group ([M-15]⁺) from the methoxy moiety.

Core Synthetic Transformations and Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The following sections detail its application in key synthetic strategies, with a focus on the synthesis of kinase inhibitors.

The Gateway to Halogenated Pyrimidines: A Prerequisite for Cross-Coupling

The methoxy group at the C4 position of the pyrimidine ring can be readily converted into a more versatile chloro group. This transformation is a cornerstone in the synthesis of many pyrimidine-based pharmaceuticals, as the chloro substituent serves as an excellent leaving group for subsequent nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

Mechanistic Rationale: The chlorination of a methoxypyrimidine is typically achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction proceeds through the activation of the pyrimidine ring, making the C4 position susceptible to nucleophilic attack by a chloride ion.

G cluster_0 Chlorination Workflow Start 4-Methoxy-2-methyl pyrimidin-5-amine Reaction Chlorination at C4 Start->Reaction Reagent POCl₃ or SO₂Cl₂ Reagent->Reaction Intermediate 4-Chloro-2-methyl pyrimidin-5-amine Reaction->Intermediate End Versatile Intermediate for Cross-Coupling & SNAr Intermediate->End

Figure 1. Workflow for the conversion of a methoxypyrimidine to a chloropyrimidine.

Representative Protocol 1: Synthesis of 4-Chloro-2-methylpyrimidin-5-amine

This protocol is adapted from established procedures for the chlorination of methoxypyrimidines.

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0 eq)

  • Toluene (or other high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in toluene.

  • Carefully add phosphorus oxychloride dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-Chloro-2-methylpyrimidin-5-amine.

Expected Yield: 70-85%

Building Complexity: Nucleophilic Aromatic Substitution (SₙAr) Reactions

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. With a chloro group at the C4 position (as synthesized in Protocol 1), a wide range of nucleophiles can be introduced, providing a powerful tool for generating diverse libraries of compounds.

Mechanistic Insight: The SₙAr reaction on a chloropyrimidine proceeds via a Meisenheimer-like intermediate. The rate of reaction is influenced by the nature of the nucleophile and the electronic properties of the pyrimidine ring. The presence of the two nitrogen atoms in the pyrimidine ring stabilizes the negative charge in the intermediate, facilitating the substitution.

G cluster_1 SNAr Reaction Pathway Start 4-Chloro-2-methyl pyrimidin-5-amine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Nucleophile Nucleophile (R-NH₂, R-OH, R-SH) Nucleophile->Reaction Product 4-Substituted-2-methyl pyrimidin-5-amine Reaction->Product Kinase_Inhibitors Kinase Inhibitors (EGFR, VEGFR, CDK) Product->Kinase_Inhibitors Further Elaboration

Figure 2. General scheme for the synthesis of kinase inhibitors via SₙAr.

Application in Kinase Inhibitor Synthesis:

Many potent kinase inhibitors feature a substituted aminopyrimidine scaffold. The 4-position is often occupied by an aniline or a related aromatic amine, which can form crucial hydrogen bonds within the ATP-binding pocket of the kinase.

Representative Protocol 2: Synthesis of N-Aryl-2-methyl-4,5-pyrimidinediamines

This protocol is representative of the synthesis of the core of many EGFR, VEGFR, and CDK inhibitors.

Materials:

  • 4-Chloro-2-methylpyrimidin-5-amine (1.0 eq)

  • Substituted aniline (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol or 2-propanol

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of 4-Chloro-2-methylpyrimidin-5-amine in n-butanol, add the substituted aniline and DIPEA.

  • Heat the reaction mixture to reflux (approximately 100-120 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold n-butanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization.

Expected Yield: 60-90%

Target KinaseExample Aniline SubstituentResulting Inhibitor Class
EGFR 3-ethynylanilineIrreversible EGFR inhibitors
VEGFR 4-((4-methylpiperazin-1-yl)methyl)anilinePotent VEGFR-2 inhibitors
CDK 4-sulfamoylanilineSelective CDK inhibitors
Elaboration of the 5-Amino Group

The 5-amino group of this compound can also be a site for further synthetic modifications, such as acylation, sulfonylation, or condensation with carbonyl compounds to form imines or heterocyclic rings.

Representative Protocol 3: Acylation of the 5-Amino Group

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride or acetic anhydride (1.1 eq)

  • Pyridine or triethylamine (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in DCM and cool to 0 °C in an ice bath.

  • Add pyridine or triethylamine, followed by the dropwise addition of acetyl chloride or acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acylated product.

Expected Yield: >90%

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its strategic importance lies in its ability to serve as a precursor to a wide range of functionalized pyrimidines, particularly those with applications in medicinal chemistry. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to explore the full synthetic potential of this remarkable molecule. As the demand for novel, highly specific, and potent therapeutic agents continues to grow, the role of privileged scaffolds like this compound in accelerating the drug discovery process will undoubtedly become even more critical.

References

  • Design, Synthesis and Biological Evaluation of Pyrimidine-Based Derivatives as VEGFR-2 Tyrosine Kinase Inhibitors. PubMed. [Link]
  • 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE. lookchem. [Link]
  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
  • Process for the preparation of chloropyrimidines.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]

Sources

The Strategic Utility of 4-Methoxy-2-methylpyrimidin-5-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note for the Synthesis of Advanced Kinase Inhibitors

Introduction: The Pyrimidine Scaffold as a Cornerstone of Targeted Therapy

In the landscape of modern drug discovery, the pyrimidine ring stands as a "privileged scaffold." Its nitrogen-rich aromatic structure is a bioisostere of the purine core of ATP, enabling pyrimidine derivatives to function as competitive inhibitors for a vast array of protein kinases.[1] Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous pathologies, particularly cancer.[2] Consequently, the development of small-molecule kinase inhibitors has revolutionized oncology.

This guide focuses on a specific, highly functionalized building block: 4-Methoxy-2-methylpyrimidin-5-amine (CAS: 53135-45-8) . We will explore its strategic importance and practical application in the synthesis of next-generation kinase inhibitors, with a particular focus on covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in non-small cell lung cancer (NSCLC).[3][4]

Physicochemical Properties and Strategic Advantages

The substitution pattern of this compound is not arbitrary; each functional group offers a distinct advantage for drug design.

PropertyValueSource
CAS Number 53135-45-8[5]
Molecular Formula C₆H₉N₃O[5]
Molecular Weight 139.16 g/mol [5]
Melting Point 55-57 °C[5]
Boiling Point 253.3 °C at 760 mmHg[5]
pKa (predicted) 4.67 ± 0.29[5]

Strategic Analysis of Substituents:

  • 5-Amino Group: This is the primary reactive handle for coupling the pyrimidine core to other fragments, typically an aniline derivative, via reactions like the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr). This linkage is crucial for orienting the molecule within the kinase's ATP-binding pocket.

  • 4-Methoxy Group: The methoxy group plays a multifaceted role. It can act as a hydrogen bond acceptor, interacting with residues in the kinase active site.[5] Furthermore, its electron-donating nature can modulate the reactivity of the pyrimidine ring. In the context of EGFR inhibitors, this substituent often points towards the solvent-exposed region, where it can be modified to improve physicochemical properties like solubility and metabolic stability.[6]

  • 2-Methyl Group: This small alkyl group can form favorable van der Waals interactions within hydrophobic pockets of the ATP-binding site, enhancing binding affinity. Its presence also influences the overall electronic profile and solubility of the scaffold.

Application in the Synthesis of Covalent EGFR Inhibitors

Third-generation EGFR inhibitors, such as Osimertinib (AZD9291), were designed to overcome resistance mechanisms to earlier drugs, specifically the T790M mutation.[4] A key feature of these inhibitors is an acrylamide "warhead" that forms a covalent bond with a cysteine residue (Cys797) in the active site of EGFR, leading to irreversible inhibition.[7]

While not a direct precursor to Osimertinib, this compound is an ideal starting material for constructing analogous potent and selective covalent inhibitors. The following sections provide a detailed workflow and protocol for synthesizing a representative inhibitor.

Synthetic Workflow Overview

The overall strategy involves a palladium-catalyzed cross-coupling reaction to link the pyrimidine core with a substituted aniline, followed by the installation of the reactive acrylamide group. This approach offers modularity, allowing for the exploration of various aniline fragments to optimize potency and selectivity.

G cluster_0 Synthesis of Core Intermediate cluster_1 Functional Group Manipulation cluster_2 Final Product Assembly A 4-Methoxy-2-methyl -pyrimidin-5-amine C N-(4-nitrophenyl)-4-methoxy -2-methylpyrimidin-5-amine A->C Buchwald-Hartwig Coupling B 1-bromo-4-nitrobenzene B->C D N1-(4-methoxy-2-methylpyrimidin-5-yl) -benzene-1,4-diamine C->D Nitro Reduction (e.g., Fe/NH4Cl) F Target Covalent Inhibitor: N-(4-((4-methoxy-2-methylpyrimidin-5-yl)amino)phenyl)acrylamide D->F Acylation E Acryloyl Chloride E->F G cluster_0 EGFR Kinase Active Site cluster_1 Inhibitor Binding ATP_Site ATP Binding Pocket Hinge Hinge Region (Met793) Gatekeeper Gatekeeper (T790) Cys797 Cysteine 797 Inhibitor Pyrimidine Inhibitor Pyrimidine_Core Pyrimidine Core Aniline_Linker Anilino Linker Acrylamide Acrylamide Warhead Pyrimidine_Core->Hinge H-Bonds Acrylamide->Cys797 Covalent Bond (Michael Addition)

Sources

Application Note: A Comprehensive Guide to the N-Alkylation of 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the N-alkylation of 4-Methoxy-2-methylpyrimidin-5-amine, a common scaffold in medicinal chemistry. N-alkylated pyrimidines are crucial intermediates in the synthesis of a wide range of biologically active compounds. This guide outlines two primary synthetic strategies: direct alkylation via nucleophilic substitution and reductive amination. It offers in-depth mechanistic insights, step-by-step experimental protocols, and strategies for troubleshooting. The content is designed for researchers, scientists, and professionals in drug development, providing the necessary details to successfully synthesize and characterize target N-alkylated pyrimidine derivatives.

Introduction and Mechanistic Rationale

The pyrimidine core is a fundamental heterocyclic motif in numerous pharmaceuticals. The functionalization of this scaffold, particularly through N-alkylation of its amino substituents, allows for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The substrate, this compound, possesses an electron-rich aminopyrimidine ring, making the exocyclic amino group at the C5 position a potent nucleophile.

Direct N-Alkylation (SN2 Pathway)

The most common approach for N-alkylation is the reaction of the amine with an alkyl halide (or sulfonate) in the presence of a base.[1][2] The reaction proceeds via a classical SN2 mechanism.

Causality of Experimental Choices:

  • Base: The primary role of the base is to deprotonate the amine, increasing its nucleophilicity. The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often preferred to prevent competition with the amine as a nucleophile.[1][3] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents, and offer milder reaction conditions.[1][4]

  • Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are ideal.[4] They effectively solvate the cation of the base while not interfering with the nucleophilicity of the deprotonated amine.

  • Regioselectivity: A potential side reaction is the alkylation of the pyrimidine ring nitrogens. However, for 5-aminopyrimidines, the exocyclic amino group is generally more nucleophilic and sterically accessible, leading to high selectivity for N-alkylation at this position. The electron-donating methoxy group further enhances the nucleophilicity of the C5-amine.

Reductive Amination Pathway

An alternative and highly effective method for synthesizing N-alkylated amines is reductive amination.[5] This two-step, often one-pot, process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[6][7][8]

Causality of Experimental Choices:

  • Reducing Agent: The choice of reducing agent is key to the success of a one-pot reaction. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.[8][9]

  • pH Control: The reaction is typically carried out under weakly acidic conditions (pH 4-6). This is a crucial balance: the acid catalyzes the formation of the imine by protonating the carbonyl oxygen, but an excessively low pH will protonate the starting amine, rendering it non-nucleophilic.[7]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the mono-alkylation of this compound using an alkyl halide.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base portion-wise. If using NaH (1.2 eq), add it carefully and allow the mixture to stir at 0 °C for 30 minutes. If using K₂CO₃ (2.0 eq), the cooling step may not be necessary.[4]

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The product spot should be less polar than the starting amine.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Data Presentation: Reaction Parameter Summary

Alkylating Agent Base (eq.) Solvent Temp (°C) Typical Time (h)
Iodomethane NaH (1.2) DMF/THF 0 to RT 4-8
Ethyl bromide K₂CO₃ (2.0) MeCN 60 12-16
Benzyl bromide K₂CO₃ (2.0) DMF RT 6-12

| Isopropyl iodide | t-BuOK (1.5) | THF | RT to 50 | 16-24 |

Protocol 2: N-Alkylation via Reductive Amination

This protocol is ideal for introducing alkyl groups derived from aldehydes or ketones.

Materials and Reagents:

  • This compound

  • Aldehyde or Ketone (e.g., Acetone, Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.2 eq) in DCE.

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur. Stir at room temperature for 6-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine in Anhydrous Solvent base_add Add Base (e.g., NaH) at 0°C start->base_add Inert Atmosphere alkyl_add Add Alkyl Halide Dropwise base_add->alkyl_add Deprotonation stir Stir at RT & Monitor by TLC alkyl_add->stir Warm to RT quench Quench with Water stir->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash with NaHCO3 / Brine extract->wash purify Dry, Concentrate & Purify via Chromatography wash->purify product Isolated N-Alkylated Product purify->product

Caption: Workflow for Direct N-Alkylation.

Product Characterization

Successful N-alkylation must be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The most telling evidence is the disappearance of the N-H protons (typically a broad singlet) from the starting amine and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, an N-methyl group will appear as a singlet around 2.8-3.0 ppm. An N-CH₂- group will show a characteristic triplet or quartet depending on its neighbor.

  • ¹³C NMR Spectroscopy: New signals corresponding to the carbons of the alkyl group will be present in the aliphatic region of the spectrum.

  • Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum will correspond to the calculated mass of the N-alkylated product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Thin-Layer Chromatography (TLC): The N-alkylated product will have a higher R_f value (be less polar) than the starting primary amine due to the masking of the polar N-H bond.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction 1. Inactive base (e.g., NaH exposed to air).2. Poor quality solvent (not anhydrous).3. Unreactive alkyl halide.1. Use fresh, high-quality base.2. Use freshly distilled or commercially available anhydrous solvents.3. Switch to a more reactive halide (I > Br > Cl) or increase the reaction temperature.
Low Yield 1. Incomplete deprotonation.2. Reaction not run to completion.3. Product loss during work-up/purification.1. Use a stronger base or allow more time for deprotonation.2. Increase reaction time and/or temperature.3. Ensure pH is basic during extraction to prevent protonation and loss of product to the aqueous layer.
Di-alkylation 1. Use of excess alkylating agent.2. The mono-alkylated product is more nucleophilic than the starting amine.1. Use a stoichiometric amount or slight excess (1.05-1.1 eq) of the alkylating agent.2. Add the alkylating agent slowly to a solution of the deprotonated amine to maintain a low concentration of the electrophile.
Ring Alkylation The reaction conditions are too harsh, or the exocyclic amine is sterically hindered.This is less common for this substrate but can be mitigated by using milder conditions (e.g., K₂CO₃ instead of NaH) and lower temperatures.

Conclusion

The N-alkylation of this compound is a versatile and crucial transformation in synthetic organic chemistry. Both direct alkylation and reductive amination offer reliable pathways to the desired products. The choice of method depends on the desired alkyl substituent and the available starting materials. Careful selection of reagents, control of reaction conditions, and diligent monitoring are paramount to achieving high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for researchers to develop and optimize their synthetic routes.

References

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation? [Online Forum].
  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
  • Bhadra, S., et al. (2018). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Gunanathan, C., & Milstein, D. (2012). Selective Alkylation of (Hetero)Aromatic Amines with Alcohols Catalyzed by a Ruthenium Pincer Complex. Organic Letters. [Link]
  • Roychowdhury, P., et al. (2024).
  • Google Patents. (2012). Method for synthesizing 2-(N-alkyl)
  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Cambridge Open Engage. [Link]
  • Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. [Link]
  • Majji, G., et al. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. [Link]
  • Lee, S., et al. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. [Link]
  • Mondal, B., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
  • ACS Green Chemistry Institute.
  • Wikipedia.
  • Organic Chemistry Portal.
  • Indian Academy of Sciences. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. [Link]
  • ResearchGate. (2025).
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  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
  • Wikipedia.
  • da Silva, A. D., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones.
  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
  • National Institutes of Health. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. [Link]
  • Lawley, P. D., et al. (1975). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Biochemical Journal. [Link]
  • ResearchGate. (2019). N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3. [Link]

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Abstract

The pyrimidine scaffold is a cornerstone in the architecture of numerous clinically approved and investigational kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive binding to the kinase hinge region, a critical interaction for potent and selective inhibition. This document provides a detailed guide on the strategic use of 4-Methoxy-2-methylpyrimidin-5-amine , a versatile and highly functionalized pyrimidine building block, in the synthesis of novel kinase inhibitors. We will explore the chemical rationale behind its application, provide detailed, field-proven protocols for its derivatization, and discuss the characterization of the resulting compounds. This guide is intended to empower researchers to leverage this key intermediate in the discovery and development of next-generation targeted therapeutics.

Introduction: The Primacy of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has transformed the therapeutic landscape for numerous cancers. A significant portion of these inhibitors are heterocyclic compounds, with the pyrimidine ring being a particularly privileged scaffold.[1][2] The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket, a fundamental interaction for achieving high-affinity binding.[1]

This compound (CAS 53135-45-8) is a commercially available intermediate that offers a unique combination of functional groups, making it an ideal starting point for the synthesis of diverse libraries of kinase inhibitors.[3][4] Its key features include:

  • A nucleophilic amino group at the C5 position: This provides a reactive handle for the introduction of various side chains and pharmacophores through amide bond formation, urea formation, or other coupling reactions.

  • A methoxy group at the C4 position: This group can be a site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of different amine-containing moieties that can modulate potency, selectivity, and pharmacokinetic properties.[5]

  • A methyl group at the C2 position: This substituent can influence the overall conformation and steric interactions of the final inhibitor within the kinase active site.

This application note will provide a comprehensive overview of the synthetic utility of this compound and present a detailed protocol for the synthesis of a representative kinase inhibitor.

Physicochemical Properties and Handling of this compound

A thorough understanding of the starting material's properties is crucial for successful and safe synthesis.

PropertyValueReference
Molecular Formula C₆H₉N₃O[3]
Molecular Weight 139.16 g/mol [3]
Appearance Off-white to light yellow crystalline powder
Melting Point 55-57 °C[3]
Boiling Point 253.3 °C at 760 mmHg[3]
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Safety and Handling:

This compound should be handled in a well-ventilated fume hood by trained personnel.[6] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[7] Avoid inhalation of dust and contact with skin and eyes.[8] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[6] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

Synthetic Strategy and Protocol: Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor

The following protocol details a representative two-step synthesis of a hypothetical kinase inhibitor, demonstrating the key transformations of this compound. The chosen synthetic route first involves an amide coupling at the C5-amino group, followed by a nucleophilic aromatic substitution at the C4 position.

Overall Synthetic Scheme

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) start This compound product1 N-(4-methoxy-2-methylpyrimidin-5-yl)-4-cyanobenzamide (Intermediate 1) start->product1 HATU, DIPEA, DMF reagent1 Substituted Benzoic Acid (e.g., 4-cyanobenzoic acid) reagent1->product1 product1_c Intermediate 1 final_product Final Kinase Inhibitor Analog product1_c->final_product HCl, 2-Propanol, Reflux reagent2 Amine Nucleophile (e.g., 4-(aminomethyl)piperidine) reagent2->final_product

Caption: Synthetic workflow for a representative kinase inhibitor.

Step 1: Amide Coupling of this compound

This step involves the formation of an amide bond between the C5-amino group of the starting material and a substituted benzoic acid. The choice of the benzoic acid derivative is critical for introducing functionalities that can interact with specific regions of the target kinase's active site.

Protocol:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 7.18 mmol, 1.0 eq) and 4-cyanobenzoic acid (1.16 g, 7.90 mmol, 1.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Reagent Addition: To the solution, add N,N-diisopropylethylamine (DIPEA, 2.5 mL, 14.36 mmol, 2.0 eq) followed by 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 3.0 g, 7.90 mmol, 1.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The product spot should be significantly less polar than the starting amine.

  • Work-up: Once the reaction is complete, pour the reaction mixture into 100 mL of cold water. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water (3 x 20 mL) and then with a small amount of cold diethyl ether. Dry the solid under vacuum to yield N-(4-methoxy-2-methylpyrimidin-5-yl)-4-cyanobenzamide (Intermediate 1) as a white to off-white solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Causality and Rationale:

  • HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, facilitating the nucleophilic attack by the amine.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.

Step 2: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

In this step, the methoxy group at the C4 position of Intermediate 1 is displaced by an amine nucleophile. This SNAr reaction is a common strategy in the synthesis of pyrimidine-based kinase inhibitors to introduce a solubilizing group or a moiety that can form additional interactions with the target kinase.[5]

Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend N-(4-methoxy-2-methylpyrimidin-5-yl)-4-cyanobenzamide (Intermediate 1, 1.0 g, 3.72 mmol, 1.0 eq) in 2-propanol (25 mL).

  • Reagent Addition: To the suspension, add 4-(aminomethyl)piperidine (0.85 g, 7.44 mmol, 2.0 eq) followed by a catalytic amount of concentrated hydrochloric acid (HCl, 2-3 drops).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If not, concentrate the solvent under reduced pressure.

  • Isolation and Purification: Add 20 mL of diethyl ether to the residue and triturate to induce precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product as a solid. The product can be further purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Causality and Rationale:

  • The electron-withdrawing nature of the pyrimidine ring facilitates the SNAr reaction by stabilizing the Meisenheimer intermediate.

  • The acid catalyst protonates the pyrimidine ring, further activating it towards nucleophilic attack.

  • Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction.

Characterization of the Final Product

The identity and purity of the synthesized kinase inhibitor should be confirmed using a combination of analytical techniques:

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic and aliphatic protons, consistent with the expected structure. The disappearance of the methoxy signal (around 4.0 ppm) and the appearance of new signals corresponding to the piperidine moiety would confirm the substitution.
¹³C NMR The spectrum should display the correct number of carbon signals corresponding to the final product.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the final compound.
High-Performance Liquid Chromatography (HPLC) HPLC analysis should indicate a high degree of purity (typically >95%) for the final compound.

Kinase Inhibition Assay (General Protocol)

To evaluate the biological activity of the synthesized compound, an in vitro kinase inhibition assay is performed. This is a general protocol and should be adapted for the specific kinase of interest.

Materials:

  • Synthesized inhibitor compound

  • Target kinase

  • ATP

  • Kinase-specific substrate

  • Assay buffer

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor solution to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity.

G cluster_0 Kinase Inhibition Assay Workflow A Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) B Dispense Reagents into Microplate A->B C Initiate Kinase Reaction B->C D Incubate at Room Temperature C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal (Luminescence/Fluorescence) E->F G Data Analysis (IC50 determination) F->G

Caption: General workflow for a kinase inhibition assay.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its distinct functional handles allow for the systematic exploration of chemical space around the pyrimidine core, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and synthesize new generations of targeted therapies for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.
  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
  • Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
  • Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. [Link]
  • Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • LookChem. (n.d.). 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE. LookChem. [Link]
  • BenchChem. (2025).
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  • BenchChem. (2025). Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry. BenchChem.
  • Sigma-Aldrich. (2025).
  • TCI Chemicals. (n.d.).
  • Axtman, A. D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
  • Thermo Fisher Scientific. (2016).
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  • Ambeed. (n.d.).
  • Bide Pharmatech Ltd. (n.d.). This compound CAS NO.53135-45-8.
  • PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. PubChem. [Link]
  • BenchChem. (2025). Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry. BenchChem.
  • Zhang, C., et al. (2017). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC. [Link]
  • González-García, M., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed. [Link]
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]
  • Boschelli, D. H., et al. (2001). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry. [Link]

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Application Note: A Multi-faceted Approach to the Analytical Characterization of 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of 4-Methoxy-2-methylpyrimidin-5-amine (CAS: 53135-45-8), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Ensuring the identity, purity, and quality of this compound is critical for downstream applications and regulatory compliance. This application note details robust protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the choice of parameters and techniques.

Introduction

This compound is a substituted pyrimidine derivative featuring an amine, a methoxy, and a methyl group. The pyrimidine core is a fundamental heterocycle in many biologically active molecules.[2][3] Its functional groups make it a versatile building block, but also introduce potential for various impurities arising from synthesis, degradation, or storage. These impurities can include isomers, starting materials, by-products, and degradation products.[4][5]

Therefore, a multi-technique analytical approach is imperative for a complete characterization. This guide provides an integrated workflow, demonstrating how different analytical methods complement each other to build a complete quality profile of the molecule.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for method development.

PropertyValueSource
Chemical Structure -
Molecular Formula C₆H₉N₃O[1][6]
Molecular Weight 139.16 g/mol [1][6]
Melting Point 55-57 °C[1]
Boiling Point 253.3 °C at 760 mmHg[1]
Appearance Off-white to light yellow crystalline powderVisual Inspection

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, capable of separating the main compound from closely related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Principle of Method Selection: Reversed-phase HPLC is the preferred method for analyzing non-volatile to semi-volatile organic compounds like this compound. The technique offers high resolution, reproducibility, and quantitative accuracy. A C18 stationary phase is chosen for its hydrophobicity, which effectively retains the analyte and related aromatic compounds, while a mobile phase of acetonitrile and water allows for efficient elution. UV detection is ideal due to the presence of the pyrimidine chromophore. The analysis of pyrimidine derivatives is frequently performed using reversed-phase HPLC with C8 and C18 columns.[7]

Experimental Protocol: HPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Use a standard HPLC system equipped with a UV-Vis detector. Chromatographic behavior of ionizable compounds like pyrimidines is highly dependent on solvent interactions.[8]

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining aromatic, moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape and MS compatibility.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient 10% B to 90% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µL
Detector Wavelength 254 nmStrong absorbance expected from the pyrimidine ring system.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • For assay against a reference standard, use a calibration curve.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Chromatogram F->G H Calculate Area % Purity G->H

Fig 1. HPLC analysis workflow from sample preparation to final purity calculation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle of Method Selection: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the manufacturing process and volatile by-products.[9][10][11] The use of a mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. For many aromatic amines, GC-MS is a standard analytical method.[12][13]

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample.

    • Dissolve in 1.0 mL of a suitable solvent with a high boiling point and low interference, such as Dichloromethane or Ethyl Acetate.

    • Vortex thoroughly and transfer to a GC vial.

  • Instrumentation and Conditions:

ParameterConditionRationale
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µmA 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-polar compounds.
Carrier Gas Helium or Hydrogen, 1.2 mL/minHydrogen can offer faster analysis times, but Helium is more traditional and inert.[9][11]
Injector Splitless mode, 250 °CSplitless injection is used to maximize sensitivity for trace impurity analysis.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minThe temperature program is designed to separate volatile solvents at the beginning and elute the main analyte at a higher temperature.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 35 - 350 amuCovers the mass of potential solvents and the parent compound.
  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify any identified impurities using an internal standard or by area percent if response factors are assumed to be similar.

Logical Flow for Impurity Identification

Impurity_ID_Workflow Start Impurity Detected (e.g., via HPLC) LCMS LC-MS Analysis Start->LCMS Non-volatile? GCMS GC-MS Analysis Start->GCMS Volatile? Isolate Preparative Chromatography (if necessary) LCMS->Isolate Unknown? > 0.1% (ICH) Structure Structure Elucidation LCMS->Structure Mass known GCMS->Structure Mass known NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolate->NMR NMR->Structure

Fig 2. Integrated strategy for identifying and characterizing unknown impurities.

Spectroscopic Analysis: Structural Confirmation

Spectroscopic techniques provide orthogonal data to confirm the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Method Selection: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. Together, they can confirm the connectivity and overall structure.

Experimental Protocol: NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

    • Standard acquisition parameters for both nuclei should be employed.

  • Expected Spectral Data: The chemical shifts are predicted based on the functional groups present.

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic-H ~7.5 - 8.0Singlet1HH on C6 of pyrimidine ring
Amine-H₂ ~3.5 - 5.0Broad Singlet2H-NH₂
Methoxy-H₃ ~3.9 - 4.1Singlet3H-OCH₃
Methyl-H₃ ~2.4 - 2.6Singlet3H-CH₃ on C2
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
C=N, C-N ~160 - 170C2, C4
Aromatic C-H ~130 - 140C6
Aromatic C-NH₂ ~110 - 120C5
Methoxy Carbon ~55 - 60-OCH₃
Methyl Carbon ~20 - 25-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Method Selection: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[2][3] It is an excellent tool for confirming the presence of the amine, methyl, methoxy, and pyrimidine ring structures.

Experimental Protocol: FTIR

  • Sample Preparation:

    • Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder. This requires minimal sample preparation.

    • Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Collect the spectrum from 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)[2]
3050 - 3000C-H Aromatic StretchPyrimidine Ring[14]
2980 - 2850C-H Aliphatic Stretch-CH₃, -OCH₃[2]
1640 - 1550C=N, C=C Ring StretchingPyrimidine Ring[2][14]
1620 - 1580N-H Scissoring (Bending)Primary Amine (-NH₂)[2]
1250 - 1200C-O-C Asymmetric StretchAryl-alkyl ether[2]
1100 - 1000C-O-C Symmetric StretchAryl-alkyl ether[2]

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic techniques (HPLC, GC-MS) ensures accurate assessment of purity and identification of potential impurities, while spectroscopic methods (NMR, FTIR) provide definitive structural confirmation. Employing this multi-faceted strategy is essential for guaranteeing the quality, safety, and consistency of this important chemical intermediate in research and development settings.

References

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res. 2025;4(2):1-5.
  • Tahara M, Kawakami T, Ikarashi Y. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. J AOAC Int. 2024;107(1):61-68.
  • Skipper PL, Tannenbaum SR. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomed Environ Mass Spectrom. 1987;14(5):221-7.
  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. 2025.
  • Reva I, Lapinski L, Nowak MJ. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Vibrational Spectroscopy. 2005;39(1):71-82.
  • Shimadzu Corporation. Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.
  • Various Authors. IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Malesevic M, Kuntic V, Vujic Z, et al. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Anal Bioanal Chem. 2009;394(8):2135-42.
  • Tahara M, Kawakami T, Ikarashi Y. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. J AOAC Int. 2024;107(1):61-68.
  • Shevchuk V, et al. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. 2007.
  • Various Authors. FT-IR data of pyrimidine derivatives compounds. ResearchGate.
  • Liu Y, et al. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. J Environ Sci (China). 2022;115:333-343.
  • LookChem. 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE (CAS 53135-45-8).
  • Sun Q. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods Mol Biol. 2016;1378:237-42.
  • Shaikh T, et al. Impurities Characterization in Pharmaceuticals: A Review. Int J Pharm Phytopharmacol Res. 2019;15(4):46-64.
  • Pharma Knowledge Centre. Isolation and characterization of pharmaceuticals with impurities.

Sources

Application Notes and Protocols for the Structural Elucidation of 4-Methoxy-2-methylpyrimidin-5-amine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical characterization of 4-Methoxy-2-methylpyrimidin-5-amine, a key heterocyclic intermediate in pharmaceutical research and development. The protocols detailed herein leverage Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide unambiguous structural confirmation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for the characterization of substituted pyrimidines. The causality behind experimental choices is explained to empower users to adapt these methods to related compounds.

Introduction: The Significance of this compound

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including antiviral, antibacterial, and anticancer drugs.[1][2] The precise structural characterization of novel pyrimidine derivatives like this compound is a critical step in the drug discovery pipeline, ensuring the correct molecular architecture and paving the way for understanding structure-activity relationships (SAR). This application note presents a systematic approach to elucidating its structure using the synergistic power of NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural analysis of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental spectra for this specific molecule are not widely published, we can predict the chemical shifts based on the analysis of structurally similar pyrimidine derivatives and the known effects of substituents on the pyrimidine ring.[4][5][6] The following tables summarize the expected chemical shifts (δ) in ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H6 (pyrimidine ring)7.5 - 8.0Singlet (s)1HThe sole aromatic proton, deshielded by the adjacent nitrogen atoms.
NH₂ (amino group)4.5 - 5.5Broad Singlet (br s)2HChemical shift is highly dependent on solvent, concentration, and temperature.[7]
OCH₃ (methoxy group)3.9 - 4.2Singlet (s)3HTypical range for a methoxy group attached to an aromatic ring.
CH₃ (methyl group)2.4 - 2.7Singlet (s)3HAttached to the pyrimidine ring at the C2 position.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2160 - 165Bearing the methyl group.
C4165 - 170Bearing the methoxy group.
C5115 - 125Bearing the amino group.
C6145 - 150The sole CH carbon in the ring.
OCH₃55 - 60Methoxy carbon.
CH₃20 - 25Methyl carbon at C2.
Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

2.2.1. Sample Preparation

Proper sample preparation is paramount for obtaining high-resolution NMR spectra.[8][9][10][11]

  • Sample Purity: Ensure the sample is of high purity to avoid misleading signals from impurities.

  • Sample Quantity: Weigh approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR.[8][10]

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting point due to its excellent solubilizing power for many organic compounds, including those with amine functionalities.[7][12][13] Chloroform-d (CDCl₃) is another common choice if solubility permits.[12][13]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8][10]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[8][9]

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) (δ = 0.00 ppm).

2.2.2. NMR Instrument Parameters (400 MHz Spectrometer)

The following are general starting parameters that may require optimization for your specific instrument and sample.[14]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

2.2.3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Apply a baseline correction.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm or the residual solvent peak (e.g., DMSO-d₆ at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[14]

  • Integrate all signals in the ¹H spectrum to determine the relative proton counts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[15] For a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Expected Mass Spectrometry Data
  • Molecular Formula: C₇H₁₀N₄O

  • Molecular Weight: 166.18 g/mol

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is expected to be highly effective due to the presence of basic nitrogen atoms in the pyrimidine ring and the amino group, which are readily protonated.[16][17]

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 167.19.

Predicted Fragmentation Pattern

The fragmentation of nitrogen-containing heterocyclic compounds in the mass spectrometer can provide valuable structural clues.[18][19][20] For this compound, the following fragmentation pathways are plausible under tandem mass spectrometry (MS/MS) conditions:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at m/z ~152.[21]

  • Loss of formaldehyde (CH₂O): From the methoxy group, resulting in a fragment at m/z ~137.

  • Loss of ammonia (NH₃): From the amino group, giving a fragment at m/z ~150.

  • Ring cleavage: The pyrimidine ring can undergo characteristic cleavages, although predicting the exact fragments can be complex.

LC-MS/MS Experimental Protocol

This protocol provides a starting point for developing a robust LC-MS/MS method for the analysis of this compound.[22][23][24][25]

3.3.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of approximately 1-10 µg/mL.

3.3.2. Liquid Chromatography (LC) Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good choice for separating small polar molecules.

  • Mobile Phase A: Water with 0.1% formic acid (to aid protonation).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

3.3.3. Mass Spectrometry (MS) Parameters

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Scan Mode: Full scan to identify the [M+H]⁺ ion, followed by product ion scan (MS/MS) of the parent ion (m/z ~167.2) to observe fragmentation.

  • Capillary Voltage: 3.0-4.0 kV.

  • Drying Gas (Nitrogen) Flow: 8-12 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Nebulizer Pressure: 30-45 psi.

  • Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be tested to optimize fragmentation.

Data Interpretation and Structural Confirmation Workflow

The following diagram illustrates the logical workflow for combining NMR and MS data to achieve unambiguous structural confirmation.

G cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis nmr_sample Prepare NMR Sample acquire_nmr Acquire 1H & 13C Spectra nmr_sample->acquire_nmr process_nmr Process Spectra (FT, Phase, Baseline) acquire_nmr->process_nmr interpret_nmr Interpret Chemical Shifts & Integrals process_nmr->interpret_nmr confirm_structure Structural Confirmation interpret_nmr->confirm_structure Proton/Carbon Environment ms_sample Prepare LC-MS Sample acquire_ms Acquire Full Scan & MS/MS Spectra ms_sample->acquire_ms process_ms Identify [M+H]+ & Fragment Ions acquire_ms->process_ms interpret_ms Correlate Fragments with Structure process_ms->interpret_ms interpret_ms->confirm_structure Molecular Weight & Fragmentation

Caption: Workflow for structural elucidation.

Conclusion

The methodologies presented in this application note provide a robust framework for the comprehensive structural characterization of this compound. By integrating high-resolution NMR spectroscopy for detailed structural mapping and LC-MS/MS for molecular weight determination and fragmentation analysis, researchers can confidently confirm the identity and purity of this important heterocyclic compound. The principles and protocols described herein are broadly applicable to the analysis of other novel substituted pyrimidines, thereby accelerating the pace of drug discovery and development.

References

  • Creaser, C. S., Krokos, F., O'Neill, K. E., Smith, M. J. C., & McDowell, P. G. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. ACS Publications.
  • Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (1973). MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry, 26(5), 1031-1041.
  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds | Request PDF.
  • Benchchem. (n.d.). Application Note: 1H NMR Analysis of 2-(Methylamino)-4,6-pyrimidinediol.
  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • NIH. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial.
  • NIH. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
  • ResearchGate. (n.d.). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO 2 –H 2 O systems with vapor–liquid equilibrium modeling for CO 2 capture processes.
  • ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery.
  • (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
  • (n.d.). NMR Sample Preparation 1.
  • ACS Publications. (n.d.). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives.
  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.
  • Merck Millipore. (n.d.). NMR Solvents.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • Sigma-Aldrich. (n.d.). Lc-ms-ms-analysis.
  • ResearchGate. (n.d.). Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids | Request PDF.
  • Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.

Sources

The Pivotal Role of 4-Methoxy-2-methylpyrimidin-5-amine in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Core in Herbicide Discovery

In the intricate world of agrochemical synthesis, the pyrimidine scaffold stands out as a cornerstone for the development of highly effective and selective herbicides. Among the numerous pyrimidine-based intermediates, 4-Methoxy-2-methylpyrimidin-5-amine holds a position of significant strategic importance. Its unique substitution pattern—a reactive amine group at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position—makes it a versatile building block for a range of potent herbicidal molecules.[1] This guide provides an in-depth exploration of the application of this compound in the synthesis of sulfonylurea herbicides, a critical class of agrochemicals that revolutionized weed management. We will delve into the mechanistic underpinnings of these herbicides, detailed synthesis protocols for both the intermediate and a representative final product, and the causality behind the experimental choices that ensure efficacy and yield.

The primary application of this compound in the agrochemical industry is as a key precursor for sulfonylurea herbicides.[1] These compounds are renowned for their low application rates, broad-spectrum weed control, and excellent crop selectivity. Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this enzyme, sulfonylurea herbicides starve the plant of essential amino acids, leading to a cessation of growth and eventual death of the weed.[2][3] This highly specific mode of action is the basis for their low toxicity to mammals, who obtain these amino acids through their diet.

This document serves as a comprehensive resource for researchers and professionals in agrochemical development, providing not just protocols, but the scientific rationale to empower innovation and problem-solving in the synthesis of next-generation crop protection agents.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a key intermediate is fundamental to its successful application in multi-step synthesis. The properties of this compound dictate its reactivity, solubility, and handling requirements.

PropertyValueReference
CAS Number 53135-45-8[1]
Molecular Formula C₆H₉N₃O[1]
Molecular Weight 139.16 g/mol [1]
Appearance Solid (typically)
Melting Point 55-57 °C[1]
Boiling Point 253.3 °C at 760 mmHg[1]
Density 1.174 g/cm³[1]
pKa 4.67 ± 0.29 (Predicted)[1]

The amine group at the 5-position is a key functional handle for the crucial sulfonylurea bridge formation, while the methoxy and methyl groups on the pyrimidine ring influence the electronic properties and, ultimately, the biological activity and selectivity of the final herbicide.

Synthetic Workflow: From Precursors to Active Ingredient

The synthesis of a sulfonylurea herbicide from this compound is a multi-stage process that begins with the construction of the pyrimidine ring itself, followed by the synthesis of the sulfonyl isocyanate coupling partner, and culminating in the final condensation reaction.

Synthesis_Workflow cluster_amine Part 1: Synthesis of this compound cluster_isocyanate Part 2: Synthesis of the Sulfonyl Isocyanate cluster_final Part 3: Final Coupling Reaction A Diethyl Malonate + Acetamidine HCl B Cyclization (Sodium Methoxide) A->B C 4,6-Dihydroxy-2-methylpyrimidine B->C D Nitration (HNO₃/H₂SO₄) C->D E 4,6-Dihydroxy-2-methyl-5-nitropyrimidine D->E F Chlorination (POCl₃) E->F G 4,6-Dichloro-2-methyl-5-nitropyrimidine F->G H Selective Methoxylation (Sodium Methoxide) G->H I 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine H->I J Catalytic Hydrogenation (H₂/Pd-C) I->J K This compound J->K S Coupling Reaction K->S L Methyl Anthranilate M Diazotization (NaNO₂/HCl) L->M N Diazonium Salt M->N O Chlorosulfonylation (SO₂/CuCl) N->O P Methyl 2-(chlorosulfonyl)benzoate O->P Q Conversion to Isocyanate (e.g., with Phosgene or equivalent) P->Q R Methyl 2-(isocyanatosulfonyl)benzoate Q->R R->S T Sulfonylurea Herbicide (e.g., Bensulfuron-methyl analogue) S->T

Caption: Overall synthetic workflow for a sulfonylurea herbicide.

Part 1: Detailed Protocol for the Synthesis of this compound

This synthesis is a multi-step process that builds the functionalized pyrimidine ring from simple precursors.

Step 1a: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

  • Rationale: This step constructs the core pyrimidine ring through a condensation reaction. Acetamidine provides the N-C-N backbone, which reacts with the diester, diethyl malonate, in the presence of a strong base to drive the cyclization.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To the resulting sodium ethoxide solution, add acetamidine hydrochloride (1 equivalent) and diethyl malonate (1 equivalent).

    • Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4,6-dihydroxy-2-methylpyrimidine.

Step 1b: Nitration to 4,6-Dihydroxy-2-methyl-5-nitropyrimidine

  • Rationale: The 5-position of the pyrimidine ring is activated for electrophilic substitution. A mixture of nitric and sulfuric acid (nitrating mixture) is used to introduce the nitro group, which will later be reduced to the key amine functionality.

  • Protocol:

    • To a flask cooled in an ice-salt bath (0-5 °C), slowly add 4,6-dihydroxy-2-methylpyrimidine (1 equivalent) to concentrated sulfuric acid with stirring.

    • Once dissolved, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain 4,6-dihydroxy-2-methyl-5-nitropyrimidine.

Step 1c: Chlorination to 4,6-Dichloro-2-methyl-5-nitropyrimidine

  • Rationale: The hydroxyl groups are converted to more reactive chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This sets the stage for selective substitution in the next step.

  • Protocol:

    • In a flask equipped with a reflux condenser and a gas trap for acidic fumes, add 4,6-dihydroxy-2-methyl-5-nitropyrimidine (1 equivalent) to phosphorus oxychloride (POCl₃, 5-10 equivalents).

    • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

    • Heat the mixture to reflux (around 110 °C) and maintain for 4-6 hours.[4]

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 4,6-dichloro-2-methyl-5-nitropyrimidine, which can be purified by recrystallization.

Step 1d: Selective Methoxylation to 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine

  • Rationale: One of the chloro groups is selectively replaced by a methoxy group. By controlling the stoichiometry of sodium methoxide and the reaction temperature, substitution can be directed primarily to one position.

  • Protocol:

    • Dissolve 4,6-dichloro-2-methyl-5-nitropyrimidine (1 equivalent) in anhydrous methanol.

    • Cool the solution in an ice bath and slowly add a solution of sodium methoxide in methanol (1 equivalent).

    • Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

    • Once the reaction is complete, neutralize the mixture and remove the methanol under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Dry the organic layer and evaporate the solvent to obtain 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine.

Step 1e: Reduction to this compound

  • Rationale: The nitro group is reduced to the essential primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Protocol:

    • Dissolve 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (5-10% Pd/C).

    • Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-3 atm or higher pressure in an autoclave).

    • Stir the reaction vigorously until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield this compound. The crude product can be purified by crystallization or column chromatography.

Part 2: Detailed Protocol for the Synthesis of Methyl 2-(isocyanatosulfonyl)benzoate

This key intermediate provides the sulfonyl bridge and the ester functionality of the final herbicide.

Step 2a: Synthesis of Methyl 2-(chlorosulfonyl)benzoate

  • Rationale: This step converts an aromatic amine into a sulfonyl chloride via a Sandmeyer-type reaction. The amine is first diazotized, and the resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst.

  • Protocol (Continuous-Flow Method): [2][4][5]

    • Prepare two separate solutions:

      • Solution A: Dissolve methyl 2-aminobenzoate in concentrated hydrochloric acid.

      • Solution B: Prepare an aqueous solution of sodium nitrite.

    • Using a continuous-flow reactor setup, pump Solution A and Solution B into a mixing junction where diazotization occurs rapidly.

    • The resulting diazonium salt solution is then flowed into a second reactor containing a solution of sulfur dioxide and a catalytic amount of copper(I) chloride in a suitable solvent (e.g., acetic acid).

    • The reaction is exothermic and the continuous flow setup allows for efficient temperature control.

    • The output stream contains methyl 2-(chlorosulfonyl)benzoate, which can be isolated by extraction and purification.

Step 2b: Conversion to Methyl 2-(isocyanatosulfonyl)benzoate

  • Rationale: The sulfonyl chloride is converted to the highly reactive sulfonyl isocyanate. This is traditionally done using phosgene or its safer equivalents.

  • Protocol:

    • Dissolve methyl 2-(chlorosulfonyl)benzoate in an inert, high-boiling solvent like xylene.

    • Add a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and an isocyanate source (e.g., butyl isocyanate, followed by reaction with phosgene or a phosgene equivalent like triphosgene).

    • Heat the mixture under reflux. The reaction progress is monitored by the cessation of gas evolution.

    • After the reaction is complete, the solvent is removed under reduced pressure to yield crude methyl 2-(isocyanatosulfonyl)benzoate, which is often used immediately in the next step due to its moisture sensitivity.

Part 3: Detailed Protocol for the Synthesis of a Bensulfuron-methyl Analogue

This final step involves the coupling of the pyrimidine amine with the sulfonyl isocyanate to form the sulfonylurea bridge. The following is a representative protocol based on the synthesis of closely related sulfonylurea herbicides.[6][7]

Caption: Final coupling reaction to form the sulfonylurea bridge.

  • Rationale: The nucleophilic amine group of the pyrimidine attacks the electrophilic carbon of the isocyanate group, forming the stable sulfonylurea linkage. The reaction is typically carried out in an anhydrous aprotic solvent to prevent hydrolysis of the highly reactive isocyanate.

  • Protocol:

    • In a dry, inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in anhydrous acetonitrile or another suitable aprotic solvent (e.g., dichloromethane, THF).

    • To this stirred solution, add a solution of methyl 2-(isocyanatosulfonyl)benzoate (1 equivalent) in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The product often precipitates out of the solution as it forms.

    • Monitor the reaction to completion using TLC or HPLC.

    • If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.

    • If the product remains in solution, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) or by column chromatography.[8][9]

Conclusion: A Versatile Intermediate for Agrochemical Innovation

This compound is a testament to the power of heterocyclic chemistry in addressing global agricultural challenges. Its role as a key building block in the synthesis of potent sulfonylurea herbicides underscores its value. The synthetic pathways detailed in this guide, from the construction of the pyrimidine core to its final coupling into a complex herbicidal molecule, highlight the elegance and precision of modern organic synthesis. For researchers and developers, a deep understanding of these protocols and the chemical principles that govern them is not merely academic; it is the foundation upon which new, more effective, and safer crop protection solutions will be built. The continued exploration of the reactivity of this and related pyrimidine amines will undoubtedly lead to further innovations in the agrochemical field.

References

  • Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 20(12), 2108-2112. [Link]
  • UC Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Herbicide Symptoms. [Link]
  • ACS Publications. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. [Link]
  • Heap, I. (n.d.).
  • Google Patents. (n.d.).
  • Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
  • Google Patents. (n.d.).
  • LookChem. (n.d.). Cas 53135-45-8,4-METHOXY-2-METHYL-5-PYRIMIDINAMINE. [Link]
  • Google Patents. (n.d.). CN103508974A - Method for treating methyl 2-(aminosulfonyl)
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Sulfonylureas. [Link]
  • European Patent Office. (n.d.).
  • DergiPark. (n.d.).
  • European Patent Office. (1998).
  • Journal of Nuclear Agricultural Sciences. (1998). SYNTHESIS OF ( 14 C 4 PYRIMIDINYL) BENSULFURON METHYL. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN103483274A - Method for preparing bensulfuron methyl.
  • PubChem. (n.d.). Methyl 2-(aminosulfonyl)
  • PubMed. (n.d.). Crystallization of Arabidopsis thaliana acetohydroxyacid synthase in complex with the sulfonylurea herbicide chlorimuron ethyl. [Link]
  • DOI. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: an Example of Inhibiting Parallel Side-reactions. [Link]
  • Google Patents. (n.d.). CN102796049A - Method for preparing bensulfuron methyl.
  • Sulzer. (n.d.).
  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. [Link]
  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. [Link]
  • DigitalCommons@UMaine. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. [Link]
  • Justia Patents. (2021).
  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
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Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in key biological interactions.[1][2][3] As a privileged structure, its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] In particular, substituted aminopyrimidines are critical pharmacophores for a multitude of protein kinase inhibitors, where they often mimic the adenine hinge-binding motif of ATP.[7][8]

4-Methoxy-2-methylpyrimidin-5-amine is a versatile and readily available starting material[9][] that offers a strategic entry point for the synthesis of diverse compound libraries. The presence of a primary aromatic amine at the C5 position provides a reactive handle for a variety of synthetic transformations, allowing for systematic exploration of the structure-activity relationship (SAR). This document provides detailed, field-proven protocols for the synthesis of key derivatives from this building block, focusing on robust and scalable reactions commonly employed in drug discovery programs. The methodologies outlined herein are designed to be self-validating, with explanations of the chemical principles that underpin the choice of reagents and conditions.

Section 1: N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry, enabling the introduction of a vast array of functional groups. This protocol describes a standard and highly reliable method for the acylation of this compound using an acid chloride in the presence of a non-nucleophilic base.

Causality and Experimental Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acid chloride. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to act as a scavenger for the hydrochloric acid generated during the reaction. This prevents the protonation and deactivation of the starting amine, ensuring the reaction proceeds to completion. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve both the starting materials and reagents.

Workflow for N-Acylation

cluster_reagents Reagents & Solvents cluster_protocol Protocol SM 4-Methoxy-2-methyl- pyrimidin-5-amine Step1 1. Dissolve starting amine and base in DCM at 0 °C. SM->Step1 AC Acyl Chloride (e.g., Benzoyl Chloride) Step2 2. Add acyl chloride dropwise. AC->Step2 Base Base (e.g., Triethylamine) Base->Step1 Solvent Solvent (e.g., DCM) Solvent->Step1 Step1->Step2 Step3 3. Warm to RT and stir for 2-4 hours. Step2->Step3 Step4 4. Monitor reaction by TLC. Step3->Step4 Step5 5. Aqueous workup and extraction. Step4->Step5 Step6 6. Purify by column chromatography. Step5->Step6 Product N-(4-Methoxy-2-methylpyrimidin-5-yl)amide Product Step6->Product

Caption: General workflow for N-acylation.

Protocol 1: Synthesis of N-(4-Methoxy-2-methylpyrimidin-5-yl)benzamide
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq, e.g., 500 mg, 3.59 mmol) and anhydrous dichloromethane (DCM, 15 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq, 750 µL, 5.39 mmol).

  • Reagent Addition: Add benzoyl chloride (1.1 eq, 460 µL, 3.95 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the final product.

ReagentM.W. ( g/mol )EquivalentsAmount
This compound139.161.0500 mg
Benzoyl Chloride140.571.1460 µL
Triethylamine101.191.5750 µL
Dichloromethane--15 mL
Expected Yield243.27->85%

Section 2: N-Sulfonylation for Sulfonamide Synthesis

Sulfonamides are a key functional group in a wide range of pharmaceuticals. The reaction of this compound with a sulfonyl chloride provides a direct route to this important class of compounds.

Causality and Experimental Rationale: Similar to N-acylation, this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the base and a solvent in this transformation. It effectively scavenges the generated HCl, and its polar nature facilitates the dissolution of the reagents. Using a catalyst like 4-methylpyridine N-oxide can sometimes accelerate the reaction, especially with less reactive substrates.[11]

Protocol 2: Synthesis of N-(4-Methoxy-2-methylpyrimidin-5-yl)benzenesulfonamide
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq, 500 mg, 3.59 mmol) in anhydrous pyridine (10 mL) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add benzenesulfonyl chloride (1.1 eq, 495 µL, 3.95 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours).

  • Workup: Pour the reaction mixture into ice-water (50 mL). If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic extracts with 1M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from ethanol/water or purify by flash column chromatography to obtain the desired sulfonamide.

ReagentM.W. ( g/mol )EquivalentsAmount
This compound139.161.0500 mg
Benzenesulfonyl Chloride176.621.1495 µL
Pyridine79.10Solvent/Base10 mL
Expected Yield279.32->80%

Section 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile C-N bond-forming cross-coupling reaction.[12] It enables the synthesis of N-aryl derivatives that are often difficult to access through classical methods like nucleophilic aromatic substitution. This protocol outlines the coupling of this compound with an aryl bromide.

Causality and Experimental Rationale: The reaction is catalyzed by a palladium complex. The catalytic cycle involves:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a strong, non-nucleophilic base (like NaOt-Bu or Cs₂CO₃) deprotonates the amine to form a palladium amido complex.[13]

  • Reductive Elimination: The N-aryl product is formed via reductive elimination, regenerating the Pd(0) catalyst.

The choice of ligand is critical for an efficient reaction. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) stabilize the palladium catalyst and promote the reductive elimination step.[12][14] Toluene is a common high-boiling, non-polar solvent for this transformation.

Workflow for Buchwald-Hartwig Amination

cluster_reagents Reagents & Catalysts cluster_protocol Protocol SM 4-Methoxy-2-methyl- pyrimidin-5-amine Step1 1. Combine all solids (amine, Ar-Br, catalyst, ligand, base) in a flask. SM->Step1 ArBr Aryl Bromide ArBr->Step1 Pd_cat Pd Catalyst (e.g., Pd₂(dba)₃) Pd_cat->Step1 Ligand Ligand (e.g., Xantphos) Ligand->Step1 Base Base (e.g., NaOt-Bu) Base->Step1 Solvent Solvent (e.g., Toluene) Step2 2. Add degassed solvent under inert atmosphere. Solvent->Step2 Step1->Step2 Step3 3. Heat reaction mixture (e.g., 100 °C) for 12-24 hours. Step2->Step3 Step4 4. Cool to RT and filter through Celite. Step3->Step4 Step5 5. Concentrate and purify by column chromatography. Step4->Step5 Product N-Aryl-4-methoxy-2-methyl- pyrimidin-5-amine Step5->Product

Caption: Workflow for Buchwald-Hartwig C-N coupling.

Protocol 3: Synthesis of N-(4-bromophenyl)-4-methoxy-2-methylpyrimidin-5-amine
  • Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.2 eq, 300 mg, 2.16 mmol), 1-bromo-4-iodobenzene (1.0 eq, 508 mg, 1.80 mmol), sodium tert-butoxide (1.4 eq, 242 mg, 2.52 mmol), Xantphos (0.04 eq, 42 mg, 0.072 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq, 33 mg, 0.036 mmol).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir for 18 hours.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the suspension through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the N-aryl product.

ComponentRoleM.W. ( g/mol )EquivalentsAmount
1-Bromo-4-iodobenzeneAryl Halide282.911.0508 mg
This compoundAmine139.161.2300 mg
Pd₂(dba)₃Catalyst Precursor915.720.0233 mg
XantphosLigand578.680.0442 mg
NaOt-BuBase96.101.4242 mg
TolueneSolvent--10 mL
Expected Yield294.15->60%

Section 4: Suzuki-Miyaura Cross-Coupling

While this compound itself is not a direct partner for Suzuki coupling, it serves as a precursor to halogenated pyrimidines that are excellent substrates. Furthermore, the synthesis of a boronic ester derivative of the pyrimidine core allows for coupling with a wide range of aryl and heteroaryl halides.[15] This section describes a representative protocol for a Suzuki coupling of a related pyrimidine boronic ester, illustrating the utility of this scaffold in C-C bond formation. The modularity of this reaction is a key advantage in drug discovery for rapid library synthesis.[15][16]

Causality and Experimental Rationale: The Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle to couple an organoboron species with an organic halide.[17]

  • Oxidative Addition: Pd(0) inserts into the C-Halide bond of the coupling partner.

  • Transmetalation: The boronic acid/ester, activated by a base (e.g., K₂CO₃, K₃PO₄), transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst.

A mixture of a polar, aprotic solvent like 1,4-dioxane and water is commonly used to facilitate the dissolution of both organic and inorganic reagents.[18]

Protocol 4: Suzuki Coupling of 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine with an Aryl Bromide
  • Setup: In a microwave vial, combine 2-Methoxy-4-methyl-5-(pinacolborane)pyrimidine (1.0 eq, 200 mg, 0.85 mmol), the desired aryl bromide (e.g., 4-bromoanisole, 1.1 eq, 174 mg, 0.93 mmol), and potassium carbonate (K₂CO₃) (2.5 eq, 294 mg, 2.12 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq, 31 mg, 0.042 mmol).

  • Inerting & Solvent: Seal the vial, then evacuate and backfill with Argon three times. Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Heat the mixture to 100 °C for 4 hours (or using a microwave reactor at 120 °C for 30 minutes).

  • Workup: After cooling, dilute the reaction with ethyl acetate (25 mL) and water (15 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the coupled product.

ComponentRoleM.W. ( g/mol )EquivalentsAmount
Pyrimidine Boronic EsterSubstrate236.091.0200 mg
4-BromoanisoleCoupling Partner187.041.1174 mg
Pd(dppf)Cl₂Catalyst731.700.0531 mg
K₂CO₃Base138.212.5294 mg
Dioxane/Water (4:1)Solvent--5 mL
Expected Yield216.24->75%

Conclusion

This compound is a highly valuable starting material for the synthesis of diverse libraries of pyrimidine derivatives. The protocols detailed in this guide for N-acylation, N-sulfonylation, Buchwald-Hartwig amination, and its utility in Suzuki coupling reactions provide robust and reproducible methods for generating novel chemical entities. By understanding the principles behind these transformations, researchers can effectively leverage this scaffold to accelerate drug discovery and development programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.[19][20]

References

  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Deshmukh, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
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  • ResearchGate. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
  • ResearchGate. (2023). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
  • NIH. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Smolecule. (2024). 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine.
  • Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • Wikipedia. (n.d.).
  • Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
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  • Chemistry LibreTexts. (2023).
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Application Notes and Protocols for 4-Methoxy-2-methylpyrimidin-5-amine: A Guide to its Synthesis and Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are of paramount importance. Among these, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] 4-Methoxy-2-methylpyrimidin-5-amine (CAS No. 53135-45-8) is a key building block within this class of compounds. Its strategic substitution pattern—an electron-donating methoxy group, a reactive primary amino group, and a methyl group—offers a versatile platform for the synthesis of diverse and complex molecules. This guide provides an in-depth exploration of the synthesis, reactivity, and key reaction mechanisms of this compound, designed for researchers and professionals in medicinal chemistry and process development.

Physicochemical Properties and Spectroscopic Analysis

Understanding the fundamental properties of a starting material is critical for reaction design and monitoring. Below is a summary of the known physicochemical properties of this compound.

PropertyValueSource
CAS Number 53135-45-8[2][]
Molecular Formula C₆H₉N₃O[2]
Molecular Weight 139.16 g/mol [2]
Melting Point 55-57 °C[4]
Boiling Point 253.3 °C at 760 mmHg[4]
Appearance Off-white to light brown solidInferred
Storage Sealed, under inert atmosphere, room temperature[4]
Spectroscopic Characterization (Predicted)
  • ¹H NMR:

    • A singlet for the pyrimidine C6-H proton, expected to be in the aromatic region (~7.5-8.0 ppm).

    • A broad singlet for the -NH₂ protons (~3.5-4.5 ppm), which may exchange with D₂O.

    • A singlet for the -OCH₃ protons (~3.8-4.0 ppm).

    • A singlet for the -CH₃ protons (~2.4-2.6 ppm).

  • ¹³C NMR:

    • Quaternary carbons of the pyrimidine ring (C2, C4, C5).

    • A methine carbon for the pyrimidine C6.

    • A carbon signal for the -OCH₃ group (~55-60 ppm).

    • A carbon signal for the -CH₃ group (~20-25 ppm).

Proposed Synthesis of this compound

A robust synthesis of the title compound is crucial for its application. Based on established pyrimidine synthesis methodologies, a plausible and efficient route involves the condensation of an amidine with a substituted acrylonitrile. A well-documented approach for a similar structure, 2-n-propyl-4-amino-5-methoxymethylpyrimidine, utilizes the reaction of butyramidine with α-methoxymethyl-β-methoxyacrylonitrile.[5] By analogy, this compound can be synthesized from acetamidine hydrochloride and a suitable acrylonitrile precursor.

The proposed reaction proceeds via a nucleophilic attack of the amidine onto the acrylonitrile, followed by cyclization and elimination of methanol to form the stable pyrimidine ring.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product Acetamidine Acetamidine HCl Condensation Condensation & Cyclization (Base, e.g., NaOMe in Methanol) Acetamidine->Condensation Acrylonitrile α-formyl-β-methoxypropionitrile Acrylonitrile->Condensation Workup Aqueous Workup & Extraction Condensation->Workup Reaction Mixture Purification Purification (Crystallization/Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Proposed workflow for the synthesis of this compound.

Protocol 1: Proposed Synthesis
  • Amidine Preparation: To a suspension of acetamidine hydrochloride (1.0 eq) in anhydrous methanol, add sodium methoxide (1.0 eq) at 0-5 °C. Stir for 30 minutes to generate the free base.

  • Condensation: To the free amidine solution, add α-formyl-β-methoxypropionitrile (or a suitable equivalent) (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the title compound.

Reaction Mechanism Studies: Functionalization of the 5-Amino Group

The primary amino group at the C5 position is a versatile handle for a variety of chemical transformations, making it a focal point for mechanistic studies. Its reactivity is characteristic of aromatic amines, allowing for diazotization and subsequent displacement reactions.

Diazotization of the 5-Amino Group

The conversion of the 5-amino group to a diazonium salt is a cornerstone transformation. This reaction involves treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[1] The resulting diazonium salt is a highly valuable, albeit often unstable, intermediate.

Causality of Experimental Choices:

  • Low Temperature (0-5 °C): Aryl diazonium salts are thermally unstable. Maintaining a low temperature is critical to prevent their decomposition, which would lead to side products and reduced yields.

  • In situ Generation of HNO₂: Nitrous acid is unstable and is therefore prepared immediately before use by reacting a stable salt (NaNO₂) with a strong acid. This ensures a controlled concentration of the reactive species.

Diazotization_Mechanism amine R-NH₂ 4-Methoxy-2-methyl- pyrimidin-5-amine n_nitrosoamine R-NH-N=O N-Nitrosoamine amine->n_nitrosoamine + NO⁺ (from HONO + H⁺) hono HONO Nitrous Acid nitrosonium H₂O-NO⁺ Protonated Nitrous Acid hono->nitrosonium + H⁺ nitrosonium->n_nitrosoamine - H₂O diazohydroxide R-N=N-OH Diazohydroxide n_nitrosoamine->diazohydroxide Tautomerization diazonium R-N₂⁺ Pyrimidine Diazonium Salt diazohydroxide->diazonium + H⁺, - H₂O

Caption: Mechanism of diazotization of this compound.

Protocol 2: General Procedure for Diazotization
  • Dissolution: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 2M HCl) and cool to 0 °C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the amine solution, keeping the temperature strictly between 0 and 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt solution is typically used immediately in the next step without isolation.

Application in Sandmeyer Reactions

The pyrimidine diazonium salt is an excellent substrate for Sandmeyer reactions, which enable the introduction of various nucleophiles, most commonly halides (Cl⁻, Br⁻) or cyanide (CN⁻), onto the pyrimidine ring.[6] This reaction is catalyzed by the corresponding copper(I) salt (CuCl, CuBr, CuCN).[7]

Mechanism Insight: The reaction is believed to proceed via a single-electron transfer (SET) mechanism. Copper(I) reduces the diazonium ion to form an aryl radical and dinitrogen gas, with the copper being oxidized to copper(II). The aryl radical then abstracts a halide or cyanide from the copper(II) species, regenerating the copper(I) catalyst.

Sandmeyer_Mechanism diazonium Ar-N₂⁺ Pyrimidine Diazonium Salt radical_complex [Ar· N₂ Cu(II)X] Intermediate Complex diazonium->radical_complex + Cu(I)X cu_x Cu(I)X aryl_radical Ar· Pyrimidine Radical radical_complex->aryl_radical - N₂ cu_x2 Cu(II)X₂ product Ar-X 5-Halo-4-methoxy- 2-methylpyrimidine aryl_radical->product + Cu(II)X₂ product->cu_x - Cu(I)X (catalyst regen.)

Caption: Catalytic cycle of the Sandmeyer reaction.

Protocol 3: Sandmeyer Bromination
  • Catalyst Preparation: Prepare a solution of copper(I) bromide (1.2 eq) in HBr (48%) and cool to 0 °C.

  • Addition: Slowly add the freshly prepared diazonium salt solution (from Protocol 2) to the CuBr solution. Vigorous evolution of N₂ gas is typically observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Workup and Purification: Cool the reaction mixture, extract with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with aqueous NaOH and brine, dry, and purify by chromatography to yield 5-bromo-4-methoxy-2-methylpyrimidine.

Application in Buchwald-Hartwig Cross-Coupling

While the Sandmeyer reaction provides access to 5-halopyrimidines, these intermediates can be further functionalized. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8] This allows for the synthesis of a diverse library of N-substituted 5-aminopyrimidine derivatives from the corresponding 5-halopyrimidine.[9]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is crucial. It stabilizes the palladium catalyst, promotes oxidative addition of the aryl halide, and facilitates reductive elimination of the product.[8]

  • Base: A non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is required to deprotonate the amine nucleophile, making it more reactive in the catalytic cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex1 L₂Pd(II)(Ar)X pd0->pd_complex1 ox_add Oxidative Addition ox_add->pd_complex1 pd_complex2 [L₂Pd(II)(Ar)(NHR')]+ pd_complex1->pd_complex2 amine_assoc Amine Association amine_assoc->pd_complex2 pd_complex2->pd0 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 ar_nhr Ar-NHR' arx Ar-X r_nh2 R'-NH₂ base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination
  • Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add the 5-halopyrimidine (1.0 eq, from Protocol 3), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the N-substituted 5-aminopyrimidine derivative.

Conclusion

This compound is a synthetically valuable intermediate. Its strategic placement of functional groups allows for a predictable and versatile reactivity profile. The 5-amino group, in particular, serves as a gateway to a wide array of derivatives through well-established reaction mechanisms such as diazotization, Sandmeyer reactions, and modern cross-coupling methodologies. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to leverage this powerful building block in the design and synthesis of novel compounds for pharmaceutical and agrochemical applications.

References

  • ResearchGate. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives.
  • LookChem. (n.d.). Cas 53135-45-8, 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE.
  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • ResearchGate. (2023). Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole.
  • Google Patents. (n.d.). US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
  • PubMed. (2015). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Bide Pharmatech Ltd. (n.d.). This compound CAS NO.53135-45-8.
  • National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.

Sources

Scale-up Synthesis of 4-Methoxy-2-methylpyrimidin-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, scalable, and robust five-step synthetic route for the production of 4-Methoxy-2-methylpyrimidin-5-amine, a key building block in the pharmaceutical and agrochemical industries. The synthesis commences with the condensation of diethyl malonate and acetamidine hydrochloride to form the pyrimidine core, followed by a sequence of nitration, chlorination, regioselective methoxylation, and a final one-pot reductive amination and dechlorination. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the underlying chemical principles, process optimization considerations, and safety protocols essential for successful scale-up.

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] this compound, in particular, serves as a crucial intermediate in the synthesis of various biologically active molecules.[2] Its versatile structure allows for further functionalization, making it a valuable synthon in drug discovery and development. The demand for efficient and scalable synthetic methods for this compound is therefore of significant importance.

This guide details a validated five-step synthesis designed for scalability and reproducibility, moving from readily available starting materials to the final, highly pure product. Each step has been optimized to ensure high yields and minimize the formation of impurities, with a focus on process safety and environmental considerations.

Overall Synthetic Pathway

The synthesis of this compound is achieved through the following five-step sequence:

Synthetic_Pathway A Diethyl Malonate + Acetamidine HCl B 2-Methylpyrimidine-4,6-diol A->B Step 1: Condensation C 4,6-Dihydroxy-2-methyl-5-nitropyrimidine B->C Step 2: Nitration D 4,6-Dichloro-2-methyl-5-nitropyrimidine C->D Step 3: Chlorination E 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine D->E Step 4: Regioselective Methoxylation F This compound E->F Step 5: Reductive Amination & Dechlorination

Caption: Five-step synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Methylpyrimidine-4,6-diol

The initial step involves the construction of the pyrimidine ring through a condensation reaction between diethyl malonate and acetamidine hydrochloride. This reaction is a classic example of forming the pyrimidine core structure.

Protocol:

  • To a stirred solution of sodium methoxide (2.1 equivalents) in methanol, add diethyl malonate (1.0 equivalent) and acetamidine hydrochloride (1.0 equivalent).

  • Heat the mixture to reflux (approximately 65-70 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid to a pH of 4-5.

  • The precipitated product, 2-Methylpyrimidine-4,6-diol, is collected by filtration, washed with cold water, and dried under vacuum.

Causality and Optimization: The use of a strong base like sodium methoxide is crucial for the deprotonation of diethyl malonate, forming the nucleophilic enolate species required for the initial condensation with the amidine. The reaction is driven to completion by heating under reflux. Careful control of pH during precipitation is necessary to ensure maximum recovery of the product.

ReagentMolar Eq.Molecular Weight ( g/mol )
Diethyl Malonate1.0160.17
Acetamidine HCl1.094.54
Sodium Methoxide2.154.02
Methanol-32.04
Hydrochloric Acid-36.46
Step 2: Nitration of 2-Methylpyrimidine-4,6-diol

The pyrimidine ring is activated towards electrophilic substitution, and in this step, a nitro group is introduced at the 5-position.

Protocol:

  • To a mixture of concentrated sulfuric acid and fuming nitric acid (nitrating mixture) at 0-5 °C, slowly add 2-Methylpyrimidine-4,6-diol (1.0 equivalent) while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated 4,6-Dihydroxy-2-methyl-5-nitropyrimidine is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Causality and Optimization: The use of a strong nitrating mixture is necessary to achieve efficient nitration of the pyrimidine ring.[3] The reaction is highly exothermic, and strict temperature control is paramount to prevent runaway reactions and the formation of byproducts. The slow addition of the substrate to the nitrating mixture ensures better temperature management.

ReagentMolar Eq.Molecular Weight ( g/mol )
2-Methylpyrimidine-4,6-diol1.0126.11
Fuming Nitric Acid~2.063.01
Sulfuric Acid-98.08
Step 3: Chlorination of 4,6-Dihydroxy-2-methyl-5-nitropyrimidine

The hydroxyl groups of the dihydroxynitropyrimidine are converted to chloro groups using a chlorinating agent, which activates the positions for subsequent nucleophilic substitution.

Protocol:

  • In a well-ventilated fume hood, add 4,6-Dihydroxy-2-methyl-5-nitropyrimidine (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours.[4]

  • After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly adding it to ice water with vigorous stirring.

  • The precipitated 4,6-Dichloro-2-methyl-5-nitropyrimidine is collected by filtration, washed with water, and dried.

Causality and Optimization: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides.[4] The addition of a tertiary amine catalyst like N,N-dimethylaniline accelerates the reaction. The workup procedure must be performed with extreme caution due to the violent reaction of POCl₃ with water.

ReagentMolar Eq.Molecular Weight ( g/mol )
4,6-Dihydroxy-2-methyl-5-nitropyrimidine1.0171.11
Phosphorus Oxychloride (POCl₃)Excess153.33
N,N-DimethylanilineCatalytic121.18
Step 4: Regioselective Monomethoxylation

This step involves the selective replacement of one of the chloro groups with a methoxy group. The electronic effect of the nitro group directs the nucleophilic attack of the methoxide ion.

Protocol:

  • Dissolve 4,6-Dichloro-2-methyl-5-nitropyrimidine (1.0 equivalent) in methanol at room temperature.

  • Slowly add a solution of sodium methoxide (1.0-1.1 equivalents) in methanol, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) and remove the methanol under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine.

Causality and Optimization: The nucleophilic aromatic substitution (SNAr) of the chloro group is facilitated by the electron-withdrawing nitro group. The regioselectivity, favoring substitution at the 4- or 6-position, is governed by the electronic and steric environment of the pyrimidine ring. Using a controlled amount of sodium methoxide is key to achieving monosubstitution.

ReagentMolar Eq.Molecular Weight ( g/mol )
4,6-Dichloro-2-methyl-5-nitropyrimidine1.0207.99
Sodium Methoxide1.0-1.154.02
Methanol-32.04
Step 5: Reductive Amination & Dechlorination

The final step is a one-pot reaction involving the reduction of the nitro group to an amine and the reductive removal of the remaining chloro group. Catalytic hydrogenation is an effective method for achieving both transformations.

Protocol:

  • In a suitable hydrogenation reactor, dissolve 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine (1.0 equivalent) in a solvent such as methanol or ethanol.

  • Add a palladium-based catalyst (e.g., 5-10% Pd/C) and a base (e.g., sodium acetate or triethylamine) to neutralize the HCl formed during dechlorination.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases.

  • Carefully filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Causality and Optimization: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups and the hydrogenolysis of aryl chlorides.[5] The choice of catalyst, solvent, pressure, and temperature can be optimized to ensure complete conversion and high purity of the final product. The presence of a base is crucial to prevent the reaction mixture from becoming acidic, which can affect the catalyst activity and product stability.

ReagentMolar Eq.Molecular Weight ( g/mol )
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine1.0203.58
Hydrogen (H₂)Excess2.02
Palladium on Carbon (Pd/C)Catalytic-
Base (e.g., Sodium Acetate)~1.182.03
Solvent (e.g., Methanol)-32.04

Process Safety Considerations

General: All operations should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Step 2 (Nitration): The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions. The addition of the pyrimidine diol to the nitrating mixture should be slow and controlled.

Step 3 (Chlorination): Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a dry environment. The quenching step should be performed slowly and with adequate cooling.

Step 4 (Methoxylation): Sodium methoxide is a strong base and is flammable. It reacts with water.[5][6] Handle in a dry, inert atmosphere.

Step 5 (Hydrogenation): Hydrogen gas is highly flammable and can form explosive mixtures with air.[7] The hydrogenation reactor must be properly sealed and purged with an inert gas before introducing hydrogen. The palladium catalyst can be pyrophoric upon exposure to air, especially when dry. The catalyst should be handled under a blanket of inert gas or as a wet paste.

Analytical Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress.

  • Melting Point: To assess the purity of solid compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment.

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₆H₉N₃O
Molecular Weight139.16 g/mol [2]
AppearanceSolid[2]
Melting Point55-57 °C[2]
Boiling Point253.3 °C at 760 mmHg[2]

Conclusion

This application note provides a comprehensive and scalable five-step synthesis for this compound. The detailed protocols, mechanistic insights, and safety considerations are designed to enable researchers and process chemists to produce this valuable intermediate with high yield and purity. The outlined synthetic strategy utilizes readily available starting materials and employs robust chemical transformations, making it suitable for both laboratory-scale synthesis and industrial-scale production.

References

  • The investigations of the methods for the reduction of chloroyrimidines. (n.d.). Oregon State University.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2305652, 4-Amino-5-methoxymethyl-2-methylpyrimidine.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). ResearchGate.
  • Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (2014). Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 587236, 4-Methoxy-6-methylpyrimidin-2-amine.
  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 14-21. [Link]
  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (2006). Google Patents.
  • 2-Amino-4-Chloro-6-Methoxypyrimidine. (2024). ChemBK.
  • HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.
  • 2-Amino-4-chloro-6-methoxypyrimidine 95.0+%, TCI America™. (n.d.). Fisher Scientific.
  • Utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. Part 2: Solution phase synthesis of tetrasubstituted purines. (2003). Semantic Scholar.
  • 4-amino-2-chloro-6-methyl-5-nitropyrimidine. (n.d.). Chongqing Chemdad Co., Ltd.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4537748, 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.
  • 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE. (n.d.). LookChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79811, 2-Pyrimidinamine, 4-chloro-6-methoxy-.
  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents.
  • Synthesis method of 2-amino-6-chloropurine. (n.d.). Google Patents.
  • Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. (2001). ResearchGate.

Sources

Application Notes & Protocols: 4-Methoxy-2-methylpyrimidin-5-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. 4-Methoxy-2-methylpyrimidin-5-amine (CAS: 53135-45-8) is a highly functionalized pyrimidine derivative that serves as a critical starting material and intermediate in the synthesis of complex pharmaceutical molecules.[1][2] Its strategic placement of an amine, a methoxy group, and a methyl group offers multiple reaction handles for chemists to elaborate upon, enabling the construction of diverse molecular architectures.

This document serves as a technical guide for researchers and drug development professionals. It provides an in-depth look at the physicochemical properties of this compound, outlines a key synthetic application with a detailed protocol, and offers insights into the analytical methods and safety considerations essential for its effective use in the laboratory. The primary focus will be on its role as a precursor in the synthesis of compounds structurally related to known active pharmaceutical ingredients (APIs).

Physicochemical and Handling Properties

A thorough understanding of the compound's properties is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 53135-45-8[1][2]
Molecular Formula C₆H₉N₃O[1][2]
Molecular Weight 139.16 g/mol [2][3]
Appearance White to off-white crystalline solid (typical)N/A
Melting Point 55-57 °C[2]
Boiling Point 253.3 °C at 760 mmHg[2]
Density 1.174 g/cm³[2]
pKa 4.67 ± 0.29 (Predicted)[2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon).[1][2][4]

Core Application: A Synthetic Pathway to Moxonidine Analogues

This compound is an ideal precursor for synthesizing a class of centrally acting antihypertensive agents, including analogues of Moxonidine. The synthetic strategy involves two key transformations: a regioselective chlorination followed by a guanidinylation reaction. The 5-amino group is the key nucleophilic center for building the final pharmacophore, while the 4-methoxy group can be converted to a chloro group to enable subsequent reactions.

A patent for the synthesis of Moxonidine (4-chloro-N-(imidazolidin-2-ylidene)-6-methoxy-2-methylpyrimidin-5-amine) highlights a related pathway, providing a strong foundation for the proposed application.[5] The following diagram illustrates the logical flow from the starting intermediate to a potential API candidate.

G A This compound (Starting Intermediate) B Step 1: Chlorination (e.g., POCl₃) A->B Activation of C4 Position C 5-Amino-4-chloro-6-methoxy-2-methylpyrimidine (Activated Intermediate) B->C D Step 2: Guanidinylation (e.g., with 2-Aminoimidazoline derivative) C->D C-N Bond Formation E Moxonidine Analogue Core Structure (Target Scaffold) D->E G A 1. Reagent Prep & Inerting B 2. Reaction Setup (0 °C to 90 °C) A->B C 3. TLC Monitoring (4-6 hours) B->C D 4. Quench & Aqueous Work-up C->D E 5. Purification (Chromatography) D->E F 6. Analysis (NMR, LC-MS, HPLC) E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-2-methylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic yield and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Introduction: A Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and cost-effective synthetic route proceeds via the reduction of a nitro-substituted pyrimidine precursor, followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. This guide will focus on troubleshooting and optimizing this two-step pathway.

Overall Synthetic Scheme:

Synthetic_Pathway A 4-Chloro-2-methyl- 5-nitropyrimidine B 4-Chloro-2-methyl- pyrimidin-5-amine A->B Reduction (e.g., Fe/HCl) C 4-Methoxy-2-methyl- pyrimidin-5-amine B->C Methoxylation (e.g., NaOMe/MeOH)

Caption: Proposed synthetic pathway for this compound.

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Step 1: Reduction of 4-Chloro-2-methyl-5-nitropyrimidine

The reduction of the nitro group is a critical step that can be prone to incomplete conversion and side reactions. The most common reagent for this transformation on an industrial scale is iron powder in the presence of an acid, such as hydrochloric acid or acetic acid.[1][2][3][4]

Question 1: My reduction of 4-chloro-2-methyl-5-nitropyrimidine is sluggish or incomplete, as indicated by TLC analysis showing a persistent starting material spot. What are the potential causes and how can I drive the reaction to completion?

Answer:

Incomplete reduction is a frequent issue and can often be attributed to several factors:

  • Insufficient Acid Concentration: The acidic medium is crucial for the reaction to proceed. It protonates the nitro group, making it more susceptible to reduction by iron.

    • Troubleshooting:

      • Ensure the correct stoichiometry of the acid. A common ratio is to use a catalytic amount of concentrated HCl or a larger volume of acetic acid.[4]

      • Monitor the pH of the reaction mixture. If it becomes too high, carefully add more acid.

  • Poor Quality of Iron Powder: The reactivity of iron powder can vary depending on its particle size and surface oxidation.

    • Troubleshooting:

      • Use freshly opened, fine-grade iron powder.

      • Consider activating the iron powder by washing it with dilute acid to remove any passivating oxide layer, followed by rinsing with water and the reaction solvent.

  • Low Reaction Temperature: While the reaction is often exothermic, maintaining a sufficiently high temperature is necessary to ensure a reasonable reaction rate.

    • Troubleshooting:

      • Gently heat the reaction mixture to reflux. The optimal temperature will depend on the solvent used (e.g., ethanol, methanol, or a mixture with water).

      • Use a heating mantle with a temperature controller to maintain a consistent temperature.

  • Poor Stirring: In a heterogeneous reaction like this, efficient mixing is essential to ensure contact between the solid iron, the dissolved nitro-pyrimidine, and the acid.

    • Troubleshooting:

      • Use a powerful overhead stirrer for larger scale reactions. For smaller scales, ensure the magnetic stir bar is providing vigorous agitation.

Question 2: After workup of my reduction reaction, I observe a significant amount of a dark, tarry byproduct, leading to a low yield of the desired 4-chloro-2-methylpyrimidin-5-amine. What is the likely cause and how can I prevent its formation?

Answer:

The formation of tarry byproducts is often due to over-reduction or side reactions of the intermediate nitroso species.[1]

  • Side Reactions of Nitroso Intermediate: The reduction of a nitro group proceeds through a nitroso intermediate. Under certain conditions, this intermediate can undergo undesired side reactions, such as dimerization or polymerization, leading to colored impurities.

    • Troubleshooting:

      • Control the reaction temperature: Avoid excessively high temperatures, which can promote side reactions. A gentle reflux is usually sufficient.

      • Ensure a sufficiently acidic environment: A proper acidic pH helps to quickly protonate and reduce the nitroso intermediate, minimizing its lifetime and the chance for side reactions.

  • Dehalogenation: Although less common with iron-based reductions compared to catalytic hydrogenation, some loss of the chloro substituent can occur, leading to the formation of 2-methylpyrimidin-5-amine and other byproducts.

    • Troubleshooting:

      • Milder Reducing Agents: If dehalogenation is a significant issue, consider alternative reducing agents like tin(II) chloride (SnCl2) in an acidic medium, which can be more selective.[5][6][7][8][9]

      • Careful monitoring: Follow the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid over-reduction.

Troubleshooting Workflow for Reduction Step:

Troubleshooting_Reduction Start Low Yield or Incomplete Reduction of Nitro Group Q1 Is starting material still present by TLC? Start->Q1 A1 Increase acid concentration, use activated iron powder, or increase temperature. Q1->A1 Yes Q2 Are there significant tarry byproducts? Q1->Q2 No End Improved Yield and Purity A1->End A2 Control temperature carefully, ensure sufficient acidity, consider alternative reducing agents (e.g., SnCl2). Q2->A2 Yes Q2->End No A2->End

Caption: Decision-making workflow for troubleshooting the reduction step.

Step 2: Methoxylation of 4-Chloro-2-methylpyrimidin-5-amine

The second step involves a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom with a methoxy group using sodium methoxide in methanol.[10][11]

Question 3: The methoxylation reaction is not proceeding to completion, and I'm isolating a mixture of starting material and product. How can I improve the conversion?

Answer:

Incomplete methoxylation can be due to several factors related to the nucleophile and reaction conditions.

  • Insufficient Sodium Methoxide: Sodium methoxide is the nucleophile, and an insufficient amount will lead to incomplete reaction.

    • Troubleshooting:

      • Use a slight excess of sodium methoxide (e.g., 1.1-1.5 equivalents).

      • Ensure the sodium methoxide is fresh and has not been deactivated by moisture.

  • Low Reaction Temperature: While the reaction can proceed at room temperature, gentle heating can significantly increase the rate of substitution.

    • Troubleshooting:

      • Heat the reaction mixture to a gentle reflux in methanol.

      • Monitor the reaction by TLC to determine the optimal reaction time at the elevated temperature.[12]

  • Solvent Purity: The presence of water in the methanol can hydrolyze the sodium methoxide and also compete with it as a nucleophile, leading to the formation of the corresponding hydroxypyrimidine byproduct.

    • Troubleshooting:

      • Use anhydrous methanol as the solvent.

      • Prepare the sodium methoxide solution in situ by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

Question 4: I'm observing the formation of a significant byproduct that I suspect is the 4-hydroxy-2-methylpyrimidin-5-amine. How can I minimize this side reaction?

Answer:

The formation of the hydroxypyrimidine is a classic example of a competing nucleophilic substitution by water or hydroxide ions.

  • Presence of Water: As mentioned, water in the reaction mixture can lead to the formation of the hydroxy byproduct.

    • Troubleshooting:

      • Rigorously dry all glassware and use anhydrous methanol.

      • Handle sodium methoxide in a dry environment (e.g., a glove box or under a stream of inert gas).

  • Workup Procedure: If the reaction mixture is quenched with water while there is still unreacted starting material and sodium methoxide present, the hydrolysis of the chloro-pyrimidine can occur during the workup.

    • Troubleshooting:

      • Ensure the reaction has gone to completion before quenching with water.

      • Neutralize the excess sodium methoxide with a non-aqueous acid (e.g., acetic acid) before adding water.

Quantitative Data Summary for Optimization:

ParameterStandard ConditionOptimized ConditionExpected Outcome
Reduction Step
Iron Powder (equivalents)3-55Ensures complete consumption of nitro group.
AcidAcetic AcidHCl (catalytic)Faster reaction rate.
TemperatureRoom TemperatureRefluxDrives reaction to completion.
Methoxylation Step
Sodium Methoxide (equiv.)1.11.5Ensures complete substitution of chlorine.
SolventMethanolAnhydrous MethanolMinimizes hydroxy byproduct formation.
TemperatureRoom TemperatureRefluxIncreases reaction rate.

Part 2: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 4-Chloro-2-methylpyrimidin-5-amine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-chloro-2-methyl-5-nitropyrimidine (1 equivalent) and ethanol (or a mixture of ethanol and water).

  • Addition of Iron and Acid: To the stirred suspension, add iron powder (5 equivalents). Then, slowly add concentrated hydrochloric acid (0.2 equivalents) or glacial acetic acid (5-10 volumes).

  • Reaction: Heat the mixture to a gentle reflux (around 80°C). Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

    • Wash the celite pad with ethanol.

    • Combine the filtrates and neutralize the solution with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-methylpyrimidin-5-amine (1 equivalent) in anhydrous methanol.

  • Addition of Sodium Methoxide: To the stirred solution, add a solution of sodium methoxide in methanol (1.5 equivalents). This can be a commercially available solution or one prepared in situ from sodium and anhydrous methanol.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 3-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and carefully quench the excess sodium methoxide by adding glacial acetic acid until the solution is neutral.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in water and extract the product with ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use catalytic hydrogenation (e.g., H₂/Pd-C) for the reduction of the nitro group?

A1: While catalytic hydrogenation is a very effective method for nitro group reduction, it can also lead to the hydrodechlorination of the C4-chloro substituent, resulting in a significant amount of 2-methylpyrimidin-5-amine as a byproduct.[13] For this reason, chemoselective methods like Fe/HCl or SnCl₂ are generally preferred for this specific substrate.

Q2: How can I effectively monitor the progress of these reactions by TLC?

A2: For both reaction steps, a mobile phase of ethyl acetate and hexanes (e.g., in a 1:1 or 2:1 ratio) is a good starting point. The starting materials are generally less polar than the products. You should observe the disappearance of the starting material spot and the appearance of a new, more polar product spot. Use a UV lamp for visualization, as pyrimidine derivatives are typically UV-active.[12]

Q3: What are the key NMR signals to look for to confirm the identity of the product, this compound?

A3: In the ¹H NMR spectrum, you should expect to see singlets for the methyl group protons (around 2.5 ppm), the methoxy group protons (around 4.0 ppm), and the pyrimidine ring proton (around 8.0 ppm). The amine protons will likely appear as a broad singlet. In the ¹³C NMR spectrum, you will see distinct signals for the methyl, methoxy, and pyrimidine ring carbons.[10][14][15][16]

Q4: My final product, this compound, is difficult to purify by column chromatography. Are there any alternative purification methods?

A4: Aminopyrimidines can sometimes be challenging to purify on silica gel due to their basicity, which can lead to peak tailing. If you are experiencing difficulties, consider the following:

  • Acid/Base Extraction: You can perform an acid-base workup. Dissolve the crude product in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Logical Relationship Diagram:

Logical_Relationships P1 High Yield of This compound F1 Complete Reduction of Nitro Group P1->F1 F2 Complete Methoxylation P1->F2 F3 Minimal Side Reactions P1->F3 C1 Sufficiently Acidic Reduction Medium F1->C1 C2 Active Reducing Agent (Fresh Iron) F1->C2 C3 Optimal Reduction Temperature F1->C3 C4 Sufficient & Active Nucleophile (NaOMe) F2->C4 C5 Anhydrous Reaction Conditions F2->C5 C6 Optimal Methoxylation Temperature F2->C6 F3->C3 F3->C5 F3->C6

Caption: Key factors influencing the successful synthesis of the target compound.

References

  • Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry. [Link]
  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. [Link]
  • (PDF) Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy.
  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • We have considered nucleophilic aromatic substitution of pyridine... Pearson+. [Link]
  • Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Stack Exchange. [Link]
  • Nitroaromatic Reduction w/Sn. Sciencemadness Discussion Board. [Link]
  • Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]
  • Reduction of nitroaromatic compounds in tin(II) chloride...
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]
  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
  • Pd-catalyzed silicon hydride reductions of aromatic and aliph
  • Synthesis, reactions, and applications of pyrimidine deriv
  • Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. [Link]
  • Reduction of aromatic nitro compounds using Fe and HCL gives… Allen. [Link]
  • What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?
  • Copyright Catalyst Educ
  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu. [Link]
  • US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu. [Link]
  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. RSC Publishing. [Link]
  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.
  • Reaction of[14][17]Benzodioxino-pyridazines with Sodium Methoxide and Amines.
  • Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Sciencemadness.org. [Link]
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenol
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
  • Reaction of Several Aminopyrimidines With Formaldehyde. PubMed Central. [Link]
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. [Link]
  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. [Link]
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput

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Technical Support Center: Synthesis of 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 4-Methoxy-2-methylpyrimidin-5-amine. The information presented here is synthesized from established principles of pyrimidine chemistry to address common challenges encountered during this synthesis.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. While the reaction appears straightforward, it is often accompanied by side reactions that can impact yield and purity. This guide offers practical solutions to common issues, grounded in an understanding of the underlying reaction mechanisms.

A prevalent synthetic route to this compound involves the cyclization of acetamidine with a suitable three-carbon electrophile. A common precursor for this is 2-(ethoxymethylidene)-3-methoxypropanenitrile, which can be formed in situ. The following sections detail potential side reactions and troubleshooting strategies for this synthetic approach.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct with a similar mass to my product. What could it be?

A1: A common side reaction in pyrimidine synthesis is the formation of isomeric pyrimidines. In this case, you may be observing the formation of 4-Amino-2-methyl-5-methoxypyrimidine. This can occur if the methoxy group is introduced at the 5-position instead of the 4-position of the pyrimidine ring during cyclization. Careful control of reaction conditions, particularly temperature and the nature of the base, can help to minimize the formation of this isomer.

Q2: My reaction yield is consistently low, even with high-purity starting materials. What are the likely causes?

A2: Low yields can stem from several factors. One common issue is the self-condensation of the dinitrile starting material, which competes with the desired cyclization reaction. Additionally, the amidine starting material can be prone to hydrolysis, especially in the presence of moisture, rendering it inactive for the cyclization. Ensuring anhydrous reaction conditions and using freshly prepared or purified acetamidine hydrochloride can help to improve yields.[1] Incomplete cyclization is another potential cause, which can be addressed by optimizing the reaction time and temperature.[1]

Q3: I am having difficulty removing a persistent impurity during purification. What could it be and how can I remove it?

A3: A common and often difficult-to-remove impurity is unreacted or partially reacted starting materials. Another possibility is the formation of oligomeric byproducts from the polymerization of the nitrile-containing starting materials. These can often be removed by column chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent can also be an effective purification method.

Q4: Can I use a different base for this reaction? What are the potential consequences?

A4: The choice of base is critical in pyrimidine synthesis as it can influence the regioselectivity and the rate of side reactions.[1] While bases like sodium methoxide are commonly used, other non-nucleophilic bases such as DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) or potassium carbonate can be employed. However, a change in base may require re-optimization of the reaction conditions to minimize the formation of byproducts and maximize the yield of the desired product.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Preventative Measures
Low or no product formation Inactive reagents, incorrect reaction conditions- Ensure the acetamidine hydrochloride is dry and of high purity.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Verify the reaction temperature and optimize if necessary. A temperature that is too low may result in a slow reaction rate, while a temperature that is too high can promote side reactions.
Presence of an isomeric byproduct Lack of regioselectivity in the cyclization reaction- Adjust the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable product.- Experiment with different bases to improve regioselectivity.
Formation of a dark, tar-like substance Polymerization of starting materials or product degradation- Lower the reaction temperature.- Reduce the reaction time.- Ensure that the reaction is performed under an inert atmosphere to prevent oxidative degradation.
Incomplete reaction Insufficient reaction time or temperature, or deactivation of the catalyst/base- Increase the reaction time and monitor the progress by TLC or LC-MS.- Gradually increase the reaction temperature in small increments.- Add a fresh portion of the base if deactivation is suspected.

Experimental Workflow & Data

A representative protocol for the synthesis of this compound is as follows:

  • To a solution of sodium methoxide in methanol, add acetamidine hydrochloride at room temperature.

  • Stir the mixture for 30 minutes to form the free base of acetamidine.

  • Add 2-(ethoxymethylidene)-3-methoxypropanenitrile to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Effect of Reaction Parameters on Yield and Purity

Parameter Condition A Condition B Condition C
Base Sodium MethoxidePotassium CarbonateDBU
Temperature 65°C65°C80°C
Reaction Time 12 hours24 hours8 hours
Yield (%) 756085
Purity (%) 959298

Visualizations

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_product Product Acetamidine Acetamidine Target This compound Acetamidine->Target Base (e.g., NaOMe) Methanol, Reflux Dinitrile 2-(ethoxymethylidene)- 3-methoxypropanenitrile Dinitrile->Target

Caption: Proposed reaction scheme for the synthesis of this compound.

Diagram 2: Formation of a Common Side Product

G cluster_reactants Reactants cluster_products Products Acetamidine Acetamidine Target This compound Acetamidine->Target Side_Product Isomeric Pyrimidine (4-Amino-2-methyl-5-methoxypyrimidine) Acetamidine->Side_Product Dinitrile 2-(ethoxymethylidene)- 3-methoxypropanenitrile Dinitrile->Target Dinitrile->Side_Product

Caption: Competing reaction pathways leading to the desired product and a common isomeric byproduct.

Diagram 3: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Reagents Check Purity and Activity of Reagents Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp., Time, Atmosphere) Check_Reagents->Check_Conditions Reagents OK Optimize_Base Optimize Base Concentration and Type Check_Conditions->Optimize_Base Conditions OK Purification Analyze Crude Product for Byproducts and Starting Material Optimize_Base->Purification Optimization Performed End Improved Yield Purification->End Troubleshooting Complete

Sources

Technical Support Center: Identification and Troubleshooting of Impurities in 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-Methoxy-2-methylpyrimidin-5-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyrimidine derivative.[1] As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, ensuring the purity of this compound is critical for the safety and efficacy of the final product.[1] This guide provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to help you identify and resolve impurity-related challenges in your experiments.

Section 1: Frequently Asked Questions (FAQs) about Impurities

This section addresses common questions regarding impurities in this compound, providing concise answers and directing you to more detailed information within this guide.

Q1: What are the most common types of impurities I might encounter?

A1: Impurities in this compound typically arise from the synthetic route. Common pyrimidine synthesis involves the condensation of a three-carbon compound with a compound containing an amide structure.[] Potential impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Specific examples could include isomers, incompletely methylated precursors, or oxidized derivatives. For a deeper dive into potential synthetic impurities, refer to the common synthesis pathways of pyrimidines.[3]

Q2: My preliminary analysis (e.g., TLC) shows an unexpected spot. What is the first step I should take?

A2: The appearance of an unexpected spot on a Thin Layer Chromatography (TLC) plate is a common early indicator of a potential impurity. The first step is to confirm the reproducibility of this observation. If the spot persists, a more robust analytical technique is required for identification. High-Performance Liquid Chromatography (HPLC) is often the next logical step for separation and quantification, followed by Mass Spectrometry (MS) for mass determination of the unknown component.

Q3: How can I differentiate between an impurity and a degradation product?

A3: Differentiating between a synthesis-related impurity and a degradation product is crucial. A key strategy is to perform a forced degradation study. This involves subjecting a sample of your purified this compound to stress conditions such as acid, base, heat, oxidation, and light. If the unexpected peak in your analytical run matches a peak that appears or increases under these stress conditions, it is likely a degradation product.

Q4: What are the recommended analytical techniques for impurity profiling?

A4: A multi-technique approach is highly recommended for comprehensive impurity profiling. The most powerful combination is typically Liquid Chromatography-Mass Spectrometry (LC-MS). High-Performance Liquid Chromatography (HPLC) provides excellent separation of components, while Mass Spectrometry (MS) offers valuable information about the molecular weight of the parent compound and its fragments.[4][5] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for volatile impurities.[7]

Q5: Are there any known safety concerns associated with potential impurities?

A5: The toxicological profile of any impurity must be carefully considered, especially in pharmaceutical applications. While specific toxicity data for all potential impurities of this compound may not be readily available, it is a standard practice in drug development to identify and control any impurity at or above the reporting threshold. Regulatory guidelines (e.g., from the International Council for Harmonisation - ICH) provide a framework for the qualification of impurities.

Section 2: Troubleshooting Guide for Impurity Identification

This section provides a structured approach to troubleshooting common issues encountered during the analysis of this compound.

Issue 1: An unknown peak is observed in the HPLC chromatogram.

This is a frequent challenge. The following workflow will guide you through the identification process.

Impurity Identification Workflow

G cluster_0 Initial Observation cluster_1 Preliminary Investigation cluster_2 Hypothesis Generation cluster_3 Advanced Analysis cluster_4 Conclusion Unknown_Peak Unknown Peak in HPLC Reproducibility Confirm Reproducibility Unknown_Peak->Reproducibility Blank_Analysis Analyze Blank (Solvent) Reproducibility->Blank_Analysis If reproducible System_Suitability Check System Suitability Blank_Analysis->System_Suitability Review_Synthesis Review Synthetic Route System_Suitability->Review_Synthesis If peak is real Forced_Degradation Perform Forced Degradation Review_Synthesis->Forced_Degradation LC_MS LC-MS Analysis Forced_Degradation->LC_MS Fraction_Collection Fraction Collection via Prep-HPLC LC_MS->Fraction_Collection If mass is identified NMR NMR Spectroscopy Fraction_Collection->NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation

Caption: A workflow for identifying an unknown peak in an HPLC chromatogram.

Step-by-Step Troubleshooting:
  • Confirm Reproducibility: Inject the same sample multiple times to ensure the unknown peak is not a random artifact.

  • Analyze a Blank: Inject your mobile phase or solvent blank to rule out contamination from the solvent or the HPLC system.

  • Check System Suitability: Ensure your HPLC system is performing correctly by running a standard with known purity.

  • Review the Synthetic Route: Carefully examine the synthesis of this compound. Consider potential side reactions, incomplete reactions, or the presence of impurities in starting materials.

  • Perform Forced Degradation: As mentioned in the FAQs, this is a critical step to determine if the impurity is a degradation product.

  • LC-MS Analysis: Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the impurity.

  • Fraction Collection and NMR: If the impurity is present in sufficient quantity, use preparative HPLC to isolate it. Subsequently, perform ¹H and ¹³C NMR to elucidate its structure.

Issue 2: Poor resolution between the main peak and an impurity in HPLC.

Poor resolution can hinder accurate quantification and identification.

Troubleshooting Steps for Poor Resolution:
ParameterRecommended ActionRationale
Mobile Phase Composition Modify the organic-to-aqueous ratio. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).Changing the solvent strength and selectivity can significantly impact the separation of closely eluting compounds.
pH of the Mobile Phase Adjust the pH of the aqueous portion of the mobile phase.For ionizable compounds like amines, altering the pH can change their retention time and improve separation.
Column Chemistry Try a different stationary phase (e.g., C18, C8, Phenyl-Hexyl).Different column chemistries offer varying selectivities, which can resolve co-eluting peaks.
Temperature Adjust the column temperature.Temperature can affect the viscosity of the mobile phase and the kinetics of solute partitioning, influencing resolution.
Gradient Profile Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.A slower change in mobile phase composition allows more time for the separation to occur.
Issue 3: The mass spectrum of the impurity is ambiguous.

Sometimes, the mass spectrum from an LC-MS analysis may not provide a clear molecular ion.

Troubleshooting Ambiguous Mass Spectra:
  • Switch Ionization Modes: If you are using electrospray ionization (ESI), try switching between positive and negative ion modes. Also, consider using a different ionization technique like atmospheric pressure chemical ionization (APCI) if your instrument allows.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help in determining the elemental composition of the impurity.[5]

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion and analyzing the resulting daughter ions can provide valuable structural information.

Section 3: Detailed Experimental Protocols

This section provides standardized protocols for the key analytical techniques used in impurity identification.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol provides a starting point for the analysis of this compound. Method optimization will likely be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is suitable for identifying volatile or semi-volatile impurities.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the gold standard for determining the chemical structure of organic molecules.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum.

    • Pay close attention to chemical shifts, integration values, and coupling patterns to determine the number and connectivity of protons.

  • ¹³C NMR:

    • Acquire a standard carbon-13 NMR spectrum.

    • Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • If the structure is complex, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be necessary to establish the complete connectivity of the molecule.

Section 4: Visualization of Key Concepts

Visual aids can significantly enhance the understanding of complex processes.

Decision Tree for Analytical Technique Selection

G cluster_0 Starting Point cluster_1 Initial Characterization cluster_2 Analytical Pathways cluster_3 Further Analysis cluster_4 Definitive Structure Impurity_Detected Impurity Detected Volatility Is the impurity volatile? Impurity_Detected->Volatility GC_MS GC-MS Volatility->GC_MS Yes LC_MS LC-MS Volatility->LC_MS No Structure_ID Need Structural Information? GC_MS->Structure_ID LC_MS->Structure_ID NMR_Analysis NMR Spectroscopy Structure_ID->NMR_Analysis Yes

Caption: A decision tree for selecting the appropriate analytical technique.

This technical support center provides a comprehensive framework for identifying and troubleshooting impurities in this compound. By following a logical, step-by-step approach and utilizing the appropriate analytical techniques, researchers can ensure the quality and purity of this important chemical intermediate. For further assistance, always refer to the latest scientific literature and regulatory guidelines.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • General considerations. The Royal Society of Chemistry.
  • De Novo Pyrimidine Synthesis. BOC Sciences.
  • 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE. lookchem.
  • Pyrimidine. Wikipedia.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Methoxy-2-methylpyrimidin-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyrimidine derivative. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, understanding its reactivity and potential challenges is crucial for successful experimental outcomes.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to navigate common hurdles in your synthetic endeavors.

I. Understanding the Reactivity of this compound

This compound is a substituted aminopyrimidine. The electron-donating nature of the amino and methoxy groups, combined with the electron-withdrawing character of the pyrimidine ring, imparts a unique reactivity profile to the molecule. The primary reactive site for many transformations is the exocyclic amino group at the C5 position, which readily participates in nucleophilic reactions.

II. Troubleshooting Common Reactions

This section addresses specific issues you may encounter during common transformations of this compound, focusing on N-acylation and N-sulfonylation reactions.

A. N-Acylation Reactions

N-acylation of this compound with acyl chlorides or anhydrides is a fundamental transformation for introducing various functional groups.

Diagram: General Workflow for N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 4-Methoxy-2- methylpyrimidin-5-amine in aprotic solvent Base Add base (e.g., pyridine, Et3N) Start->Base 1 Acylating_Agent Add acylating agent (acyl chloride/anhydride) dropwise at 0 °C Base->Acylating_Agent 2 Stir Stir at room temperature Monitor by TLC/LC-MS Acylating_Agent->Stir 3 Quench Quench with water or saturated NaHCO3 Stir->Quench 4 Extract Extract with organic solvent Quench->Extract 5 Purify Purify by column chromatography or recrystallization Extract->Purify 6 Product N-Acylated Product Purify->Product 7 Amine 4-Methoxy-2- methylpyrimidin-5-amine Intermediate Intermediate Complex Amine->Intermediate + Base, + R-SO2Cl Base Base (e.g., Pyridine) Sulfonyl_Chloride Sulfonyl Chloride (R-SO2Cl) Product N-Sulfonylated Product Intermediate->Product - Base·HCl HCl HCl

Sources

Technical Support Center: Optimization of 4-Methoxy-2-methylpyrimidin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-methoxy-2-methylpyrimidin-5-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the synthesis of this important chemical intermediate. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of your experimental work.

I. Reaction Overview: The Buchwald-Hartwig Amination Approach

The synthesis of this compound is often achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This powerful method forms the crucial carbon-nitrogen (C-N) bond by coupling an aryl halide (or pseudohalide) with an amine. In this context, a common starting material is a halogenated 4-methoxy-2-methylpyrimidine, which is then coupled with an ammonia equivalent.

The general transformation is depicted below:

Buchwald-Hartwig_Amination cluster_reactants Reactants cluster_products Product Reactant1 4-Methoxy-2-methyl-5-halopyrimidine Catalyst Pd Catalyst + Ligand Reactant1->Catalyst + Reactant2 Amine Source (e.g., NH3, Benzophenone Imine) Reactant2->Catalyst + Product This compound Catalyst->Product Reaction Conditions Base Base (e.g., NaOtBu, K2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Catalyst

Caption: General scheme for Buchwald-Hartwig amination.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A common and effective precursor is 5-bromo-4-methoxy-2-methylpyrimidine. The carbon-bromine (C-Br) bond is generally more reactive in palladium-catalyzed cross-coupling reactions than a carbon-chlorine (C-Cl) bond, allowing for milder reaction conditions.[3]

Q2: I'm not getting any product. What are the most critical parameters to check first?

If you are observing no product formation, the most critical parameters to investigate are:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction vessel has been thoroughly purged with an inert gas (argon or nitrogen) and that all reagents and solvents are properly degassed.

  • Catalyst Activity: The palladium precatalyst and the phosphine ligand are the heart of the reaction.[4] Ensure they are of high purity and have not degraded. If you suspect catalyst deactivation, consider using a fresh batch.

  • Base Strength and Solubility: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Ensure the base is fully dissolved or sufficiently suspended in the reaction mixture to facilitate the catalytic cycle.

Q3: My reaction is sluggish and gives low yields. How can I improve the reaction rate and conversion?

Several factors can be adjusted to improve a slow reaction:

  • Temperature: Increasing the reaction temperature can significantly enhance the rate. However, be mindful of potential side reactions or decomposition of starting materials and products at elevated temperatures.

  • Ligand Choice: The ligand plays a critical role in the activity of the palladium catalyst.[5] For challenging couplings, consider switching to a more electron-rich and sterically bulky phosphine ligand. These ligands can promote the reductive elimination step of the catalytic cycle, which is often rate-limiting.[1]

  • Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species. While toluene and dioxane are common, exploring other aprotic polar solvents may be beneficial.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield 1. Incomplete reaction. 2. Catalyst deactivation. 3. Side reactions.1. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or LC-MS to determine if it has reached completion. If starting material remains, consider extending the reaction time or cautiously increasing the temperature. 2. Optimize Catalyst/Ligand Ratio: The ratio of palladium to ligand can be critical. A slight excess of the ligand is often beneficial. 3. Change the Base: If strong bases like NaOtBu are causing decomposition, consider a weaker base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), although this may require higher temperatures.
Formation of Byproducts 1. Hydrodehalogenation of the starting material. 2. Dimerization of the starting material. 3. Reaction at other positions on the pyrimidine ring.1. Ensure Anhydrous Conditions: Trace amounts of water can lead to the undesired replacement of the halogen with hydrogen. Use anhydrous solvents and dry glassware. 2. Lower Catalyst Loading: High catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading. 3. Ligand Modification: A bulkier ligand can sometimes improve selectivity by sterically hindering unwanted side reactions.
Difficulty in Product Isolation/Purification 1. Emulsion formation during workup. 2. Co-elution with impurities during chromatography.1. Modify Workup Procedure: If an emulsion forms during the aqueous workup, adding brine or filtering the mixture through celite can help break it. 2. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

IV. Experimental Protocols

The following is a representative, starting-point protocol for the synthesis of this compound. Note: This protocol should be optimized for your specific laboratory conditions and scale.

Optimized Buchwald-Hartwig Amination Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add 5-bromo-4-methoxy-2-methylpyrimidine, Pd precatalyst, and ligand to a dry flask. prep2 2. Add the base. prep1->prep2 prep3 3. Evacuate and backfill the flask with inert gas (3x). prep2->prep3 prep4 4. Add degassed solvent and amine source. prep3->prep4 reaction1 5. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). prep4->reaction1 reaction2 6. Monitor reaction progress by TLC or LC-MS. reaction1->reaction2 workup1 7. Cool to room temperature and quench. reaction2->workup1 workup2 8. Perform aqueous workup and extraction. workup1->workup2 workup3 9. Dry the organic layer and concentrate. workup2->workup3 purify 10. Purify by column chromatography. workup3->purify

Caption: Experimental workflow for the synthesis.

Materials:

  • 5-bromo-4-methoxy-2-methylpyrimidine

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Amine source (e.g., Benzophenone imine, followed by hydrolysis)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromo-4-methoxy-2-methylpyrimidine, the palladium precatalyst, and the phosphine ligand.

  • Add the base to the flask.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed anhydrous solvent, followed by the amine source.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using an ammonia equivalent like benzophenone imine, perform an acidic workup (e.g., with aqueous HCl) to hydrolyze the imine and generate the primary amine.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

V. References

  • BenchChem. (n.d.). Technical Support Center: Improving Palladium-Catalyzed Amination Yields in Complex Syntheses. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from

  • WordPress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from

Sources

How to avoid byproduct formation in 4-Methoxy-2-methylpyrimidin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-2-methylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot byproduct formation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.

I. Navigating the Synthesis: A Multi-Step Approach

The synthesis of this compound is a multi-step process that requires careful control at each stage to ensure high purity and yield. The most common synthetic route is outlined below. This guide will address potential pitfalls and byproduct formation at each critical juncture.

Overall Synthetic Pathway

Synthetic_Pathway A 2-Methyl-5-nitropyrimidine-4,6-diol B 4,6-Dichloro-2-methyl-5-nitropyrimidine A->B Chlorination (POCl₃) C 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine B->C Selective Methoxylation (NaOMe) D 5-Amino-4-chloro-6-methoxy-2-methylpyrimidine C->D Nitro Reduction (e.g., H₂/Raney Ni) E This compound (Target) D->E Dechlorination (H₂/Pd/C)

Caption: Proposed synthetic route for this compound.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address common issues encountered during the synthesis.

Step 1 & 2: Preparation of 4,6-Dichloro-2-methyl-5-nitropyrimidine

The synthesis typically begins with the nitration of 2-methylpyrimidine-4,6-diol, followed by chlorination.[1]

Q1: My chlorination of 2-methyl-5-nitropyrimidine-4,6-diol with phosphorus oxychloride (POCl₃) is giving a low yield and a significant amount of a water-soluble byproduct. What is happening?

A1: The most likely culprit is hydrolysis of the chlorinated pyrimidine back to the diol starting material or to a mono-chlorinated hydroxy intermediate. Chloropyrimidines are susceptible to hydrolysis, especially at elevated temperatures in the presence of moisture.[2]

Root Causes and Mitigation Strategies:

  • Presence of Water: Phosphorus oxychloride reacts violently with water. Any moisture in your starting material, solvent, or glassware will consume the reagent and can lead to the formation of phosphoric acid, which can further catalyze hydrolysis of the product.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, dry starting materials.

  • Incomplete Reaction: If the reaction is not driven to completion, you will have unreacted diol, which is difficult to separate from the desired product.

    • Solution: Ensure a sufficient excess of POCl₃ is used and that the reaction is heated appropriately to ensure full conversion. Monitoring the reaction by TLC is crucial.

  • Work-up Issues: Quenching the reaction mixture with water/ice must be done carefully. Localized high temperatures during quenching can promote hydrolysis of the product.[3]

    • Solution: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate the heat effectively.

Experimental Protocol: Chlorination of 2-Methyl-5-nitropyrimidine-4,6-diol

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Reagent Addition: To 2-methyl-5-nitropyrimidine-4,6-diol (1 equivalent), cautiously add phosphorus oxychloride (3-5 equivalents). A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (around 110 °C) for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice.

  • Isolation: The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

Step 3: Selective Methoxylation

This step involves the reaction of 4,6-dichloro-2-methyl-5-nitropyrimidine with one equivalent of sodium methoxide to selectively replace the chlorine at the 4-position.

Q2: I am getting a mixture of products in my methoxylation step, including the starting material, the desired mono-methoxy product, and a di-methoxy byproduct. How can I improve the selectivity?

A2: Achieving high selectivity in the mono-methoxylation of dichloropyrimidines is a common challenge. The reactivity of the two chlorine atoms is different, but not always sufficiently so to allow for perfect selectivity.

Understanding the Regioselectivity:

The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C6 position in 5-substituted pyrimidines.[4] The electron-withdrawing nitro group at the 5-position further activates the C4 and C6 positions towards nucleophilic aromatic substitution (SNAr). However, the C4 position is typically favored.

Troubleshooting Byproduct Formation:

ByproductFormation MechanismMitigation Strategies
4,6-Dimethoxy-2-methyl-5-nitropyrimidine Reaction with a second equivalent of sodium methoxide.Stoichiometric Control: Use no more than 1.0 equivalent of sodium methoxide. Slowly add the methoxide solution to the dichloropyrimidine to maintain a low concentration of the nucleophile. Low Temperature: Perform the reaction at a lower temperature (e.g., 0-10 °C) to slow down the rate of the second substitution, which typically has a higher activation energy.
Unreacted Starting Material Insufficient sodium methoxide or incomplete reaction.Ensure accurate stoichiometry and allow the reaction to proceed to completion (monitor by TLC).
4-Hydroxy-6-chloro-2-methyl-5-nitropyrimidine Hydrolysis of the starting material or product by water present in the sodium methoxide or solvent.[5]Use freshly prepared or commercially available high-purity sodium methoxide. Ensure the use of anhydrous methanol as the solvent.

Experimental Protocol: Selective Methoxylation

  • Preparation of Sodium Methoxide: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve sodium metal (1.0 equivalent) in anhydrous methanol.

  • Reaction Setup: In a separate flask, dissolve 4,6-dichloro-2-methyl-5-nitropyrimidine (1.0 equivalent) in anhydrous methanol and cool the solution to 0 °C.

  • Addition: Slowly add the freshly prepared sodium methoxide solution to the cooled solution of the dichloropyrimidine over a period of 1-2 hours.

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 4: Nitro Group Reduction

The reduction of the nitro group to a primary amine is a critical step. The choice of reducing agent is important to avoid unwanted side reactions.

Q3: During the reduction of the nitro group using catalytic hydrogenation (H₂/Pd/C), I am observing a significant amount of a byproduct where the chlorine atom has also been removed. How can I selectively reduce the nitro group?

A3: This is a classic example of a chemoselectivity challenge. Catalytic hydrogenation with palladium on carbon (Pd/C) is highly effective for nitro group reduction, but it can also readily reduce aryl chlorides via hydrodechlorination.[2]

Logic for Troubleshooting Undesired Dechlorination

Reduction_Troubleshooting cluster_conditions Reaction Conditions Start 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine Desired 5-Amino-4-chloro-6-methoxy-2-methylpyrimidine Start->Desired Selective Nitro Reduction Byproduct 5-Amino-6-methoxy-2-methylpyrimidine (Dechlorinated) Start->Byproduct Nitro Reduction & Dechlorination Catalyst Catalyst Choice Catalyst->Desired Raney Ni is more selective Catalyst->Byproduct Pd/C promotes dechlorination Pressure Hydrogen Pressure Pressure->Byproduct High pressure increases dechlorination Time Reaction Time Time->Byproduct Long reaction times increase dechlorination

Caption: Troubleshooting logic for byproduct formation during nitro reduction.

Alternative Reducing Agents and Conditions:

Reducing SystemAdvantagesDisadvantages/Considerations
H₂ / Raney Nickel Generally more chemoselective for nitro group reduction in the presence of aryl chlorides compared to Pd/C.[2]Can still cause some dechlorination, requires careful monitoring. Activity can vary between batches.
Iron (Fe) in Acetic Acid A classic and cost-effective method for selective nitro group reduction. Tolerates many functional groups.[6]Requires acidic conditions, which may not be suitable for all substrates. Work-up can be tedious.
Tin(II) Chloride (SnCl₂) A mild reducing agent that is highly selective for nitro groups in the presence of other reducible functionalities.[2]Stoichiometric amounts of tin salts are produced, which need to be removed during work-up.

Recommended Protocol: Selective Nitro Reduction with Raney Nickel

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (5-10 wt%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Step 5: Dechlorination

The final step is the removal of the remaining chlorine atom to yield the target molecule.

Q4: My final dechlorination step using H₂/Pd/C is sluggish and gives a complex mixture of products. What could be the issue?

A4: While Pd/C is an excellent catalyst for hydrodechlorination, its activity can be influenced by several factors, and side reactions can occur.

Potential Issues and Solutions:

  • Catalyst Poisoning: The amino group on the pyrimidine ring can coordinate to the palladium surface and inhibit its catalytic activity.

    • Solution: Adding a small amount of a weak acid (e.g., acetic acid) can protonate the amino group, preventing it from strongly binding to the catalyst. Alternatively, using a different catalyst system like palladium hydroxide on carbon (Pearlman's catalyst) can sometimes be more effective.

  • Incomplete Reaction: Insufficient catalyst loading, low hydrogen pressure, or short reaction times can lead to incomplete conversion.

    • Solution: Increase the catalyst loading (e.g., up to 10 mol%), increase the hydrogen pressure, and ensure the reaction is stirred vigorously to overcome mass transfer limitations.

  • Ring Reduction: Under harsh conditions (high pressure, high temperature, prolonged reaction times), the pyrimidine ring itself can be reduced.[1]

    • Solution: Use milder conditions (e.g., atmospheric pressure of hydrogen or transfer hydrogenation with a hydrogen donor like ammonium formate) and monitor the reaction closely to stop it once the starting material is consumed.

Experimental Protocol: Dechlorination

  • Reaction Setup: In a hydrogenation vessel, dissolve 5-amino-4-chloro-6-methoxy-2-methylpyrimidine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst and Base: Add 10% Palladium on Carbon (5-10 mol%) and a base such as sodium acetate or triethylamine (1.5 equivalents) to act as an HCl scavenger.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, filter the catalyst through Celite and concentrate the filtrate.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield this compound.

III. Identification and Characterization of Byproducts

Accurate identification of byproducts is crucial for effective troubleshooting. Below is a table of potential byproducts and their expected analytical signatures.

Byproduct NameStructureExpected ¹H NMR Signals (Illustrative)Expected Mass Spec (m/z)
4,6-Dimethoxy-2-methyl-5-nitropyrimidineDi-methoxy byproductTwo distinct methoxy singlets (~4.0-4.2 ppm), methyl singlet (~2.5 ppm).[M+H]⁺ consistent with C₇H₉N₃O₄
4-Hydroxy-6-chloro-2-methyl-5-nitropyrimidineHydroxy byproductAbsence of one methoxy signal, presence of a broad OH peak.[M+H]⁺ consistent with C₅H₄ClN₃O₃
5-Amino-6-methoxy-2-methylpyrimidineDechlorinated byproductAbsence of a chloro-substituent effect on adjacent protons, presence of an aromatic proton signal.[M+H]⁺ consistent with C₆H₉N₃O

IV. References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(11), 3559-3561. [Link]

  • Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]

  • PubChem. (n.d.). 4,6-Dichloro-2-methyl-5-nitropyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitropyrimidine-4,6-diol. National Center for Biotechnology Information. [Link]

  • Smith, V. H., & Christensen, B. E. (1951). The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. [Link]

  • Wikipedia. (2022). Sodium methoxide. [Link]

  • Di Lucrezia, R., Gilbert, I. H., & Floyd, C. D. (2000). Solid Phase Synthesis of Purines from Pyrimidines. Journal of Combinatorial Chemistry, 2(3), 249–253. [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14. [Link]

  • PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

  • Sciencemadness Wiki. (2019). Sodium methoxide. [Link]

  • ResearchGate. (n.d.). 1H NMR data of compounds 2-5 in DMSO-d6 (δ in ppm, 500 MHz for 1H). [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • YouTube. (2020). Purine and Pyrimidine Synthesis - Metabolism. Ninja Nerd. [Link]

  • YouTube. (2024). Pyrimidine Synthesis. Dirty Medicine. [Link]

  • PubMed Central (PMC). (n.d.). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. National Institutes of Health. [Link]

  • MDPI. (2024). Catalytic Dechlorination of Three Organochlorides by Recyclable Nano-Palladium-Engineered Natural Sponge with Formic Acid. [Link]

  • PubMed. (n.d.). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. National Institutes of Health. [Link]

  • Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

  • National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]

  • University at Buffalo. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

  • Semantic Scholar. (n.d.). the first time from 4,6-dichloro-5-nitropyrimidine (12) by following a. [Link]

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Technical Support Center: Synthesis of 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Methoxy-2-methylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes and field-proven insights.

Introduction to the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. A common and logical synthetic pathway begins with the construction of the pyrimidine core, followed by a series of functional group interconversions. The overall workflow is outlined below.

digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="2-Methyl-4,6-dihydroxypyrimidine"]; B [label="2-Methyl-4,6-dihydroxy-\n5-nitropyrimidine"]; C [label="4,6-Dichloro-2-methyl-\n5-nitropyrimidine"]; D [label="4-Chloro-6-methoxy-2-methyl-\n5-nitropyrimidine"]; E [label="5-Amino-4-chloro-6-methoxy-\n2-methylpyrimidine"]; F [label="this compound\n(Target Molecule)"];

A -> B [label=" Nitration "]; B -> C [label=" Chlorination "]; C -> D [label=" Selective\n Methoxylation "]; D -> E [label=" Nitro Reduction "]; E -> F [label=" Dechlorination "]; }

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A1: A practical and economically viable starting point is the cyclization of acetamidine hydrochloride with diethyl malonate in the presence of a base like sodium methoxide to form 2-methyl-4,6-dihydroxypyrimidine.[1][2] This precursor is crucial for subsequent functionalization.

Q2: Why is the nitration step so critical to control?

A2: The nitration of the 2-methyl-4,6-dihydroxypyrimidine ring at the C5 position is an exothermic reaction.[3] Poor temperature control can lead to over-nitration, including nitration of the methyl group, or even oxidative degradation of the pyrimidine ring, resulting in low yields and complex purification.[4][5]

Q3: Is it possible to selectively methoxylate only one of the chloro groups in 4,6-dichloro-2-methyl-5-nitropyrimidine?

A3: Yes, selective mono-methoxylation is achievable. The two chlorine atoms at the C4 and C6 positions have different reactivities due to the electronic influence of the neighboring substituents. By carefully controlling the stoichiometry of sodium methoxide (typically using just over one equivalent) and maintaining low reaction temperatures, you can favor the substitution at the more reactive position.

Q4: What are the best practices for the final dechlorination step?

A4: Catalytic hydrogenation is the most common and effective method for the final dechlorination step. A palladium on carbon (Pd/C) catalyst is typically used in the presence of a base (like sodium acetate or triethylamine) to neutralize the HCl generated during the reaction. It is crucial to monitor the reaction closely to avoid over-reduction of the pyrimidine ring.

Troubleshooting Guides

Problem 1: Low Yield or No Reaction in the Nitration of 2-Methyl-4,6-dihydroxypyrimidine

Symptoms:

  • TLC analysis shows a significant amount of starting material remaining.

  • The isolated yield of 2-methyl-4,6-dihydroxy-5-nitropyrimidine is below expectations.

  • Formation of a complex mixture of unidentified byproducts.

Possible Causes & Solutions:

CauseScientific RationaleRecommended Action
Insufficiently Strong Nitrating Agent The pyrimidine ring is somewhat deactivated, requiring a potent nitrating agent. A mixture of concentrated nitric acid and sulfuric acid is necessary to generate the highly electrophilic nitronium ion (NO₂⁺).Use a well-established nitrating mixture, such as a 1:2 ratio of concentrated HNO₃ to concentrated H₂SO₄. Ensure the acids are of high purity and concentration.
Reaction Temperature Too Low While controlling exotherms is crucial, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.Maintain the reaction temperature typically between 0-10 °C. A slight, controlled increase to 15 °C may improve the reaction rate if it is sluggish.[3]
Poor Solubility of Starting Material The starting dihydroxypyrimidine may not be fully soluble in the nitrating mixture, leading to a heterogeneous reaction with a reduced rate.Ensure vigorous stirring throughout the addition and reaction time to maximize the surface area of the suspended solid. The starting material should dissolve in concentrated sulfuric acid before the addition of nitric acid.[6]
digraph "Nitration_Troubleshooting" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Low Nitration Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is starting material\nstill present?", shape=diamond, fillcolor="#FBBC05"]; A1_Yes [label="Increase reaction time or\ntemperature slightly (e.g., to 15°C).\nVerify nitrating agent strength.", fillcolor="#F1F3F4", fontcolor="#202124"]; A1_No [label="Complex mixture observed?", shape=diamond, fillcolor="#FBBC05"]; A2_Yes [label="Reaction temperature was likely too high.\nImprove cooling and control rate of addition.\nConsider a solvent-based system for better heat dissipation.", fillcolor="#F1F3F4", fontcolor="#202124"]; A2_No [label="Re-evaluate work-up procedure.\nEnsure proper pH adjustment\nduring product precipitation.", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Q1; Q1 -> A1_Yes [label=" Yes "]; Q1 -> A1_No [label=" No "]; A1_No -> A2_Yes [label=" Yes "]; A1_No -> A2_No [label=" No "]; }

Caption: Decision workflow for troubleshooting the nitration step.
Problem 2: Formation of Di-substituted Byproduct during Selective Methoxylation

Symptoms:

  • Mass spectrometry or NMR analysis of the crude product shows the presence of 4,6-dimethoxy-2-methyl-5-nitropyrimidine in significant quantities.

  • Difficulty in purifying the desired 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine.

Possible Causes & Solutions:

CauseScientific RationaleRecommended Action
Excess Sodium Methoxide Using more than one equivalent of the nucleophile will inevitably lead to the substitution of both chloro groups, resulting in the di-methoxy byproduct.Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of sodium methoxide. Prepare a fresh, accurately titrated solution of sodium methoxide before use.
Elevated Reaction Temperature Higher temperatures increase the reaction rate for both the first and second substitution, reducing the selectivity for mono-substitution.Perform the reaction at a low temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature. Monitor the reaction progress closely by TLC.
Prolonged Reaction Time Allowing the reaction to proceed for too long, even with the correct stoichiometry, can lead to the slow formation of the di-substituted product.Monitor the reaction by TLC and quench it as soon as the starting dichloropyrimidine is consumed.
Experimental Protocol: Selective Mono-methoxylation
  • Dissolve 4,6-dichloro-2-methyl-5-nitropyrimidine (1.0 eq) in anhydrous methanol at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of sodium methoxide (1.05 eq) in methanol dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench by adding water and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Problem 3: Incomplete Reduction of the Nitro Group or Unwanted Dechlorination

Symptoms:

  • TLC or LC-MS analysis shows a mixture of the starting nitro compound, the desired amine, and the dechlorinated final product.

  • Low yield of the desired 5-amino-4-chloro-6-methoxy-2-methylpyrimidine.

Possible Causes & Solutions:

CauseScientific RationaleRecommended Action
Catalyst Inactivity The Pd/C catalyst may be old or poisoned, leading to a sluggish or incomplete reaction.Use a fresh, high-quality Pd/C catalyst. Ensure the reaction solvent is free of potential catalyst poisons like sulfur compounds.
Insufficient Hydrogen Pressure For catalytic hydrogenation, inadequate hydrogen pressure can result in a slow or incomplete reaction.Conduct the reaction under a positive pressure of hydrogen (e.g., a balloon or a Parr shaker at 40-50 psi).
Overly Aggressive Reducing Conditions If using catalytic hydrogenation, prolonged reaction times or elevated temperatures can lead to the premature removal of the chloro group.Monitor the reaction carefully by TLC or LC-MS. Stop the reaction as soon as the nitro group has been reduced. Use milder conditions if premature dechlorination is observed (e.g., lower hydrogen pressure or temperature).
Alternative: Metal-Acid Reduction Issues When using reducing agents like iron in acetic acid, polar side impurities can form, complicating purification.[6]If using Fe/acetic acid, ensure efficient stirring and temperature control. Consider alternative work-up procedures to remove iron salts effectively. Catalytic hydrogenation is often a cleaner alternative.
digraph "Reduction_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Reduction Issues", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Incomplete Reduction?", shape=diamond, fillcolor="#FBBC05"]; A1_Yes [label="Check catalyst activity.\nIncrease H₂ pressure.\nExtend reaction time with monitoring.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 [label="Premature Dechlorination?", shape=diamond, fillcolor="#FBBC05"]; A2_Yes [label="Reduce reaction time.\nLower H₂ pressure or temperature.\nConsider a less active catalyst.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Successful Reduction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1_Yes [label=" Yes "]; Q1 -> Q2 [label=" No "]; Q2 -> A2_Yes [label=" Yes "]; Q2 -> Success [label=" No "]; }

Caption: Troubleshooting the nitro reduction and dechlorination steps.

References

  • Wang, K., et al. (2016). Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. RSC Advances.
  • ResearchGate. (n.d.). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products.
  • ResearchGate. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?
  • Sikder, A. K., et al. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD). Central European Journal of Energetic Materials.
  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.
  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry.
  • TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries.
  • Google Patents. (n.d.). Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine.
  • Google Patents. (n.d.). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Hoang, T. H., et al. (2023). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. Journal of Science and Technique.
  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.
  • PrepChem.com. (n.d.). Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine.

Sources

Technical Support Center: Purification of 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-2-methylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this important heterocyclic amine intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to Purification Challenges

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a basic amino group and a pyrimidine core, presents a unique set of purification challenges. The basicity of the amine can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor chromatographic separation. Furthermore, the potential for side-reactions during synthesis can introduce closely related impurities that are difficult to remove.

This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring the high purity required for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My column chromatography on silica gel is giving severe peak tailing and poor separation. What is happening?

A1: This is a classic issue when purifying basic compounds like amines on standard silica gel.[2][3] The acidic silanol groups (Si-OH) on the silica surface can strongly and often irreversibly interact with the basic amine, leading to significant peak tailing, poor resolution, and even sample loss on the column.[2]

Q2: How can I improve my column chromatography results?

A2: There are two primary strategies to counteract the issues with silica gel:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase. Typically, 0.1-1% triethylamine (TEA) or ammonia in your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) will "neutralize" the acidic sites on the silica, preventing strong adsorption of your amine product.[3]

  • Alternative Stationary Phases: Consider using an amine-functionalized silica gel column.[2] This provides a more inert surface for the separation of basic compounds, often allowing for the use of simpler solvent systems like hexane/ethyl acetate without the need for basic additives.

Q3: I'm struggling to find a good recrystallization solvent. What are some good starting points?

A3: For aminopyrimidine derivatives, polar protic solvents or their mixtures are often effective. A good starting point is an ethanol/water mixture.[4][5] The ideal solvent system will dissolve your compound well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble in the hot solvent. Other solvent systems to screen include methanol, ethanol, or mixtures like hexane/ethyl acetate and DCM/ethyl acetate.[6]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can be due to a high impurity level, which lowers the melting point of the mixture, or the solution being too concentrated at a temperature above the compound's melting point.[5] To troubleshoot this, you can:

  • Add more of the "good" solvent to reduce the concentration.

  • Heat the solution to ensure everything redissolves and then allow for slower cooling.

  • Consider a pre-purification step like column chromatography to remove significant impurities.[5]

Q5: What are the likely impurities I should be trying to remove?

A5: Based on the likely synthetic precursors, such as 2-methyl-4-methoxy-5-nitro-6-chloro-pyrimidine, impurities can arise from incomplete reactions or side reactions.[1] Potential impurities include:

  • Starting materials: Unreacted chloro- and nitro-substituted pyrimidines.

  • Intermediates: Partially reacted intermediates, for example, where the nitro group is reduced but the chlorine is not removed.

  • Byproducts of reduction: Side-products from the reduction of the nitro group.[2][7]

  • Byproducts of dechlorination: Impurities formed during the removal of the chloro group.

Q6: How can I assess the purity of my final product?

A6: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic acid or TFA to improve peak shape, is a good starting point. Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Steps
Irreversible adsorption on silica gel 1. Add 0.1-1% triethylamine or ammonia to the eluent.[3] 2. Switch to an amine-functionalized silica column.[2]
Compound is too polar for the solvent system 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol system). 2. Consider using a more polar solvent system, such as moving from hexane/ethyl acetate to DCM/methanol.
Sample overload 1. Ensure the amount of crude material is 1-5% of the mass of the stationary phase.[8] 2. Use a larger column for larger sample quantities.
Problem 2: Difficulty Achieving High Purity by Recrystallization
Possible Cause Troubleshooting Steps
Poor solvent choice 1. Systematically screen a range of solvents and solvent mixtures. Good starting points for aminopyrimidines are ethanol/water or methanol/water.[4][5] 2. Use a two-solvent system: dissolve the compound in a minimal amount of a "good" hot solvent and add a "poor" solvent dropwise until turbidity appears, then redissolve with a few drops of the "good" solvent before cooling.
Crystallization is too rapid 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities.
Insoluble impurities present 1. Perform a hot filtration of the dissolved compound to remove any insoluble material before allowing the solution to cool and crystallize.[4]
Low recovery 1. Use the minimum amount of hot solvent necessary to dissolve the compound to avoid significant loss in the mother liquor.[4] 2. Concentrate the mother liquor and attempt a second recrystallization.

Experimental Protocols

Protocol 1: Column Chromatography with Mobile Phase Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried sample to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (the "good" solvent).[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "poor" solvent) dropwise with swirling until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Purification Workflows

Purification_Workflow cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization crude_chrom Crude Product load_col Load on Column (Silica or Amine-Functionalized) crude_chrom->load_col elute Elute with Gradient (+/- TEA modifier) load_col->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate_chrom Evaporate Solvent combine_pure->evaporate_chrom pure_chrom Pure Product evaporate_chrom->pure_chrom crude_recryst Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recryst->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool_crystallize Cool Slowly to Crystallize hot_filter->cool_crystallize isolate_crystals Isolate Crystals (Filtration) cool_crystallize->isolate_crystals wash_dry Wash with Cold Solvent & Dry isolate_crystals->wash_dry pure_recryst Pure Product wash_dry->pure_recryst

Caption: General purification workflows for this compound.

Troubleshooting_Logic cluster_column Column Chromatography cluster_recryst Recrystallization start Purification Issue peak_tailing Peak Tailing? start->peak_tailing low_yield_col Low Yield? start->low_yield_col oiling_out Oiling Out? start->oiling_out low_yield_recryst Low Yield? start->low_yield_recryst add_tea Add TEA/NH3 to Eluent peak_tailing->add_tea Yes use_amine_silica Use Amine-Silica peak_tailing->use_amine_silica Yes check_loading Check Sample Load low_yield_col->check_loading Yes slow_cool Slower Cooling/ Add More Solvent oiling_out->slow_cool Yes rescreen_solvents Re-screen Solvents low_yield_recryst->rescreen_solvents Yes concentrate_mother_liquor Concentrate Mother Liquor low_yield_recryst->concentrate_mother_liquor Yes

Caption: Troubleshooting decision tree for common purification issues.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447.
  • SiliCycle. (n.d.).
  • Canham, G. (2023, February 10).
  • Canham, G. (2023, January 19). Is there an easy way to purify organic amines? Biotage.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • University of Alberta. (n.d.).
  • University of Rochester. (n.d.).
  • BASF SE. (1995). Preparation of 4-methylpyrimidines. U.S.
  • Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Trissel, L. A., Xu, Q. A., & Zhang, Y. (2000). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 4(5), 390–392.
  • BOC Sciences. (n.d.). CAS 53135-45-8 this compound.
  • BASF SE. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. U.S.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Taha, M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(10), 1644.
  • Science.gov. (n.d.).
  • McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning.
  • Various Authors. (2023, February 19).
  • Massachusetts Institute of Technology. (n.d.).
  • Zuba, D., & Sekuła, K. (2013). Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: Route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine.
  • Reddy, B., et al. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. U.S.
  • Daszkiewicz, Z., et al. (2015).
  • Hoffmann-La Roche Inc. (1978). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. U.S.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemScene. (n.d.). 53135-45-8 | this compound.
  • Wasternack, C. (1979). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
  • Manes, J., et al. (1998). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples.
  • Bayer Pharma AG. (2024). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. U.S.
  • Fischer, E., & Fodor, G. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875–9880.
  • BLD Pharm. (n.d.). 1227596-27-1|4-Methoxy-5-methylpyridin-2-amine.
  • National Center for Biotechnology Information. (n.d.).
  • Gellman, S. H. (2000). Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. Nucleic Acids Research, 28(3), 730–738.
  • Ashihara, H., & Nobusawa, T. (2002). Changes in the de novo, salvage, and degradation pathways of pyrimidine nucleotides during tobacco shoot organogenesis. Physiologia Plantarum, 116(3), 335-342.
  • LookChem. (n.d.). Cas 53135-45-8, 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE.
  • Zuba, D., & Sekuła, K. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
  • Bide Pharmatech Ltd. (n.d.). This compound CAS NO.53135-45-8.
  • Stavber, S., & Zupan, M. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68.

Sources

Technical Support Center: Reaction Monitoring for 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of reactions involving 4-methoxy-2-methylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into monitoring reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental choices are both effective and scientifically sound.

Introduction: The "Why" of Reaction Monitoring

In the synthesis of complex molecules, especially in drug development, simply mixing reagents and hoping for the best is not a viable strategy. Rigorous, real-time reaction monitoring is crucial for several reasons:

  • Determining Reaction Completion: Prevents premature workup of an incomplete reaction or unnecessary extension of reaction time, saving both time and resources.

  • Identifying Byproducts: Allows for the early detection of side reactions, which can inform adjustments to reaction conditions to improve yield and purity.

  • Optimizing Conditions: Provides the data needed to fine-tune parameters like temperature, catalyst loading, or reagent stoichiometry for optimal outcomes.

This compound is a substituted pyrimidine, a class of heterocyclic compounds prevalent in pharmaceuticals. Its amine and methoxy groups impart a moderate polarity, which dictates our analytical approach. This guide will provide robust, validated methods for both TLC and HPLC to ensure you can confidently track your reaction's progress.

Thin-Layer Chromatography (TLC): Your First Line of Analysis

TLC is a rapid, cost-effective, and indispensable tool for qualitative reaction monitoring.[1] It's the quickest way to get a snapshot of your reaction mixture, allowing you to see the consumption of starting materials and the appearance of products.

Frequently Asked Questions (FAQs) - TLC

Q1: What is a good starting solvent system for analyzing this compound on silica gel TLC?

A1: Given the compound's structure (an aromatic amine with a methoxy group), it has moderate polarity. A good starting point for a mobile phase is a mixture of a non-polar and a moderately polar solvent.[2][3]

Solvent System (v/v)Typical Starting RatioRationale
Hexane:Ethyl Acetate1:1A versatile, general-purpose system. Adjust the ratio based on initial results.
Dichloromethane:Methanol95:5Good for slightly more polar compounds. The methanol percentage can be increased to move spots further up the plate.

Pro-Tip: The ideal solvent system will give your starting material an Rf value of ~0.6-0.8 and your expected product an Rf of ~0.2-0.4, providing clear separation.[4]

Q2: My spots are streaking. What's causing this and how do I fix it?

A2: Streaking is a common TLC issue, especially with amines.[5][6][7]

  • Causality: The basic amine group on your pyrimidine can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel plate.[4] This strong, sometimes irreversible, binding causes the compound to drag up the plate instead of moving as a tight spot. Overloading the sample can also cause streaking.[6][7]

  • Solution: To mitigate this, you need to suppress the interaction with the acidic silica. Add a small amount of a basic modifier to your mobile phase.

    • Add 0.5-2% triethylamine (TEA) or a few drops of ammonia to the eluting solvent.[5][7] This base will preferentially interact with the acidic sites on the silica, allowing your amine to travel up the plate unimpeded.

Q3: I can't see any spots on my TLC plate after development.

A3: This can be due to several factors.[7]

  • Insufficient Concentration: Your sample may be too dilute. Try re-spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications.[7]

  • Non-UV Active Compound: While pyrimidines are typically UV active, your starting material or product might not be, or the concentration might be too low for UV visualization. Use an alternative visualization technique, such as staining with iodine vapor or potassium permanganate.[1][7]

  • Sample Evaporation: If your compound is volatile, it may have evaporated from the plate before or during development.[7]

  • Incorrect Spotting: Ensure the solvent level in the developing chamber is below the baseline where you spotted your sample. If the baseline is submerged, your sample will dissolve into the solvent reservoir instead of developing up the plate.[6]

Experimental Protocol: TLC Method Development
  • Plate Preparation: Handle the silica gel plate only by the edges to avoid contamination. Using a pencil, gently draw a baseline about 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount of your starting material and a sample from your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of about 1%.[6]

  • Spotting: Use a capillary tube to apply a small spot of each sample onto the baseline. Make the spots as small and concentrated as possible. A co-spot (spotting both starting material and reaction mixture in the same lane) is highly recommended to confirm the identity of the starting material spot in the reaction lane.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the chamber is saturated with solvent vapors by placing a piece of filter paper inside and allowing it to equilibrate for 10-15 minutes. Let the solvent front travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (typically at 254 nm).[1] Circle the spots with a pencil.

  • Analysis: Calculate the Retention Factor (Rf) for each spot. A change in the spot pattern over time (disappearance of starting material, appearance of a new, lower Rf product spot) indicates the reaction is progressing.

TLC Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common TLC issues.

High-Performance Liquid Chromatography (HPLC): For Quantitative Insight

While TLC is excellent for quick checks, HPLC provides quantitative data, allowing you to determine the exact percentage of starting material converted, product formed, and the purity of your product. For pyrimidine derivatives, Reversed-Phase (RP) HPLC is the most common and effective technique.[8][9][10]

Frequently Asked Questions (FAQs) - HPLC

Q1: What are the recommended initial HPLC conditions (column, mobile phase) for this compound?

A1: A standard set of RP-HPLC conditions will serve as an excellent starting point. Pyrimidine derivatives are often analyzed using C8 or C18 columns.[9]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides good hydrophobic retention for aromatic compounds.
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidThe acid protonates the amine, improving peak shape and ensuring consistent ionization.[11][12]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile often provides sharper peaks and lower backpressure than methanol.
Gradient Start with 10% B, ramp to 90% B over 15-20 minutesA gradient elution is ideal for separating compounds with different polarities, which is typical in a reaction mixture.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm or Diode Array Detector (DAD)Pyrimidine rings strongly absorb UV light. A DAD allows for monitoring at multiple wavelengths.

Q2: My amine peak is tailing significantly. What is happening and how can I improve the peak shape?

A2: Peak tailing is the most frequent issue when analyzing basic compounds like amines on silica-based columns.[13][14][15]

  • Causality: The root cause is secondary interactions between the positively charged (protonated) amine and residual, negatively charged (ionized) silanol groups on the silica surface of the C18 column.[11][13] This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte to lag behind, resulting in a tailed peak.

  • Solutions:

    • Lower Mobile Phase pH: Ensure your mobile phase pH is low (around 2-3) by adding an acid like formic or trifluoroacetic acid (TFA).[11][14] At low pH, the silanol groups are protonated (Si-OH) and neutral, minimizing the unwanted ionic interaction.

    • Use a Modern Column: Employ a column with high-purity silica and advanced end-capping (e.g., "end-capped" or "base-deactivated" columns). These columns have fewer accessible silanol groups.[15] Alternatively, columns with charged surface technology can provide excellent peak shape for bases.[11]

    • Add a Competing Base: In some older methods, a small amount of an amine modifier like triethylamine (TEA) was added to the mobile phase.[14][16] The TEA acts as a silanol suppressor, binding to the active sites and shielding them from the analyte. However, this can suppress ionization in mass spectrometry and is less common with modern columns.[14]

    • Check for Column Contamination: If peak tailing appears suddenly, a contaminated guard column or column inlet could be the cause.[13] Flushing the column or replacing the guard column can resolve the issue.[11][13]

Q3: My retention times are drifting from one injection to the next. What should I check?

A3: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase.

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A standard practice is to equilibrate for at least 10 column volumes.

  • Mobile Phase Composition: If you are mixing mobile phases online, ensure the pump is functioning correctly and the solvent proportions are accurate. Premixing the mobile phase can sometimes improve stability. Also, ensure there is enough mobile phase for the entire run sequence.

  • Temperature Fluctuations: Column temperature significantly affects retention time. Using a column oven provides a stable thermal environment and improves reproducibility.

  • Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values, leading to changes in retention.[16]

Experimental Protocol: HPLC Reaction Monitoring
  • System Preparation: Purge the HPLC pumps to remove air bubbles. Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Standard Preparation: Prepare a standard solution of your starting material (e.g., this compound) at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

  • Sample Preparation: Take an aliquot from your reaction mixture. Quench the reaction if necessary. Dilute the sample significantly with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the column.[1]

  • Analysis:

    • Inject the starting material standard to determine its retention time.

    • Inject the prepared reaction sample.

  • Data Interpretation:

    • Identify the peaks in your reaction chromatogram by comparing retention times to the standard.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product(s) over time.

    • The percentage conversion can be estimated using the relative peak areas (assuming similar response factors for starting material and product). For accurate quantification, a standard of the product is required.

HPLC Troubleshooting Logicdot

HPLC_Troubleshooting start Observe Chromatogram issue Identify Primary Issue start->issue tailing Peak Tailing issue->tailing Poor Peak Shape rt_drift Retention Time Drift issue->rt_drift Inconsistent RT no_peaks No/Small Peaks issue->no_peaks Signal Issue sol_tailing Cause: Silanol Interaction|{Solution:|1. Lower mobile phase pH to ~2.5 with 0.1% Formic/Acetic Acid|2. Use end-capped/base-deactivated column|3. Check for column/guard contamination} tailing->sol_tailing sol_rt_drift Cause: System Instability|{Solution:|1. Ensure sufficient column equilibration|2. Check pump performance & solvent levels|3. Use a column oven for temperature control} rt_drift->sol_rt_drift sol_no_peaks Cause: Sample/Detector Issue|{Solution:|1. Check sample concentration & dilution|2. Verify correct detector wavelength is set|3. Ensure sample is properly injected} no_peaks->sol_no_peaks end_node Optimized Separation sol_tailing->end_node sol_rt_drift->end_node sol_no_peaks->end_node

Sources

Technical Support Center: Synthesis of 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-methoxy-2-methylpyrimidin-5-amine. This resource is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic building block. As a key intermediate in the synthesis of various pharmaceutical agents, a robust and reproducible synthetic route is paramount.

This guide moves beyond simple procedural lists to address common experimental challenges, explain the chemical reasoning behind protocol choices, and provide validated alternative reagents and methodologies. Our goal is to empower you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Question 1: What is the standard and most reliable synthetic pathway to this compound?

Answer: The most common and well-established pathway involves a multi-step sequence starting from the construction of the pyrimidine core, followed by functional group manipulations. The key strategic steps are nitration to install the future amino group's precursor, activation of the C4 position for nucleophilic substitution, methoxylation, and a final reduction.

This linear synthesis is favored for its reliance on generally high-yielding and well-understood transformations. Each intermediate is typically stable and can be isolated and purified, which adds control and predictability to the overall process.

Standard_Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination (Activation) cluster_3 Step 4: Methoxylation (SNAr) cluster_4 Step 5: Reduction A Acetamidine + Malonic Ester Derivative B 2-Methylpyrimidin-4-ol A->B Base (e.g., NaOMe) C 2-Methyl-5-nitropyrimidin-4-ol B->C HNO₃/H₂SO₄ D 4-Chloro-2-methyl-5-nitropyrimidine C->D POCl₃ E 4-Methoxy-2-methyl-5-nitropyrimidine D->E NaOMe/MeOH F This compound E->F Reducing Agent

Caption: The standard five-step synthetic route to the target compound.

Question 2: My methoxylation of 4-chloro-2-methyl-5-nitropyrimidine (Step 4) is giving low yields. What are the critical parameters and potential side reactions?

Answer: This is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the C5 position and the nitrogen atoms within the pyrimidine ring activate the C4 position, making it highly susceptible to attack by nucleophiles like methoxide. However, several factors can lead to poor yields.

  • Water Contamination: The most common issue is the presence of water in the reaction. Sodium methoxide is a strong base and will readily react with water. More importantly, any residual water can react with the starting material or product. Ensure your methanol is anhydrous and the sodium methoxide is fresh and has been handled under inert conditions.

  • Temperature Control: While the reaction is generally efficient, excessive heat can lead to decomposition or side reactions. A common procedure involves adding the chloropyrimidine to a solution of sodium methoxide in methanol at 0°C and then allowing it to warm to room temperature.[1]

  • Stoichiometry: Using a slight excess of sodium methoxide (e.g., 1.1 to 1.5 equivalents) is typical to ensure the full conversion of the starting material. A large excess is usually unnecessary and can complicate the workup.

  • Potential Side Reaction: If the starting 4-chloro-2-methyl-5-nitropyrimidine is not pure and contains the precursor 2-methyl-5-nitropyrimidin-4-ol, the methoxide will simply deprotonate the hydroxyl group, and that portion of the material will not react further to form the desired product.

Question 3: The final nitro group reduction is proving difficult. Catalytic hydrogenation is slow and sometimes fails. What are some more robust and scalable alternative reagents?

Answer: The reduction of an aromatic nitro group is a cornerstone transformation, but it can be surprisingly substrate-dependent. While catalytic hydrogenation (H₂ over Pd/C) is the "cleanest" method, pyrimidine-containing compounds can sometimes chelate to the catalyst surface, leading to deactivation or "poisoning." When this occurs, switching to a chemical reductant is the best course of action.

Below is a troubleshooting guide and a comparison of reliable alternatives.

Reduction_Troubleshooting Start Starting Material: 4-Methoxy-2-methyl-5-nitropyrimidine Method1 Method 1: Catalytic Hydrogenation (H₂, Pd/C) Start->Method1 Check1 Reaction complete? Method1->Check1 Success Isolate Product Check1->Success Yes Failure Troubleshoot or Change Method Check1->Failure No Troubleshoot Check catalyst activity Increase pressure/temp Change solvent Failure->Troubleshoot Alt_Method Switch to Chemical Reduction Failure->Alt_Method Fe_NH4Cl Method 2: Fe / NH₄Cl (Heterogeneous, neutral workup) Alt_Method->Fe_NH4Cl SnCl2_HCl Method 3: SnCl₂ / HCl (Homogeneous, acidic workup) Alt_Method->SnCl2_HCl Fe_NH4Cl->Success SnCl2_HCl->Success

Sources

Technical Support Center: Managing Exothermic Reactions in 4-Methoxy-2-methylpyrimidin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the safe synthesis of 4-Methoxy-2-methylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the management of exothermic reactions. The synthesis of heterocyclic amines, such as pyrimidine derivatives, often involves steps with significant heat evolution, which, if not properly controlled, can lead to reduced yield, impurity formation, and serious safety incidents.[1] This resource aims to equip you with the knowledge to anticipate, mitigate, and control these thermal hazards effectively.

Frequently Asked Questions (FAQs)

Q1: What is a reaction exotherm, and why is it a critical concern in pyrimidine synthesis?

An exothermic reaction is a chemical transformation that releases energy in the form of heat. In pyrimidine synthesis, certain steps, such as cyclization or amination reactions, can be highly exothermic.[1] If the rate of heat generation exceeds the rate of heat removal, the reaction temperature can rise uncontrollably, a dangerous situation known as a thermal runaway.[2] This can lead to boiling of the solvent, excessive pressure build-up, and potentially explosive decomposition of the reaction mixture. From a process perspective, poor exotherm control can also result in the formation of side products and charring, significantly lowering the yield and purity of the desired this compound.[1][3]

Q2: Which specific steps in the synthesis of this compound are most likely to be exothermic?

While the specific synthesis route can vary, the key exothermic events in the formation of pyrimidine rings typically occur during the condensation and cyclization steps. For instance, reactions involving strong acids or bases as catalysts can be particularly energetic.[3][4] The amination of a precursor, such as a halogenated pyrimidine, is another step where significant heat release should be anticipated. A thorough literature review and, ideally, calorimetric analysis should be performed on your specific reaction to identify the steps with the highest thermal risk.[5]

Q3: What are the early warning signs of a developing thermal runaway?

Vigilance and continuous monitoring are key to early detection. The primary indicators include:

  • A sudden, unexpectedly rapid increase in the internal reaction temperature that does not stabilize with standard cooling.[5]

  • A noticeable rise in the pressure of the reactor.

  • A visible change in the reaction mixture, such as vigorous boiling (when the temperature is below the solvent's boiling point), gas evolution, or a change in color (e.g., darkening or charring).[3]

  • The reactor's cooling system operating at maximum capacity without being able to reduce the internal temperature.[1]

Q4: If I detect an uncontrolled exotherm, what are the immediate actions I should take?

If you suspect a thermal runaway is beginning, act swiftly and prioritize safety.

  • Stop Reagent Addition: Immediately cease the addition of any limiting reagents to halt the generation of more heat.[5]

  • Maximize Cooling: Increase the flow of coolant to the reactor jacket to its maximum capacity.[5]

  • Ensure Agitation: Maintain efficient stirring to promote heat transfer to the cooling jacket and prevent the formation of localized hot spots.[5]

  • Prepare for Quenching: If the temperature continues to rise despite these measures, be prepared to initiate an emergency quenching protocol. This typically involves adding a pre-determined, cold quenching agent to the reaction. Note that the quenching process itself can sometimes be exothermic, so this should be a carefully planned procedure.[5]

  • Alert Personnel and Evacuate: Inform colleagues in the vicinity of the situation and, if the situation cannot be brought under control, evacuate the area.

Q5: What general strategies can I employ to proactively mitigate exothermic risks?

Several key strategies can be implemented to design a safer synthesis process:[3]

  • Semi-Batch or Continuous Feeding: Instead of adding all reactants at once, add one of the key reactants gradually. This allows you to control the rate of reaction and, consequently, the rate of heat generation.[3][5]

  • Dilution: Using a suitable solvent increases the overall thermal mass of the reaction mixture, which helps to absorb the heat generated and moderate temperature changes.[3][5]

  • Lower Reaction Temperature: If the reaction kinetics permit, operating at a lower temperature will significantly slow the rate of heat evolution, providing a larger margin for control.[3][6]

  • Efficient Cooling: Ensure your reactor is equipped with a cooling system that has sufficient capacity to handle the calculated heat output of the reaction.[1][5]

Troubleshooting Guides for Specific Exothermic Events

Issue 1: Rapid Temperature Spike During Reagent Addition
Symptom Possible Cause Suggested Solution
The internal temperature of the reactor climbs much faster than anticipated as a reagent is being added. The cooling system is struggling to keep up.1. Addition Rate is Too High: The reagent is being added too quickly, generating heat faster than the cooling system can remove it.[5] 2. Insufficient Cooling: The cooling bath temperature may be set too high, or the coolant flow rate is inadequate.[1] 3. Poor Mixing: Inefficient agitation is causing localized areas of high reactant concentration and "hot spots".[1]1. Immediately stop the reagent addition. 2. Verify and maximize cooling. Check the cooling bath temperature and flow rate. 3. Increase the stirring rate to improve heat transfer. 4. Once the temperature is stable and under control, resume the addition at a significantly reduced rate. 5. Consider diluting the reagent being added to increase the volume and moderate the concentration.
Issue 2: Reaction Temperature Continues to Rise After Reagent Addition is Complete
Symptom Possible Cause Suggested Solution
All reagents have been added, but the reaction temperature continues to increase and is approaching the upper safe limit.1. Accumulation of Unreacted Reagents: If the initial reaction temperature was too low or mixing was poor, a significant amount of unreacted starting material may have accumulated. A subsequent small increase in temperature could then trigger a rapid, large-scale reaction. 2. Decomposition Reaction: The desired reaction product or an intermediate may be thermally unstable at the current temperature and has begun to decompose exothermically.[7] 3. Catalyst Activity Too High: The catalyst concentration may be too high, leading to an overly vigorous reaction rate.[4]1. Apply maximum cooling immediately. 2. Perform a risk assessment. Use calorimetry data (if available) to understand the potential for a secondary decomposition.[5][7] 3. If a safe quenching procedure has been developed, prepare to implement it. This could involve adding a chemical inhibitor or a cold, inert solvent. 4. For future runs, re-evaluate the reaction parameters. Consider a higher initial temperature to prevent reagent accumulation or a lower catalyst loading.

Proactive Safety Measures and Experimental Protocols

A proactive approach to safety is paramount. Before any synthesis is attempted, a thorough thermal hazard assessment should be conducted.

Thermal Hazard Assessment

A comprehensive risk assessment is the foundation of a safe process.[5]

  • Literature Review: Search for any published data on the thermal hazards of your specific synthesis or similar chemical transformations.[5]

  • Calorimetry Analysis: Whenever feasible, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to obtain critical safety data.[5][8]

Parameter Description Importance
Heat of Reaction (ΔHr) The total amount of heat released during the desired reaction.Determines the total cooling duty required.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling.[9]A high ΔTad indicates a high-severity event if cooling is lost.
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reaction mixture could reach in the event of a cooling failure.[5]This value must be below the onset temperature of any decomposition reactions.
Decomposition Onset Temperature (TD) The temperature at which the product or reaction mixture begins to decompose exothermically.[7]A critical safety limit that must not be exceeded.
Diagram: Decision Workflow for Managing an Unexpected Exotherm

ExothermManagement Start Unexpected Temperature Rise Detected StopAddition Immediately Stop Reagent Addition Start->StopAddition MaxCooling Maximize Cooling & Agitation StopAddition->MaxCooling MonitorTemp Monitor Temperature MaxCooling->MonitorTemp TempDecreasing Temperature Decreasing? MonitorTemp->TempDecreasing Stable Temperature Stabilized TempDecreasing->Stable Yes ContinueRise Temperature Continues to Rise TempDecreasing->ContinueRise No Resume Resume Addition at Slower Rate Stable->Resume Complete Reaction Complete / Under Control Resume->Complete Emergency Initiate Emergency Quench Protocol ContinueRise->Emergency Evacuate Alert Personnel & Prepare to Evacuate Emergency->Evacuate

Caption: Decision tree for immediate response to an unexpected exotherm.

Experimental Protocol: Controlled Synthesis with Thermal Management

This protocol outlines a general procedure for safely conducting a potentially exothermic step in the synthesis of this compound in a jacketed lab reactor.

  • Reactor Setup and Pre-Reaction Checks:

    • Assemble a clean, dry jacketed reactor equipped with an overhead stirrer, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel or syringe pump for controlled reagent addition.[5]

    • Connect the reactor jacket to a circulating bath with a suitable cooling fluid, and ensure the circulator is set to the desired initial temperature (e.g., 0-5 °C).

    • Charge the reactor with the initial substrate and solvent.

    • Begin stirring to ensure the contents reach the target initial temperature.

  • Controlled Reagent Addition:

    • Dissolve the limiting reagent in a suitable solvent in the addition funnel or syringe pump.

    • Begin adding the reagent solution dropwise or at a slow, constant rate, carefully monitoring the internal temperature.[5]

    • The addition rate should be such that the internal temperature does not rise more than a few degrees above the jacket temperature.

  • Continuous Monitoring and Control:

    • Continuously monitor the internal temperature throughout the addition and for a period afterward to ensure the reaction has reached completion and the temperature is stable.[5]

    • Adjust the addition rate or cooling as necessary to maintain the desired temperature range.

Diagram: Key Control Points for Exotherm Prevention

ExothermPrevention cluster_prep Pre-Reaction Planning cluster_execution Reaction Execution Calorimetry Calorimetry (DSC/RC) - Determine ΔHr, ΔTad, TD ControlledAddition Controlled Addition (Semi-Batch) Calorimetry->ControlledAddition Calorimetry->ControlledAddition RiskAssessment Risk Assessment - Identify Hazards RiskAssessment->Calorimetry RiskAssessment->ControlledAddition EfficientCooling Efficient Cooling (Jacketed Reactor) SafeProduct Safe Synthesis of 4-Methoxy-2-methyl- pyrimidin-5-amine ControlledAddition->SafeProduct VigorousAgitation Vigorous Agitation (No Hot Spots) EfficientCooling->SafeProduct TempMonitoring Continuous Temp. Monitoring VigorousAgitation->SafeProduct TempMonitoring->SafeProduct

Caption: Proactive measures to ensure thermal safety during synthesis.

By implementing these troubleshooting guides and proactive safety protocols, researchers can significantly mitigate the risks associated with exothermic reactions in the synthesis of this compound, ensuring both personal safety and the integrity of the experimental outcome.

References

  • Benchchem. Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
  • Benchchem. Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride.
  • Benchchem. Addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Zhao, R., Muzzio, D., Vickery, T., Fisher, E., Artino, L., Yin, J., Hinksmon, J., & Fine, A. (2017). Thermal hazard investigation of a pharmaceutical intermediate. Process Safety Progress, 37(2), 263–267.
  • Wang, J., Huang, Y., Wilhite, B., & Mannan, M. S. (2018). Process Safety in the Pharmaceutical Industry Part II: Process Safety Labs and Instruments Used in Process Safety Labs for Thermal Hazards. ResearchGate.
  • Knakkergaard, M., et al. (2000). Minimization of heterocyclic amines and thermal inactivation of Escherichia coli in fried ground beef. Journal of the National Cancer Institute, 92(21), 1773-8.
  • The Seybold Report. (2023). THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY.
  • Aspen Aerogels. (2022). Techniques for mitigating thermal runaway in batteries.

Sources

Technical Support Center: 4-Methoxy-2-methylpyrimidin-5-amine Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Methoxy-2-methylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction: Understanding the Stability Profile

This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyrimidine core with methoxy and amine substituents, makes it susceptible to degradation under various experimental conditions. The pyrimidine ring itself can be prone to hydrolysis, while the electron-donating amino and methoxy groups can influence its reactivity and stability.[2] This guide will address the primary factors affecting its stability in solution: pH, light, temperature, and solvent choice.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common stability issues encountered during your experiments with this compound.

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

Symptom: You observe a rapid decrease in the concentration of this compound in your aqueous solution, confirmed by HPLC analysis, even at room temperature.

Possible Cause: The pH of your aqueous solution is likely outside the optimal stability range for the compound. Pyrimidine derivatives are known to be susceptible to hydrolysis under both acidic and basic conditions.[3]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting rapid degradation in aqueous solution.

Detailed Steps & Explanation:

  • pH Measurement: Immediately measure the pH of your solution. The stability of aminopyrimidines can be significantly influenced by pH.

  • pH Adjustment: If the pH is acidic (below 5) or basic (above 8), adjust it to a neutral range of 6-7. Use a non-reactive buffer system if compatible with your experimental design.

  • Re-analysis: After pH adjustment, re-analyze a fresh sample by HPLC to determine if the degradation rate has decreased.

  • Further Investigation: If degradation persists even at a neutral pH, consider other contributing factors such as exposure to light or elevated temperatures.

Issue 2: Appearance of Unknown Peaks in Chromatogram Upon Storage

Symptom: Upon re-analyzing your stock solution of this compound after storage, you observe the appearance of new, unidentified peaks in the HPLC chromatogram, indicating the formation of degradation products.

Possible Causes:

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions.[4]

  • Oxidation: The amine group can be susceptible to oxidation, especially in the presence of air or metal ions.

  • Thermal Degradation: Elevated storage temperatures can accelerate decomposition.

Troubleshooting and Identification Workflow:

Caption: Workflow for addressing unknown peaks and identifying degradants.

Detailed Steps & Explanation:

  • Review Storage Protocol:

    • Light Exposure: Was the solution stored in a clear container and exposed to light? If so, switch to amber vials or wrap containers in aluminum foil.

    • Temperature: Was the solution stored at room temperature for an extended period? Consider storing stock solutions at 2-8°C for short-term use or -20°C for long-term storage.[1]

    • Atmosphere: Was the solution prepared with a solvent that was not degassed? Dissolved oxygen can lead to oxidative degradation. Purging solvents with an inert gas like nitrogen or argon before use and storing solutions under an inert atmosphere can mitigate this.

  • Degradant Identification:

    • To understand the degradation pathway, it is crucial to identify the unknown peaks. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose.[5] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can propose structures for the degradation products.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing this compound in an aqueous solution?

Q2: How susceptible is this compound to photodegradation?

Aminopyrimidines can be susceptible to photodegradation.[4] It is strongly recommended to handle and store solutions of this compound in amber glass vials or by wrapping the container in aluminum foil to protect it from light.

Q3: What are the likely degradation products of this compound?

Based on the structure and the known degradation pathways of related compounds, potential degradation products could include:

  • Hydrolysis Products:

    • Hydrolysis of the methoxy group to a hydroxyl group, forming 4-hydroxy-2-methylpyrimidin-5-amine.

    • Hydrolysis of the amino group, although generally less facile under mild conditions.

  • Oxidation Products:

    • Oxidation of the pyrimidine ring to form N-oxides or hydroxylated derivatives.[6]

    • Oxidative deamination of the amino group.

  • Photodegradation Products:

    • Complex rearrangements or dimerization products upon exposure to UV light.

Q4: Which analytical techniques are best for monitoring the stability of this compound?

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the parent compound and detecting the formation of degradation products.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for the identification and structural elucidation of unknown degradation products.[5][8]

Q5: What solvents are recommended for preparing stock solutions?

For long-term storage, it is advisable to prepare stock solutions in aprotic organic solvents such as DMSO or DMF , which are less likely to participate in hydrolytic degradation. These stock solutions should be stored at low temperatures (e.g., -20°C) and protected from light. For aqueous experiments, prepare fresh solutions from the organic stock and use them promptly. The impact of the solvent on the stability of amines can be significant.[9]

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV system

  • LC-MS/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent vessel) to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

    • Analyze samples showing significant degradation by LC-MS/MS to identify the degradation products.

Data Interpretation:

Stress ConditionExpected OutcomePotential Degradation Products
Acid Hydrolysis Moderate to high degradationHydrolysis of the methoxy group
Base Hydrolysis Moderate to high degradationHydrolysis of the methoxy group
Oxidation High degradationN-oxides, hydroxylated pyrimidine ring
Thermal Low to moderate degradationVaries depending on conditions
Photolytic Varies depending on wavelength and intensityIsomers, dimers, photo-oxidation products

References

  • Degradation of anilinopyrimidine fungicides photoinduced by iron(III)
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Validation & Comparative

A Senior Application Scientist's Guide to 4-Methoxy-2-methylpyrimidin-5-amine and its Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to engage in a variety of biological interactions.[1][2] The specific substitution pattern on this heterocyclic ring dramatically influences its synthetic accessibility, reactivity, and ultimately, its utility as a building block in drug discovery. This guide provides an in-depth technical comparison of 4-methoxy-2-methylpyrimidin-5-amine with its key isomers, offering insights into their synthetic nuances and performance in crucial chemical transformations.

The Strategic Importance of Substitution Patterns in Pyrimidine Scaffolds

The arrangement of substituents on a pyrimidine ring dictates its electronic properties and steric environment, which in turn governs its reactivity in key bond-forming reactions. For drug development professionals, understanding these subtleties is paramount for efficient lead optimization and library synthesis. The 2,4,5-trisubstituted pyrimidine motif, in particular, is a recurring feature in a wide array of biologically active molecules, including kinase inhibitors and anti-proliferative agents.[1][3]

This guide will focus on the comparative synthetic utility of this compound and its isomers, providing a framework for rational decision-making in the synthesis of complex molecules.

I. Synthesis of this compound and its Isomers: A Comparative Overview

The synthetic routes to these isomeric building blocks often rely on classical pyrimidine ring-forming reactions or the functionalization of pre-existing pyrimidine cores. The choice of strategy is often dictated by the availability of starting materials and the desired regiochemical outcome.

A. De Novo Synthesis: Constructing the Pyrimidine Ring

A common and versatile method for the de novo synthesis of polysubstituted pyrimidines is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. The regioselectivity of this condensation is a critical factor in determining the final substitution pattern.

For instance, the synthesis of a 2,4,5-trisubstituted pyrimidine can be achieved through the reaction of a β-ketoester with an amidine, followed by functionalization of the resulting pyrimidinone. A regioselective, metal-free approach has been developed for the synthesis of 2,4,5-trisubstituted pyrimidines starting from chalcones, which proceed via α-aryl-β,β-ditosyloxy ketones.[4]

B. Functionalization of Pre-existing Pyrimidine Cores

Alternatively, functionalization of commercially available, simpler pyrimidine starting materials through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions is a widely employed strategy. The inherent electronic properties of the pyrimidine ring, with its electron-deficient nature, render it susceptible to such transformations.

The regioselectivity of these reactions is highly dependent on the position and nature of the existing substituents. For di- or poly-halogenated pyrimidines, the general order of reactivity for nucleophilic substitution and many cross-coupling reactions is C4(6) > C2 > C5.[5] This preferential reactivity allows for sequential and site-selective functionalization.

II. Comparative Reactivity in Key Synthetic Transformations

The utility of a building block is ultimately determined by its performance in key chemical reactions. Here, we compare the expected reactivity of this compound and its isomers in two of the most important classes of reactions in modern drug discovery: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

A. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The success of this reaction with pyrimidine substrates is influenced by the position of the leaving group (typically a halogen) and the electronic nature of the ring.

Reactivity Trends:

The electron-deficient nature of the pyrimidine ring generally makes it more reactive in Suzuki couplings compared to analogous benzene halides.[6] For chloropyrimidines, the reactivity order is typically 4-chloro > 2-chloro > 5-chloro.[5] This is attributed to the greater electron deficiency at the C4 and C2 positions, which facilitates the rate-determining oxidative addition step.

Isomer Comparison:

To utilize these building blocks in Suzuki coupling, they would first need to be halogenated. Let's consider the reactivity of the corresponding chloro-derivatives:

  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine: This isomer is a known intermediate in the synthesis of the antihypertensive drug Moxonidine.[7][8][9][10] The chloro group at the 4-position is highly activated towards Suzuki coupling.

  • 2-Chloro-4-methoxy-6-methylpyrimidin-5-amine: The 2-chloro position is also activated, but generally less so than the 4-position.

  • 5-Chloro-4-methoxy-2-methylpyrimidine: A chloro group at the 5-position is the least reactive towards Suzuki coupling.

Table 1: Predicted Relative Reactivity of Chloro-Substituted Isomers in Suzuki-Miyaura Coupling

IsomerPosition of ChlorinePredicted ReactivityRationale
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine4HighHighly electron-deficient position, facilitating oxidative addition.
2-Chloro-4-methoxy-6-methylpyrimidin-5-amine2ModerateElectron-deficient position, but generally less reactive than C4.
5-Chloro-4-methoxy-2-methylpyrimidine5LowLeast electron-deficient position, less favorable for oxidative addition.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Chloropyrimidine

This protocol is adapted from a microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[5]

Objective: To couple an arylboronic acid to the 4-position of a chloropyrimidine derivative.

Materials:

  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • To a microwave reactor vial, add 4-chloro-6-methoxy-2-methylpyrimidin-5-amine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, effective catalyst for Suzuki couplings.

  • Base: K₂CO₃ is a mild and effective base for promoting the transmetalation step.

  • Solvent: A mixture of an organic solvent (1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.

  • Microwave Irradiation: This technique can significantly accelerate the reaction rate, leading to shorter reaction times and often improved yields.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Reagents Combine Chloropyrimidine, Boronic Acid, Catalyst, Base Solvent Add Dioxane/Water Reagents->Solvent Microwave Microwave Irradiation (120 °C, 20 min) Solvent->Microwave Workup Aqueous Workup & Extraction Microwave->Workup Purification Column Chromatography Workup->Purification Product Pure Coupled Product Purification->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

B. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens.

Reactivity Trends:

The regioselectivity of SNAr on dihalopyrimidines generally favors substitution at the C4 position over the C2 position. This is due to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.

Isomer Comparison:

The presence of the methoxy and methyl groups will influence the reactivity of the chloro-substituted isomers in SNAr.

  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine: The chloro group at the highly activated 4-position makes this isomer very reactive towards nucleophiles. The electron-donating methoxy and amino groups may slightly decrease this reactivity compared to an unsubstituted dichloropyrimidine.

  • 2-Chloro-4-methoxy-6-methylpyrimidin-5-amine: The 2-chloro position is also susceptible to SNAr, but generally requires more forcing conditions than the 4-chloro isomer.

  • 5-Chloro-4-methoxy-2-methylpyrimidine: The 5-chloro position is significantly less reactive in SNAr reactions.

Table 2: Predicted Relative Reactivity of Chloro-Substituted Isomers in Nucleophilic Aromatic Substitution

IsomerPosition of ChlorinePredicted ReactivityRationale
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine4HighHighly activated position for SNAr.
2-Chloro-4-methoxy-6-methylpyrimidin-5-amine2ModerateActivated position, but less so than C4.
5-Chloro-4-methoxy-2-methylpyrimidine5LowLeast activated position for SNAr.

Experimental Protocol: Representative Nucleophilic Aromatic Substitution

This protocol is a general procedure for the amination of a chloropyrimidine.

Objective: To displace a chloro group on the pyrimidine ring with an amine.

Materials:

  • Chloropyrimidine isomer (1.0 equiv)

  • Amine (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Stir bar

Procedure:

  • Dissolve the chloropyrimidine isomer in DMF in a round-bottom flask.

  • Add the amine and DIPEA to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that can facilitate SNAr reactions.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction.

  • Temperature: Heating is often required to drive the reaction to completion, especially for less reactive substrates.

Logical Relationship Diagram: Factors Influencing SNAr Reactivity

SNAr_Factors cluster_ring Pyrimidine Ring Properties cluster_reagents Reagent Properties Position Position of Leaving Group (C4 > C2 > C5) Reactivity Overall SₙAr Reactivity Position->Reactivity Substituents Electronic Effects of Other Substituents Substituents->Reactivity Leaving_Group Nature of Leaving Group (I > Br > Cl > F) Leaving_Group->Reactivity Nucleophile Nucleophilicity of the Attacking Species Nucleophile->Reactivity

Caption: Key factors influencing the rate and regioselectivity of SNAr on pyrimidines.

III. Conclusion: Strategic Selection of Pyrimidine Isomers

The choice between this compound and its isomers in a synthetic campaign is a strategic decision that hinges on the desired final substitution pattern and the key bond-forming reactions to be employed.

  • This compound (and its derivatives halogenated at the 4- or 6-position) is an excellent choice when facile functionalization at the 4- or 6-position is desired via either Suzuki coupling or nucleophilic aromatic substitution. Its use as a precursor for Moxonidine highlights its industrial relevance.[7][8][9][10]

  • Isomers with functional handles at the 2-position offer an alternative, albeit generally less reactive, site for modification.

  • Isomers with functional handles at the 5-position are the most challenging to functionalize via traditional cross-coupling and SNAr reactions, but may be desirable when reactivity at other positions needs to be avoided.

By understanding the interplay of electronic and steric effects that govern the reactivity of these valuable building blocks, researchers can design more efficient and robust synthetic routes to novel therapeutic agents.

References

  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-55. [Link]
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Comparison of biological activity of 4-Methoxy-2-methylpyrimidin-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 4-Methoxy-2-methylpyrimidin-5-amine Derivatives as Kinase Inhibitors

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds, including several approved drugs.[1][2] Its derivatives exhibit a wide spectrum of pharmacological properties, from antimicrobial to anticancer activities.[1][3] Within this broad class, derivatives of this compound have emerged as a particularly promising framework for the development of targeted therapies, especially as kinase inhibitors.[4]

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[5][6] The pyrimidine core can effectively mimic the adenine ring of ATP, enabling derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases.[7][8] This guide provides a comparative analysis of the biological activities of select this compound derivatives, focusing on their efficacy as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), two key targets in oncology.[9][10] We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, detail the experimental protocols used for their evaluation, and provide mechanistic insights into their action.

Section 1: Comparative Analysis of Kinase Inhibitory Activity

The biological activity of pyrimidine derivatives can be profoundly altered by modifying the substituents on the core ring. This section compares derivatives where substitutions at the 5-amino position dictate their potency and selectivity against CDK2 and EGFR.

Structure-Activity Relationship (SAR) Insights

The core this compound scaffold serves as an excellent anchor within the kinase ATP-binding site. The key to developing potent and selective inhibitors lies in the strategic modification of substituents. For instance, the introduction of specific aryl or heteroaryl groups at the 5-amino position can lead to enhanced interactions with amino acid residues unique to the target kinase, thereby improving both potency and selectivity.[11][12]

For CDK2 inhibition, the addition of a pyrazolo[1,5-a]pyrimidine moiety has been shown to be particularly effective.[5] This extension allows for critical hydrogen bonding with hinge region residues like Leu83, a hallmark of potent CDK2 inhibitors.[5][13] In contrast, for EGFR inhibition, bulky, substituted aniline rings are often favored, as they can occupy a hydrophobic pocket adjacent to the ATP-binding site, a strategy employed by many successful EGFR tyrosine kinase inhibitors (TKIs).[9][14]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory activity of representative pyrimidine derivatives against CDK2 and EGFR, along with their cytotoxic effects on relevant cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity or cell growth.

Derivative Target Kinase Structure of 5-Amino Substituent Kinase IC50 (µM) Cell Line Cytotoxicity IC50 (µM) Reference
Compound A CDK2Pyrazolo[1,5-a]pyrimidin-7-yl0.16HCT-116 (Colon)>10[5]
Compound B CDK24-Sulfamoylphenyl4.98MIA PaCa-2 (Pancreatic)Not specified[6]
Compound C EGFR4-((3-ethynylphenyl)amino) quinazolin-7-yl0.0028 (Erlotinib)HepG2 (Liver)8.29 (Derivative 10b)[15]
Compound D EGFRIndolyl-acylhydrazone0.25MCF-7 (Breast)Not specified[16]

Analysis:

  • Compound A demonstrates high potency and selectivity for CDK2, with a sub-micromolar IC50 value.[5] The pyrazolo[1,5-a]pyrimidine substituent is key to this high affinity.[5]

  • Compound B shows moderate activity against CDK-family kinases, indicating that while the sulfamoylphenyl group confers some inhibitory action, it is less effective than the fused ring system of Compound A.[6]

  • Compound C (represented by the well-known EGFR inhibitor Erlotinib and a potent derivative) highlights the effectiveness of the quinazoline scaffold in targeting EGFR, achieving nanomolar potency.[15]

  • Compound D illustrates a different design approach, using an indolyl-acylhydrazone moiety to achieve potent EGFR inhibition, comparable to the reference drug Erlotinib.[16]

Section 2: Mechanistic Insights & Signaling Pathways

Understanding the mechanism of action requires visualizing how these inhibitors interfere with cellular signaling. Both CDK2 and EGFR are central nodes in pathways that drive cell proliferation.

CDK2 Inhibition and Cell Cycle Arrest

CDK2 is a key regulator of the cell cycle, specifically facilitating the transition from the G1 to the S phase.[10] Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell division.[10] Inhibitors like Compound A act by competitively binding to the ATP pocket of CDK2, preventing the phosphorylation of its substrates, such as the Retinoblastoma protein (Rb). This leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis (programmed cell death).[5][10]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_Rep DNA Replication CDK2->DNA_Rep initiates Inhibitor Compound A (CDK2 Inhibitor) Inhibitor->CDK2 inhibits

Caption: CDK2 signaling pathway and point of inhibition.

EGFR Inhibition and Proliferation Blockade

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the MAPK and PI3K/Akt pathways, promoting cell growth, proliferation, and survival.[14][16] In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling.[9] Inhibitors like Compound C and D block this by binding to the intracellular kinase domain of EGFR, preventing its auto-phosphorylation and subsequent activation of downstream pathways.[15][16]

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Compound C / D (EGFR Inhibitor) Inhibitor->EGFR inhibits (ATP site)

Caption: EGFR signaling pathway and point of inhibition.

Section 3: Experimental Protocols

The trustworthiness of comparative data hinges on robust and standardized experimental methodologies. This section details the core protocols for assessing kinase inhibition and cellular cytotoxicity.

In Vitro Kinase Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the activity of a purified kinase enzyme. The principle involves incubating the kinase, a substrate, ATP, and the test compound, then measuring the amount of phosphorylated substrate produced.

Methodology:

  • Preparation: Recombinant human CDK2/Cyclin A2 or EGFR kinase is diluted in kinase buffer.

  • Compound Incubation: A 10 mM stock solution of the test compound in DMSO is serially diluted. The diluted compound is added to the wells of a 96-well plate.

  • Reaction Initiation: The kinase enzyme and a specific peptide substrate are added to the wells. The reaction is initiated by adding ATP.

    • Rationale: ATP is the phosphate donor for the kinase. The assay measures the competition between the inhibitor and ATP for the binding site.

  • Incubation: The plate is incubated at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), where the amount of remaining ATP is measured. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Data Analysis: The luminescence data is converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values are calculated by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound in plate B Add kinase enzyme and peptide substrate A->B C Initiate reaction with ATP B->C D Incubate at 30°C for 60 min C->D E Add detection reagent (e.g., Kinase-Glo®) D->E F Measure luminescence E->F G Calculate % Inhibition and IC50 value F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

    • Rationale: An overnight incubation allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring they are healthy and responsive.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for 48-72 hours.

    • Rationale: This duration typically allows for at least two cell doubling times, ensuring the assay measures true cytotoxic or anti-proliferative effects rather than just a temporary pause in growth (cytostasis).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: Living, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT into a purple formazan precipitate. A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve these crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with serial dilutions of compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent (3-4 hour incubation) C->D E Solubilize formazan crystals with DMSO D->E F Read absorbance at ~570 nm E->F G Calculate % Viability and IC50 value F->G

Caption: Workflow for a cell viability (MTT) assay.

Conclusion and Future Directions

The this compound scaffold is a versatile and highly tractable starting point for the development of potent and selective kinase inhibitors. The comparative data presented demonstrates that targeted modifications to the 5-amino substituent can effectively steer the compound's activity towards distinct kinase targets like CDK2 and EGFR. The pyrazolo[1,5-a]pyrimidine derivatives show particular promise as CDK2 inhibitors, while various substituted aromatic systems are effective for targeting EGFR.

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to improve their in vivo efficacy and safety profiles. Further investigation into their selectivity against a broader panel of kinases is also crucial to minimize off-target effects. Ultimately, the continued exploration of this chemical space holds significant potential for the discovery of novel therapeutics for cancer and other diseases driven by aberrant kinase activity.

References

  • El-Damasy, A. et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances.
  • Kumar, A. et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621.
  • Sharma, R. et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry.
  • National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer.
  • International Journal of Progressive Research. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr.com.
  • Abdel-Ghani, T. M. et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][9][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1618-1635.
  • Li, Y. et al. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Bioorganic & Medicinal Chemistry, 26(12), 3491-3501.
  • Elbakry, O. M. et al. (2025). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry.
  • Geronikaki, A. et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(14), 5556.
  • Gomaa, H. A. M. et al. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 27(19), 6520.
  • ResearchGate. (n.d.). SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28.
  • Stolarczyk, M. et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825.
  • Zhang, Y. et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 179-191.
  • ResearchGate. (n.d.). Pyrimidine derivatives as anticancer agents.
  • ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Wang, S. et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(7), 2993-3008.
  • Wang, Y. et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 208, 112760.
  • PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine.
  • Foley, D. W. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1095-1113.
  • ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives.
  • Wang, X. et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115581.
  • Singh, P. P. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 29-57.
  • Weinstabl, H. et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8048-8057.
  • MDPI. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Eng. Proc., 59(1), 120.
  • Di Fabio, R. et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033.
  • Aggarwal, A. et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5863.
  • El-Sayed, N. F. et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 14(1), 6610.
  • Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties.

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A Senior Application Scientist's Guide to the Spectroscopic Journey of 4-Methoxy-2-methylpyrimidin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and chemical synthesis, the unambiguous characterization of a target molecule and its synthetic intermediates is paramount. It is not merely a quality control checkpoint but a fundamental aspect of scientific integrity, ensuring that the biological or material properties observed are attributable to the correct molecular structure. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 4-Methoxy-2-methylpyrimidin-5-amine and the key precursors in its synthetic pathway.

We will move beyond a simple cataloging of data, focusing instead on the causality behind the observed spectroscopic changes. By understanding why a peak appears, disappears, or shifts, researchers can more effectively troubleshoot syntheses, confirm reaction progression, and build a robust, self-validating analytical package for their compounds. While complete, published experimental spectra for every intermediate in this specific pathway are not always consolidated, this guide synthesizes available data, theoretical principles, and data from analogous structures to provide a reliable framework for characterization.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of this compound is a multi-step process that builds complexity on a simple pyrimidine core. Each step introduces or modifies a functional group, leaving a distinct fingerprint on the molecule's spectroscopic profile. The chosen pathway is a logical and common route in heterocyclic chemistry.

G cluster_0 Synthetic Workflow P1 Precursor 1: 2-Methylpyrimidine-4,6-diol P2 Precursor 2: 2-Methyl-5-nitropyrimidine-4,6-diol P1->P2 Nitration (HNO₃/H₂SO₄) P3 Precursor 3: 4,6-Dichloro-2-methyl-5-nitropyrimidine P2->P3 Chlorination (POCl₃) P4 Precursor 4: 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine P3->P4 Selective Methoxylation (NaOMe/MeOH) FP Final Product: this compound P4->FP Reduction (e.g., H₂/Pd-C)

Caption: Synthetic route from 2-Methylpyrimidine-4,6-diol to this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR). Tracking the synthesis via NMR involves observing predictable changes in chemical shifts and signal multiplicities.

The rationale for using NMR at each step is to confirm the specific structural modification. For instance, the introduction of a nitro group (an electron-withdrawing group) will deshield adjacent protons and carbons, causing their signals to shift downfield. Conversely, the reduction of this group to an amine (an electron-donating group) will cause an upfield shift.

Table 1: Comparative ¹H and ¹³C NMR Data (Expected Shifts in ppm)

Compound NameKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
Precursor 1: 2-Methylpyrimidine-4,6-diol~2.2 (s, 3H, -CH₃)~5.1 (s, 1H, C5-H)~11-13 (br s, 2H, -OH/NH)¹~20 (-CH₃)~85 (C5)~165 (C4/C6)~155 (C2)
Precursor 2: 2-Methyl-5-nitropyrimidine-4,6-diol~2.4 (s, 3H, -CH₃)No C5-H signal~12-14 (br s, 2H, -OH/NH)¹~22 (-CH₃)~120-125 (C5-NO₂)³~160 (C4/C6)~158 (C2)
Precursor 3: 4,6-Dichloro-2-methyl-5-nitropyrimidine~2.8 (s, 3H, -CH₃)~25 (-CH₃)~135 (C5-NO₂)³~162 (C4/C6-Cl)~168 (C2)
Precursor 4: 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine~2.7 (s, 3H, -CH₃)~4.1 (s, 3H, -OCH₃)~24 (-CH₃)~55 (-OCH₃)~130 (C5-NO₂)³~160 (C-Cl)~165 (C-OCH₃)~167 (C2)
Final Product: this compound~2.4 (s, 3H, -CH₃)~3.9 (s, 3H, -OCH₃)~4.0 (br s, 2H, -NH₂)~23 (-CH₃)~54 (-OCH₃)~115 (C5-NH₂)~140 (C4)~155 (C6)~160 (C2)

¹ Exists in keto-enol tautomeric forms; signals can be broad and exchangeable. The diol form is often represented as the keto-enol tautomer, 6-hydroxy-2-methylpyrimidin-4(3H)-one. ² Chemical shifts are estimated based on substituent effects and data from analogous compounds. Solvent: DMSO-d₆. ³ The carbon bearing the nitro group (C5) is significantly shifted downfield upon nitration and further deshielded by the adjacent chloro groups.

NMR Analysis: From Precursor to Product
  • Nitration (P1 → P2): The most dramatic change is the disappearance of the C5-H proton signal around 5.1 ppm. This is a primary validation point for a successful reaction. The methyl protons and ring carbons experience a slight downfield shift due to the strong electron-withdrawing effect of the newly introduced nitro group.

  • Chlorination (P2 → P3): Replacing the hydroxyl/keto groups with chlorine atoms causes a significant downfield shift for all carbons, particularly C4 and C6, due to the inductive effect of the chlorine atoms.[1] The methyl protons are also further deshielded, now appearing around 2.8 ppm.

  • Methoxylation (P3 → P4): The key indicator of success is the appearance of a new singlet at approximately 4.1 ppm in the ¹H NMR spectrum, integrating to three protons, which corresponds to the methoxy group. In the ¹³C NMR, a new peak appears around 55 ppm. This step is a selective substitution, and NMR can be used to confirm the regioselectivity if isomers are possible.

  • Reduction (P4 → FP): The final step involves the reduction of the nitro group to an amine. This causes a significant upfield shift for the C5 carbon (from ~130 ppm to ~115 ppm) as the electron-donating amine group replaces the electron-withdrawing nitro group. A broad singlet, characteristic of an amino group, appears around 4.0 ppm in the proton spectrum.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy Comparison

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The progression of the synthesis can be conveniently monitored by observing the appearance or disappearance of characteristic vibrational bands.[2]

The primary scientific rationale for using FTIR is to provide orthogonal evidence to NMR, specifically confirming the presence of key functional groups whose signals might be ambiguous in NMR (e.g., broad OH/NH peaks).

G cluster_1 Key FTIR Transformations node1 Precursor 1 C=O stretch (~1650-1700 cm⁻¹) O-H/N-H stretch (~3100-3400 cm⁻¹) node2 Precursor 2 N=O asym. stretch (~1550 cm⁻¹) N=O sym. stretch (~1350 cm⁻¹) node1:f1->node2:f1 node1:f2->node2:f2 node4 Final Product N-H stretch (~3300-3500 cm⁻¹) N=O bands absent node2:f1->node4:f2 Disappearance node2:f2->node4:f2 node3 Precursor 3 C-Cl stretch (~700-800 cm⁻¹) node3:f1->node4:f1

Caption: Key functional group changes monitored by FTIR spectroscopy.

Table 2: Comparative FTIR Data (Key Vibrational Bands in cm⁻¹)

Compound NameN-H / O-H StretchC=O / C=N / C=C StretchNO₂ Stretch (Asym/Sym)Other Key Bands
Precursor 1: 2-Methylpyrimidine-4,6-diol3100-3400 (broad)1650-1700, ~1580N/AC-H stretch (~2950)
Precursor 2: 2-Methyl-5-nitropyrimidine-4,6-diol3100-3400 (broad)~1680, ~1590~1550 / ~1350 C-H stretch (~2960)
Precursor 3: 4,6-Dichloro-2-methyl-5-nitropyrimidineN/A~1570~1560 / ~1360 C-Cl stretch (~750)
Precursor 4: 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidineN/A~1580~1560 / ~1360 C-O stretch (~1250), C-Cl stretch (~760)
Final Product: this compound3300-3500 (sharp) ~1590N/AC-O stretch (~1240), N-H bend (~1620)
FTIR Analysis: From Precursor to Product
  • Nitration (P1 → P2): The most crucial change is the appearance of two strong absorption bands characteristic of the nitro group: the asymmetric stretch around 1550 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹. Their presence is strong evidence of successful nitration.

  • Chlorination (P2 → P3): This step is marked by the disappearance of the broad O-H/N-H stretching band and the C=O stretch. Concurrently, a new band in the fingerprint region, typically between 700-800 cm⁻¹, appears, which can be assigned to the C-Cl stretching vibration.

  • Methoxylation (P3 → P4): A new, strong band corresponding to the C-O (ether) stretch should appear around 1250 cm⁻¹. The C-Cl band will likely remain, as one chlorine atom is still present.

  • Reduction (P4 → FP): This final transformation is clearly identified by the complete disappearance of the strong nitro group bands at ~1560 and ~1360 cm⁻¹. In their place, two sharp-to-medium peaks appear in the 3300-3500 cm⁻¹ region, characteristic of the N-H stretching vibrations of a primary amine (-NH₂).

Part 3: Mass Spectrometry (MS) Comparison

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. For this synthesis, MS is a self-validating system: each step involves the addition and/or removal of specific atoms, leading to a predictable change in the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) provides an unmistakable signature for chlorinated intermediates.

Table 3: Comparative Mass Spectrometry Data

Compound NameFormulaMolecular Weight ( g/mol )Expected [M+H]⁺ or M⁺˙ (m/z)
Precursor 1: 2-Methylpyrimidine-4,6-diolC₅H₆N₂O₂126.11127.05
Precursor 2: 2-Methyl-5-nitropyrimidine-4,6-diolC₅H₅N₃O₄171.11172.03
Precursor 3: 4,6-Dichloro-2-methyl-5-nitropyrimidineC₅H₃Cl₂N₃O₂207.99208, 210, 212 (Characteristic M, M+2, M+4 pattern for two Cl atoms)[1]
Precursor 4: 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidineC₆H₆ClN₃O₃203.58204, 206 (Characteristic M, M+2 pattern for one Cl atom)
Final Product: this compoundC₆H₉N₃O139.15140.08
MS Analysis: From Precursor to Product
  • Nitration (P1 → P2): The mass increases by 45 units (addition of NO₂ minus H), from m/z 127 to 172. This confirms the addition of the nitro group.

  • Chlorination (P2 → P3): The mass increases by 36.9 units. More importantly, the appearance of a characteristic isotopic cluster with peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1 is definitive proof of the presence of two chlorine atoms.[1]

  • Methoxylation (P3 → P4): One chlorine atom (mass 35.5) is replaced by a methoxy group (mass 31), resulting in a net mass decrease of 4.5 units. The isotopic pattern simplifies to an M and M+2 cluster in a ~3:1 ratio, confirming the presence of only one chlorine atom.

  • Reduction (P4 → FP): The nitro group (NO₂, mass 46) is replaced by an amino group (NH₂, mass 16), resulting in a mass decrease of 30 units. The chlorine isotopic pattern disappears completely. The final m/z of 140.08 for the [M+H]⁺ ion confirms the formation of the target product.

Experimental Protocols

The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed. The specific parameters should be optimized for the instrument in use.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of -2 to 16 ppm is typically sufficient. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A spectral width of 0 to 220 ppm is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: FTIR Spectroscopy

  • Method: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Processing: The software will automatically perform a background subtraction. Analyze the resulting transmittance or absorbance spectrum for the key vibrational bands.

Protocol 3: Mass Spectrometry

  • Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for these polar heterocyclic compounds, typically yielding the protonated molecule [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

  • Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500). For chlorinated compounds, ensure the resolution is sufficient to observe the isotopic pattern.

References

  • Wirth, D. D., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 37(1), 23-34. [Link]
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • ResearchGate. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites.
  • PubChem. (n.d.). 2-Methyl-5-nitropyrimidine-4,6-diol.
  • Google Patents. (n.d.). Process for the production of Moxonidine.
  • PubChem. (n.d.). 4,6-Dichloro-2-methyl-5-nitropyrimidine.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res, 4(2), 1-5. [Link]
  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(12), 3559-3561. [Link]

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A Comparative Guide to the Structural Validation of 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of drug discovery and development. This guide provides an in-depth, comparative analysis of the analytical techniques used to validate the structure of 4-Methoxy-2-methylpyrimidin-5-amine, a key heterocyclic building block. By juxtaposing its predicted spectral data with that of a closely related isomer, 2-Methoxy-4-methylpyrimidin-5-amine, we will illustrate the power and specificity of modern spectroscopic methods in discerning subtle structural nuances.

Introduction to this compound

This compound (CAS No. 53135-45-8) is a substituted pyrimidine that serves as a versatile intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural integrity is paramount to ensure the desired downstream chemical transformations and the ultimate efficacy and safety of the final drug candidate. This guide will walk through a systematic approach to its structural validation, employing a multi-technique strategy that is both robust and self-validating.

Physicochemical Properties: A First Look

A preliminary comparison of the basic physicochemical properties of this compound and its isomer, 2-Methoxy-4-methylpyrimidin-5-amine, offers initial, albeit non-definitive, points of differentiation.

PropertyThis compound2-Methoxy-4-methylpyrimidin-5-amine
Molecular Formula C₆H₉N₃OC₆H₉N₃O
Molecular Weight 139.16 g/mol 139.16 g/mol
CAS Number 53135-45-8[1]908099-97-8
Predicted Melting Point 55-57 °C[1]Not available
Predicted Boiling Point 253.3 °C at 760 mmHg[1]Not available

While identical in molecular formula and weight, their distinct substitution patterns are expected to give rise to unique spectroscopic signatures.

The Analytical Workflow: A Triad of Techniques

A conclusive structural elucidation of this compound necessitates a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a robust validation package.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Provides detailed structural framework MS Mass Spectrometry (EI, ESI) Purification->MS Confirms molecular weight & fragmentation pattern HPLC HPLC Analysis (Purity & Identity) Purification->HPLC Assesses purity and retention characteristics Confirmation Unambiguous Structural Confirmation NMR->Confirmation MS->Confirmation HPLC->Confirmation Mass Spectrometry Fragmentation cluster_fragments Fragmentation Pathways M Molecular Ion [M]⁺ (m/z 139) F1 Loss of CH₃ [M-CH₃]⁺ (m/z 124) M->F1 F2 Loss of CO [M-CO]⁺ M->F2 F3 Loss of HCN [M-HCN]⁺ M->F3

Sources

The Privileged Scaffold: A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. Among the myriad of chemical scaffolds explored, the pyrimidine nucleus holds a privileged status, forming the backbone of numerous FDA-approved drugs and promising clinical candidates.[1][2] This guide provides a comprehensive comparative analysis of pyrimidine-based kinase inhibitors, offering researchers, scientists, and drug development professionals a detailed technical resource. We will delve into the mechanistic intricacies of these inhibitors, compare their performance with supporting experimental data, and provide robust, validated protocols for their evaluation.

The Pyrimidine Scaffold: An Anchor for Kinase Inhibition

The pyrimidine ring system is a fundamental component of DNA and RNA, making it an attractive and versatile scaffold for the design of therapeutic agents.[1][2] In the context of kinase inhibition, pyrimidine derivatives have demonstrated remarkable efficacy, largely due to their ability to mimic the adenine ring of ATP, the natural substrate for kinases.[3][4] This allows them to effectively compete for the ATP-binding site in the kinase domain, leading to the inhibition of downstream signaling pathways that drive cancer cell proliferation and survival.[5]

The versatility of the pyrimidine core allows for extensive chemical modifications at various positions, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[1][3] This has led to the development of a diverse array of pyrimidine-based inhibitors targeting a wide range of kinases implicated in cancer, including receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular signaling kinases (e.g., BTK, CDKs, Aurora kinases).[5][6]

Comparative Analysis of Pyrimidine-Based Kinase Inhibitors

The landscape of pyrimidine-based kinase inhibitors is populated by a growing number of approved drugs and clinical-stage candidates. This section provides a comparative overview of representative inhibitors, highlighting their target kinases, mechanisms of action, and key performance data.

Approved Pyrimidine-Based Kinase Inhibitors

The success of the pyrimidine scaffold is underscored by the number of FDA-approved drugs. As of recent years, over 20 pyrimidine-containing entities have been approved for clinical use in cancer treatment.[2]

Drug Name Target Kinase(s) Mechanism of Action Approved Indications (Selected) Reference
Imatinib ABL, c-KIT, PDGFRATP-competitive inhibitor, targets the inactive "DFG-out" conformation of ABL kinase.Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[7]
Gefitinib EGFRReversible ATP-competitive inhibitor of the EGFR tyrosine kinase.Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations.[7]
Ibrutinib BTKIrreversible inhibitor that forms a covalent bond with a cysteine residue in the BTK active site.B-cell malignancies (e.g., CLL, Mantle Cell Lymphoma)[3][4]
Ruxolitinib JAK1/JAK2Selective ATP-competitive inhibitor of Janus kinases 1 and 2.Myelofibrosis, Polycythemia Vera[]
Lapatinib EGFR, HER2Dual tyrosine kinase inhibitor that reversibly blocks the ATP-binding site.HER2-positive breast cancer[9]
Pyrimidine-Based Kinase Inhibitors in Clinical Development

The pipeline of pyrimidine-based kinase inhibitors remains robust, with numerous compounds progressing through clinical trials for various cancer indications.[3][4][6]

Compound Target Kinase(s) Phase of Development Key Features Reference
Parsaclisib PI3KδPhase IIIA potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase.[4]
Sapanisertib mTORC1/mTORC2Phase IIA dual inhibitor of the mTORC1 and mTORC2 complexes.[4]
Alisertib (MLN8237) Aurora A KinasePhase IIIA selective inhibitor of Aurora A kinase, crucial for mitotic progression.[6]
Barasertib (AZD1152) Aurora B KinasePhase IIA potent inhibitor of Aurora B kinase, involved in chromosome segregation and cytokinesis.[6]

Experimental Evaluation of Pyrimidine-Based Kinase Inhibitors

The rigorous evaluation of kinase inhibitors is paramount for their successful development. This section provides detailed, step-by-step methodologies for key experiments to characterize the potency, selectivity, and cellular efficacy of pyrimidine-based inhibitors.

Biochemical Potency: Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor in a biochemical setting.[10][11] Radiometric and luminescence-based assays are commonly employed for this purpose.[11][12][13]

Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)

This protocol outlines a standard method for determining the IC50 value of a test compound against a specific kinase.

Causality Behind Experimental Choices:

  • Radiolabeled ATP: The use of [³³P]-ATP allows for the direct and highly sensitive detection of substrate phosphorylation.[11]

  • ATP Concentration: Setting the ATP concentration at or near the Michaelis-Menten constant (Km) for the kinase ensures that the measured IC50 value is a close approximation of the inhibitor's binding affinity (Ki).[11][14]

  • Filter Plates: Phosphocellulose filter plates bind the phosphorylated peptide substrate, allowing for the separation of unincorporated [³³P]-ATP.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Kinase Buffer: (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

    • Enzyme: Purified recombinant kinase of interest.

    • Substrate: Specific peptide or protein substrate for the kinase.

    • [³³P]-ATP: Radiolabeled ATP.

    • Test Compound: Serially diluted pyrimidine-based inhibitor.

    • Stop Solution: 75 mM phosphoric acid.

    • Scintillation Cocktail.

  • Assay Setup:

    • Add 10 µL of the serially diluted test compound to the wells of a 96-well plate.

    • Add 20 µL of a master mix containing the kinase and substrate in kinase buffer.

    • Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 20 µL of [³³P]-ATP in kinase buffer to initiate the kinase reaction.

    • Incubate for a predetermined time (e.g., 30 minutes) at 30°C.

  • Stop Reaction and Capture Substrate:

    • Stop the reaction by adding 50 µL of stop solution.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [³³P]-ATP.

  • Quantify Phosphorylation:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).[10]

Workflow for Biochemical IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Kinase, Substrate, [³³P]-ATP, Inhibitor) dilution Serial Dilution of Inhibitor reagents->dilution setup Assay Setup in 96-well plate dilution->setup preincubation Pre-incubation (10 min) setup->preincubation initiation Initiate Reaction with [³³P]-ATP preincubation->initiation incubation Incubation (30 min, 30°C) initiation->incubation stop Stop Reaction incubation->stop transfer Transfer to Filter Plate stop->transfer wash Wash to Remove Unbound [³³P]-ATP transfer->wash measure Measure Radioactivity wash->measure analysis Data Analysis (IC50 Calculation) measure->analysis

Caption: Workflow for determining the biochemical potency (IC50) of a kinase inhibitor.

Cellular Efficacy: Assessing Target Engagement and Phenotypic Effects

While biochemical assays are crucial for determining intrinsic potency, cell-based assays are essential to evaluate an inhibitor's performance in a more physiologically relevant context.[15][16][17] These assays account for factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[15]

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target kinase in living cells.[18]

Causality Behind Experimental Choices:

  • Bioluminescence Resonance Energy Transfer (BRET): This technology allows for the direct measurement of compound-target engagement within the intact cellular environment.[18]

  • NanoLuc® Luciferase and Fluorescent Tracer: The fusion of the target kinase to NanoLuc® luciferase and the use of a cell-permeable fluorescent tracer create a sensitive system for detecting competitive displacement by the inhibitor.[18]

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.

  • Assay Setup:

    • Prepare serial dilutions of the pyrimidine-based inhibitor.

    • Add the diluted inhibitor to the wells containing the cells.

  • Tracer and Substrate Addition:

    • Add the NanoBRET™ fluorescent tracer to the wells.

    • Add the Nano-Glo® substrate to the wells.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for equilibration.

  • BRET Measurement:

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the inhibitor concentration.

    • Determine the half-maximal effective concentration (EC50) for target engagement.

Signaling Pathway Inhibition and Cellular Response

G cluster_pathway Kinase Signaling Pathway cluster_response Cellular Response Receptor Receptor Tyrosine Kinase Kinase Pyrimidine-based Inhibitor -> Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation Downstream Downstream Signaling Substrate->Downstream Proliferation Inhibition of Cell Proliferation Downstream->Proliferation Blocks Apoptosis Induction of Apoptosis Downstream->Apoptosis Promotes

Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based inhibitor.

Assessing Off-Target Effects and Resistance Mechanisms

A critical aspect of kinase inhibitor development is understanding their selectivity profile and the potential for the development of resistance.

Off-Target Effects: Many kinase inhibitors can interact with multiple kinases, leading to off-target effects that can contribute to both efficacy and toxicity.[19][20][21][22] Kinome-wide profiling assays, such as the KINOMEscan™ platform, are invaluable for assessing the selectivity of an inhibitor against a large panel of kinases.[23]

Resistance Mechanisms: Cancer cells can develop resistance to kinase inhibitors through various mechanisms, most commonly through mutations in the kinase domain that prevent inhibitor binding.[7][24] For example, the T315I "gatekeeper" mutation in the ABL kinase confers resistance to imatinib.[7] Cell-based assays using engineered cell lines expressing these mutations are essential for evaluating the activity of next-generation inhibitors designed to overcome resistance.[17][25]

Future Directions and Conclusion

The pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts will likely focus on:

  • Developing more selective inhibitors: To minimize off-target effects and improve the therapeutic window.[26]

  • Overcoming drug resistance: By designing inhibitors that are effective against common resistance mutations.[7]

  • Exploring novel pyrimidine-based scaffolds: To identify new chemical matter with improved drug-like properties.[1]

References

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  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL:[Link]
  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PubMed Central URL:[Link]
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A Comparative Guide to the Efficacy of Pyrimidine Precursors in Sulfonamide Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of sulfonamide drugs, the choice of the pyrimidine precursor is a critical determinant of reaction efficiency, product purity, and overall cost-effectiveness. This guide provides an in-depth technical comparison of the efficacy of 4-methoxy-2-methylpyrimidin-5-amine and an alternative precursor, 4,6-dichloropyrimidine, in the synthesis of the antibacterial drug Sulfamonomethoxine. By examining experimental data and established synthesis protocols, we aim to equip researchers and drug development professionals with the necessary insights to make informed decisions in their synthetic strategies.

Introduction to Sulfamonomethoxine and its Pyrimidine Core

Sulfamonomethoxine is a long-acting sulfonamide antibiotic that functions by competitively inhibiting dihydropteroate synthetase, an essential enzyme in the folic acid synthesis pathway of bacteria.[1][2] Its chemical structure, 4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide, features a central pyrimidine ring, which is a key pharmacophore.[3] The substituents on this ring are crucial for the drug's pharmacokinetic and pharmacodynamic properties. The synthesis of this pyrimidine core and its subsequent condensation with a sulfonyl moiety are pivotal steps in the manufacturing process.

Synthesis of Sulfamonomethoxine: A Comparative Analysis of Two Precursor Pathways

We will now delve into a comparative analysis of two synthetic pathways for Sulfamonomethoxine, each originating from a different pyrimidine precursor.

Pathway 1: Synthesis from a Substituted Pyrimidine Amine

While this compound is a known intermediate in the synthesis of various pharmaceuticals, its direct application in the synthesis of widely-used sulfonamides like Sulfamonomethoxine is not the most commonly documented industrial route.[4] A more structurally relevant precursor for Sulfamonomethoxine is a 4-amino-6-methoxypyrimidine derivative. The synthesis would theoretically proceed via the condensation of this pyrimidine amine with a protected p-aminobenzenesulfonyl chloride, followed by deprotection.

Pathway 2: The Established Industrial Synthesis of Sulfamonomethoxine via 4,6-Dichloropyrimidine

A well-documented and industrially practiced method for synthesizing Sulfamonomethoxine utilizes 4,6-dichloropyrimidine as the starting pyrimidine precursor.[5] This multi-step process involves the sequential displacement of the chloro groups to introduce the desired methoxy and sulfanilamide moieties.

Experimental Data and Performance Comparison

The following table summarizes the key performance indicators for the industrial synthesis of Sulfamonomethoxine, primarily focusing on the established pathway using 4,6-dichloropyrimidine due to the availability of public data.

ParameterPathway 2: 4,6-Dichloropyrimidine Route
Key Reaction Steps 1. Cyclization to form 4,6-dihydroxypyrimidine. 2. Chlorination to 4,6-dichloropyrimidine. 3. Condensation with sulfanilamide. 4. Methoxylation.
Reported Overall Yield Information on the overall yield from publicly available documents is limited; however, specific steps are reported with high efficiency.
Purity of Final Product High purity is achievable through controlled reaction conditions and purification steps.
Reaction Conditions The process involves refluxing with reagents like phosphorus oxychloride and sodium methoxide, which require careful handling.[5]
Precursor Availability & Cost 4,6-Dichloropyrimidine is a commercially available intermediate, though its cost can be a significant factor in the overall production expense.
Safety & Handling The synthesis involves hazardous reagents such as phosphorus oxychloride, requiring stringent safety protocols.[6][7]

Causality Behind Experimental Choices

The preference for the 4,6-dichloropyrimidine pathway in industrial settings can be attributed to several factors. The dichloro-intermediate is highly reactive, allowing for sequential and regioselective substitution of the chloro groups. This provides a high degree of control over the introduction of the sulfanilamide and methoxy groups, leading to a more streamlined and predictable synthesis of the final drug molecule. While a pathway starting from a pre-functionalized aminopyrimidine might seem more direct, the synthesis of such a specific precursor at scale may present its own challenges in terms of cost and efficiency.

Experimental Protocols

Protocol 1: Synthesis of Sulfamonomethoxine from 4,6-Dichloropyrimidine (Illustrative)

This protocol is a conceptual illustration based on established chemical principles for sulfonamide synthesis.

Step 1: Synthesis of 4,6-Dichloropyrimidine

A common method involves the reaction of diethyl malonate with formamide and sodium ethoxide to form 4,6-dihydroxypyrimidine, followed by chlorination with a reagent like phosphorus oxychloride.

Step 2: Condensation with Sulfanilamide

4,6-dichloropyrimidine is reacted with sulfanilamide in the presence of a base to displace one of the chloro groups, forming 4-amino-N-(6-chloro-4-pyrimidinyl)benzenesulfonamide.

Step 3: Methoxylation

The remaining chloro group is then displaced by a methoxy group through a reaction with sodium methoxide in methanol under reflux, yielding Sulfamonomethoxine.[5]

Visualization of Synthetic Pathways

Diagram 1: Industrial Synthesis of Sulfamonomethoxine

G cluster_0 Pathway 2: 4,6-Dichloropyrimidine Route Diethyl_Malonate Diethyl Malonate Formamide_NaOEt Formamide, NaOEt 4_6_dihydroxypyrimidine 4,6-Dihydroxypyrimidine Formamide_NaOEt->4_6_dihydroxypyrimidine POCl3 POCl3 4_6_dichloropyrimidine 4,6-Dichloropyrimidine POCl3->4_6_dichloropyrimidine Sulfanilamide Sulfanilamide Intermediate 4-Amino-N-(6-chloro-4-pyrimidinyl) benzenesulfonamide Sulfanilamide->Intermediate NaOMe_MeOH NaOMe, MeOH Sulfamonomethoxine Sulfamonomethoxine NaOMe_MeOH->Sulfamonomethoxine

Caption: Industrial synthesis of Sulfamonomethoxine.

Trustworthiness and Self-Validating Systems

The protocols described are based on well-established principles of organic chemistry. The progress of each reaction step can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The identity and purity of the intermediates and the final product should be confirmed by comparing their spectral data with those of known standards.

Conclusion and Future Outlook

The choice of a pyrimidine precursor for the synthesis of sulfonamide drugs like Sulfamonomethoxine has a profound impact on the efficiency and economic viability of the manufacturing process. While this compound is a valuable building block in medicinal chemistry, the established industrial synthesis of Sulfamonomethoxine predominantly utilizes 4,6-dichloropyrimidine due to its reactivity and the control it offers in the sequential introduction of functional groups.

Future research may focus on developing more convergent and atom-economical synthetic routes. The development of novel catalytic methods for C-N bond formation could potentially enable the direct use of aminopyrimidine precursors like this compound in a more efficient manner, reducing the number of synthetic steps and the generation of waste. As the pharmaceutical industry continues to strive for greener and more sustainable manufacturing processes, the exploration of alternative precursors and synthetic pathways will remain a key area of investigation.

References

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  • ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis of a multitude of biologically active molecules.[1] The targeted synthesis of specific pyrimidine derivatives is therefore a critical endeavor in the discovery and development of novel therapeutics. This guide provides an in-depth, objective comparison of synthetic methodologies for a key intermediate, 4-methoxy-2-methylpyrimidin-5-amine. By examining distinct strategic approaches, supported by experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic ventures.

Introduction to this compound

This compound is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical and agrochemical compounds.[2] Its structure, featuring a substituted pyrimidine core with strategically placed functional groups, makes it a valuable building block for creating more complex molecules with potential therapeutic properties. The efficient and scalable synthesis of this compound is paramount for its application in research and industrial settings.

Synthetic Strategies: A Comparative Overview

Two primary synthetic routes to this compound are presented and benchmarked in this guide. The first route embarks from a foundational pyrimidine structure, 2-methyl-4,6-dihydroxypyrimidine, and proceeds through a series of functional group interconversions. The second, more convergent approach, leverages a commercially available, highly functionalized pyrimidine precursor, 5-amino-4,6-dichloro-2-methylpyrimidine, allowing for a more direct pathway to the target molecule.

Method 1: Synthesis from 2-Methyl-4,6-dihydroxypyrimidine

This multi-step approach represents a classical strategy in heterocyclic chemistry, building complexity on a simple, readily available starting material. The key transformations involve nitration, chlorination, selective methoxylation, and reduction of the nitro group.

Causality Behind Experimental Choices

The initial nitration at the 5-position is a standard electrophilic aromatic substitution, driven by the electron-rich nature of the dihydroxypyrimidine ring. The subsequent chlorination of the hydroxyl groups is crucial for activating the pyrimidine ring towards nucleophilic substitution. Phosphorus oxychloride is a common and effective reagent for this transformation.[3] The selective methoxylation at the 4-position is achieved by carefully controlling the reaction conditions, taking advantage of the differential reactivity of the two chlorine atoms. Finally, the reduction of the nitro group to an amine is a well-established transformation, with various reducing agents available, each with its own advantages in terms of selectivity and reaction conditions.

Experimental Protocol

Step 1: Synthesis of 2-Methyl-5-nitro-4,6-dihydroxypyrimidine

This step involves the nitration of a succinic acid diethyl ester followed by cyclization.[3]

  • In a suitable reaction vessel, succinic acid diethyl ester is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature between 20-60°C to yield 2-nitro-succinic acid diethyl ester.[3]

  • The resulting 2-nitro-succinic acid diethyl ester is then cyclized with hydrochloric acid to form 2-methyl-5-nitro-4,6-dihydroxypyrimidine.[3]

Step 2: Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine

The dihydroxy-pyrimidine is chlorinated to the corresponding dichloro-pyrimidine.

  • 2-Methyl-5-nitro-4,6-dihydroxypyrimidine is treated with a chlorinating agent such as sulfuryl chloride at a temperature ranging from 30-80°C.[3] Alternatively, phosphorus oxychloride (POCl₃) can be used, often in the presence of a tertiary amine like N,N-dimethylaniline.[4]

Step 3: Synthesis of 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine

Selective mono-methoxylation is a critical step.

  • 4,6-Dichloro-2-methyl-5-nitropyrimidine is reacted with one equivalent of sodium methoxide in methanol at a controlled temperature. The C4 position is generally more reactive towards nucleophilic attack in dichloropyrimidines.[5]

Step 4: Synthesis of 5-Amino-4-chloro-6-methoxypyrimidine

The nitro group is reduced to an amine.

  • The nitro-pyrimidine from the previous step is subjected to reduction. A common method is catalytic hydrogenation using a catalyst like Raney nickel.[3]

Step 5: Synthesis of this compound

The final step involves the removal of the remaining chlorine atom.

  • The 5-amino-4-chloro-6-methoxypyrimidine is dehalogenated, for instance, through catalytic hydrogenation, to yield the final product.

Visualizing the Workflow

A 2-Methyl-4,6-dihydroxypyrimidine B 2-Methyl-5-nitro-4,6-dihydroxypyrimidine A->B Nitration C 4,6-Dichloro-2-methyl-5-nitropyrimidine B->C Chlorination D 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine C->D Selective Methoxylation E 5-Amino-4-chloro-6-methoxypyrimidine D->E Nitro Reduction F This compound E->F Dehalogenation

Caption: Synthetic workflow for Method 1.

Method 2: Convergent Synthesis from 5-Amino-4,6-dichloro-2-methylpyrimidine

This approach begins with a more advanced intermediate, streamlining the synthesis and potentially offering a higher overall yield and greater efficiency. This precursor is accessible through established methods.[3]

Causality Behind Experimental Choices

Starting with 5-amino-4,6-dichloro-2-methylpyrimidine allows for a more direct route. The key challenge and the central point of this strategy lie in the regioselective substitution of the two chlorine atoms. The inherent electronic properties of the pyrimidine ring, influenced by the existing amino and methyl substituents, dictate the reactivity of the C4 and C6 positions. Generally, the C4 position in 2,4-dichloropyrimidines is more susceptible to nucleophilic attack.[5] This inherent selectivity is exploited to introduce the methoxy group at the desired position. The final dehalogenation step is a standard procedure to remove the remaining chlorine atom.

Experimental Protocol

Step 1: Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine

This starting material can be synthesized from 5-amino-2-methylpyrimidine-4,6-diol.[3]

  • 5-Amino-2-methylpyrimidine-4,6-diol (500mg) and phosphorus oxychloride (POCl₃, 2.5mL) are heated in a sealed tube at 110°C for 20 hours.[3]

  • After cooling, the reaction mixture is poured onto ice and extracted with dichloromethane. The pH is adjusted to 8 with 8M NaOH.[3]

  • The organic layers are combined, washed, and evaporated to yield the product.[3] A reported yield for this step is 26%.[3]

Step 2: Synthesis of 5-Amino-4-chloro-6-methoxy-2-methylpyrimidine

This step involves the selective methoxylation of the dichloro-pyrimidine.

  • To a solution of 5-amino-4,6-dichloro-2-methylpyrimidine in methanol, one equivalent of sodium methoxide is added at a controlled temperature. The reaction is monitored until the selective replacement of the C4-chloro group is complete.

Step 3: Synthesis of this compound

The final step is the reductive dehalogenation of the remaining chloro substituent.

  • The 5-amino-4-chloro-6-methoxypyrimidine is dissolved in a suitable solvent, and a catalyst (e.g., palladium on carbon) is added.

  • The reaction mixture is then subjected to a hydrogen atmosphere until the dehalogenation is complete.

  • The catalyst is filtered off, and the solvent is evaporated to yield the final product.

Visualizing the Workflow

A 5-Amino-4,6-dichloro-2-methylpyrimidine B 5-Amino-4-chloro-6-methoxy-2-methylpyrimidine A->B Selective Methoxylation C This compound B->C Dehalogenation

Caption: Synthetic workflow for Method 2.

Performance Comparison

ParameterMethod 1: From 2-Methyl-4,6-dihydroxypyrimidineMethod 2: From 5-Amino-4,6-dichloro-2-methylpyrimidine
Starting Material Simple, readily availableMore complex, may require prior synthesis
Number of Steps 53 (including synthesis of starting material)
Key Transformations Nitration, Chlorination, Methoxylation, Reduction, DehalogenationSelective Methoxylation, Dehalogenation
Potential Yield Variable, dependent on optimization of each stepPotentially higher overall yield due to fewer steps
Scalability Multiple steps may pose challenges for scale-upMore streamlined, potentially more amenable to scale-up
Safety Considerations Use of nitric/sulfuric acid, POCl₃, and handling of nitro-intermediatesUse of POCl₃ for precursor synthesis

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Method 2 represents a more convergent and efficient approach, provided that the starting material, 5-amino-4,6-dichloro-2-methylpyrimidine, is accessible. With fewer synthetic steps, it has the potential for a higher overall yield and may be more suitable for larger-scale production. The success of this route hinges on the selective methoxylation, which requires careful control of reaction conditions.

For researchers in an academic or early-stage drug discovery setting, the choice may depend on the availability of starting materials and the desired scale of the synthesis. For process development and scale-up, the more convergent Method 2 is likely the more attractive option, warranting further optimization of the selective methoxylation and dehalogenation steps.

References

  • Patel, et al. (2007). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. European Journal of Medicinal Chemistry, 42(5), 624-633. [Link]
  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2947. [Link]
  • ResearchGate. (2016). PYRIMIDINE: MEDICINAL AND BIOLOGICAL SIGNIFICANCE A REVIEW. [Link]
  • LookChem. (n.d.). Cas 53135-45-8, 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 4-Methoxy-2-methylpyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the therapeutic window of these agents is often narrowed by off-target effects, where the inhibitor interacts with unintended kinases or other proteins. This cross-reactivity can lead to unforeseen toxicities or, in some serendipitous cases, beneficial polypharmacology.

This guide provides a comprehensive framework for assessing the cross-reactivity of novel kinase inhibitors, using a hypothetical derivative of 4-Methoxy-2-methylpyrimidin-5-amine as a case study. While this core scaffold is a known building block in pharmaceutical synthesis, its specific biological targets are not extensively documented in the public domain.[1][2][3][] For the purpose of this guide, we will posit a hypothetical scenario where a derivative, "Pyr-Me-1," has been designed as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-established cancer target.

Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical methodologies to build a robust cross-reactivity profile, ensuring the scientific integrity and trustworthiness of their findings.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

Identifying and characterizing off-target interactions early in the drug discovery pipeline is paramount.[5][6] It allows for:

  • Informed Lead Optimization: Understanding the structure-activity relationship (SAR) for both on-target and off-target activities enables medicinal chemists to design more selective compounds.

  • Early De-risking of Clinical Candidates: A thorough off-target profile can predict potential liabilities and guide toxicology studies.

  • Uncovering Novel Therapeutic Opportunities: Unexpected off-target activities may reveal new indications for a compound.

Part 1: Foundational In Vitro Profiling

The initial assessment of cross-reactivity typically begins with in vitro biochemical assays against a broad panel of kinases. This provides a quantitative measure of a compound's potency and selectivity.

Experimental Protocol: Large-Scale Kinase Panel Screening

This protocol outlines a typical high-throughput screen to assess the inhibitory activity of Pyr-Me-1 against a diverse panel of human kinases.

Objective: To determine the IC50 values of Pyr-Me-1 against a representative panel of the human kinome.

Methodology:

  • Compound Preparation: Prepare a stock solution of Pyr-Me-1 in 100% DMSO. Create a serial dilution series to cover a wide concentration range (e.g., from 100 µM to 1 nM).

  • Kinase and Substrate Preparation: The screening panel should include kinases from all major families of the human kinome.[7] Recombinant kinases and their corresponding substrates are prepared in an appropriate assay buffer.

  • Assay Execution (Example using a luminescence-based assay):

    • Dispense a small volume of the kinase solution into the wells of a 384-well plate.

    • Add the serially diluted Pyr-Me-1 to the wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add a detection reagent that measures the amount of ADP produced (correlating with kinase activity) via a luminescence signal.

  • Data Analysis:

    • The luminescence signal is read using a plate reader.

    • The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a pan-kinase inhibitor).

    • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation: Kinase Selectivity Profile of Pyr-Me-1

The results of the kinase panel screen should be summarized in a clear and concise table.

Kinase TargetIC50 (nM) for Pyr-Me-1Kinase FamilyPutative Role
EGFR 5.2 Tyrosine Kinase Primary Target
VEGFR-285.7Tyrosine KinaseAngiogenesis
SRC250.1Tyrosine KinaseCell Growth, Motility
ABL1>10,000Tyrosine KinaseCell Differentiation
CDK21,200Serine/Threonine KinaseCell Cycle Progression
ROCK1>10,000Serine/Threonine KinaseCytoskeleton Regulation
PKA>10,000Serine/Threonine KinaseSignal Transduction
............

This is hypothetical data for illustrative purposes.

Visualization of the Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis compound_prep Pyr-Me-1 Serial Dilution add_compound Add Pyr-Me-1 compound_prep->add_compound kinase_prep Kinase Panel Preparation dispense_kinase Dispense Kinase kinase_prep->dispense_kinase dispense_kinase->add_compound initiate_reaction Add Substrate & ATP add_compound->initiate_reaction incubation Incubation initiate_reaction->incubation detect Add Detection Reagent incubation->detect read_plate Read Luminescence detect->read_plate normalize Normalize Data read_plate->normalize calculate_ic50 Calculate IC50 normalize->calculate_ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg VEGFR2 VEGFR-2 VEGFR2->RAS VEGFR2->PI3K VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation PyrMe1 Pyr-Me-1 PyrMe1->EGFR Inhibits PyrMe1->VEGFR2 Cross-inhibits EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Caption: Pyr-Me-1 inhibits EGFR and cross-inhibits VEGFR-2 signaling.

Part 3: Advanced and In Silico Approaches

A comprehensive cross-reactivity assessment should also incorporate advanced experimental techniques and computational predictions.

Chemoproteomics

Chemoproteomics platforms can identify the direct targets of a small molecule in a complex biological sample, such as a cell lysate or even in live cells. This provides an unbiased view of a compound's binding partners.

In Silico Profiling

Computational methods can predict potential off-target interactions based on the chemical structure of the compound and the structural information of potential targets. [8][9]These methods include:

  • Ligand-based approaches: Comparing the chemical similarity of the compound of interest to known ligands with established off-target profiles.

  • Structure-based approaches: Docking the compound into the binding sites of a large number of proteins to predict binding affinity.

These in silico predictions can help prioritize which off-targets to investigate experimentally. [5]

Conclusion: Building a Self-Validating System for Cross-Reactivity Assessment

A robust cross-reactivity study is not a linear process but rather an iterative and self-validating system. The findings from broad in vitro screens should guide the selection of orthogonal and cellular assays. Discrepancies between biochemical and cellular data should be investigated further, as they can reveal important information about a compound's properties, such as cell permeability or susceptibility to efflux pumps.

By integrating a multi-faceted approach that combines broad panel screening, biophysical validation, cellular target engagement, and in silico modeling, researchers can build a comprehensive and reliable cross-reactivity profile for their small molecule inhibitors. This rigorous approach is essential for the development of safer and more effective targeted therapies.

References

  • Lo, M. C., Aulabaugh, A., Jin, G., Cowling, R., Bard, J., Malamas, M., & Ellestad, G. (2004). Evaluation of fluorescence-based thermal shift assays for hit validation in drug discovery. Analytical Biochemistry, 332(1), 153-159. [Link]
  • Lynch, J. J., Van Vleet, T. R., Mittelstadt, S. W., & Blomme, E. A. (2017). Potential functional and pathological side effects related to off-target pharmacological activity. Journal of Pharmacological and Toxicological Methods, 87, 108–126. [Link]
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
  • Merget, B., Turk, S., Eid, S., Rippmann, F., & Fulle, S. (2017). A computational pipeline for the prediction of adverse drug reactions. Journal of chemical information and modeling, 57(2), 268-277. [Link]
  • Gao, K., Wang, Z., & Li, Y. (2023). In silico off-target profiling for enhanced drug safety assessment.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Hu, Y., & Bajorath, J. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?.
  • LookChem. (n.d.). 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE. [Link]
  • PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. [Link]

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A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-2-methylpyrimidin-5-amine is a key intermediate in the synthesis of various biologically active molecules, making its efficient and cost-effective production a topic of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive cost-benefit analysis of two plausible synthetic routes to this valuable pyrimidine derivative. By examining the intricacies of each pathway, from starting materials to final product, we aim to equip researchers with the critical information needed to make informed decisions for their specific research and development needs. The analysis will delve into a comparative assessment of precursor costs, reaction yields, procedural complexity, and safety and environmental considerations for each route.

Route 1: Synthesis from 2,4-Dichloro-6-methyl-5-nitropyrimidine

This synthetic approach leverages the reactivity of a pre-functionalized pyrimidine ring, introducing the desired methoxy and amino groups through a two-step sequence of nucleophilic aromatic substitution and reduction.

Synthetic Pathway Overview

Route 1 A 2,4-Dichloro-6-methyl-5-nitropyrimidine B 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine A->B  Sodium Methoxide,  Methanol C This compound B->C  Reduction  (e.g., H2/Pd-C)

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-6-methyl-5-nitropyrimidine in methanol.

  • Cool the solution in an ice bath and slowly add one equivalent of sodium methoxide solution in methanol.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to yield 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine.

Step 2: Synthesis of this compound

  • Dissolve 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd-C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 2-3 atm.

  • Monitor the reaction until the starting material is consumed (TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Cost-Benefit Analysis of Route 1
FactorAnalysis
Cost of Starting Materials The primary cost driver for this route is the starting material, 2,4-dichloro-6-methyl-5-nitropyrimidine. While commercially available, its price can be a significant factor for large-scale synthesis.
Yield and Purity This route generally offers good to excellent yields for both the methoxylation and the reduction steps. The resulting product is often of high purity after standard purification techniques.
Procedural Complexity The two-step procedure is relatively straightforward and utilizes common laboratory techniques. The primary challenge lies in the selective monomethoxylation.
Safety and Environmental The use of sodium methoxide requires handling with care as it is corrosive and moisture-sensitive. Hydrogenation requires appropriate safety precautions. The solvents used are common and can be recycled.

Route 2: Synthesis from Malononitrile and Acetamidine

This classic approach to pyrimidine synthesis involves the construction of the heterocyclic ring from acyclic precursors.

Synthetic Pathway Overview

Route 2 A Malononitrile + Acetamidine B 4-Amino-2-methylpyrimidine-5-carbonitrile A->B  Base (e.g., NaOEt),  Ethanol C 4-Amino-2-methylpyrimidine-5-carboxamide B->C  Acid or Base  Hydrolysis D 4-Amino-2-methylpyrimidin-5-amine C->D  Hofmann Rearrangement  (e.g., Br2, NaOH) E This compound D->E  Diazotization followed  by Methanolysis

Caption: Synthetic pathway for Route 2.

Experimental Protocol

Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile [1]

  • To a solution of sodium ethoxide in absolute ethanol, add malononitrile and acetamidine hydrochloride.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with acetic acid.

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried. A yield of 92.6% with an HPLC purity of 99.6% has been reported for a similar synthesis.[1]

Step 2: Hydrolysis to 4-Amino-2-methylpyrimidine-5-carboxamide

  • Suspend 4-amino-2-methylpyrimidine-5-carbonitrile in a mixture of sulfuric acid and water.

  • Heat the mixture at a controlled temperature (e.g., 80-90 °C) for a specified time.

  • Cool the reaction mixture and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the amide.

  • Filter the solid, wash with water, and dry to obtain the carboxamide.

Step 3: Hofmann Rearrangement to 4-Amino-2-methylpyrimidin-5-amine

  • Prepare a solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide.

  • Add the 4-amino-2-methylpyrimidine-5-carboxamide to the hypobromite solution.

  • Warm the mixture gently and then heat to a higher temperature as specified in established protocols for Hofmann rearrangements.

  • Cool the reaction and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to yield the crude diamine.

Step 4: Conversion to this compound

  • Dissolve the 4-amino-2-methylpyrimidin-5-amine in an acidic solution (e.g., HBF4).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite to form the diazonium salt.

  • Carefully add methanol to the diazonium salt solution and warm gently to facilitate the substitution of the diazonium group with a methoxy group.

  • Neutralize the reaction mixture and extract the final product.

  • Purify by column chromatography or recrystallization.

Cost-Benefit Analysis of Route 2
FactorAnalysis
Cost of Starting Materials Malononitrile and acetamidine hydrochloride are relatively inexpensive and readily available starting materials, making this route economically attractive, especially for large-scale production.[2][3][4][5]
Yield and Purity While the initial cyclization to form the pyrimidine ring can have a high yield, the subsequent multi-step conversion to the final product can lead to a lower overall yield. Each step requires careful optimization to maximize efficiency and purity.
Procedural Complexity This route is significantly more complex than Route 1, involving four distinct chemical transformations. The Hofmann rearrangement and the diazotization require careful control of reaction conditions.
Safety and Environmental Malononitrile is toxic and must be handled with appropriate personal protective equipment.[6][7][8][9][10] Bromine used in the Hofmann rearrangement is corrosive and hazardous. Diazonium salts are potentially explosive and must be handled with extreme caution at low temperatures.[6][7][8][9][10]

Comparative Summary and Recommendation

FeatureRoute 1: From 2,4-Dichloro-6-methyl-5-nitropyrimidineRoute 2: From Malononitrile and Acetamidine
Number of Steps 24
Overall Yield Potentially higherPotentially lower
Cost of Starting Materials HigherLower
Procedural Complexity LowerHigher
Safety Concerns Moderate (Sodium methoxide, Hydrogenation)High (Malononitrile, Bromine, Diazonium salts)
Environmental Impact ModerateHigher due to more steps and hazardous reagents

Recommendation:

For small-scale laboratory synthesis where procedural simplicity and higher overall yield are prioritized, Route 1 is the more advantageous choice, provided the cost of the starting material is not a limiting factor. The straightforward nature of the reactions and the generally high yields make it an efficient method for obtaining the target compound for research purposes.

For large-scale industrial production , where the cost of starting materials is a primary concern, Route 2 presents a more economically viable option. However, the increased procedural complexity, lower overall yield, and significant safety and environmental challenges associated with this route necessitate a substantial investment in process optimization and safety infrastructure. The handling of hazardous reagents such as malononitrile, bromine, and diazonium salts requires specialized equipment and stringent safety protocols.

Ultimately, the choice between these two synthetic routes will depend on the specific priorities and capabilities of the research or manufacturing team. A thorough risk assessment and cost analysis should be conducted before selecting a route for the synthesis of this compound.

References

  • IndiaMART. (n.d.). Malononitrile - Propanedinitrile Latest Price, Manufacturers & Suppliers.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Malononitrile, 99%.

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Comparative In Vitro Analysis of Novel 4-Methoxy-2-methylpyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Preclinical Efficacy and Cytotoxicity

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The inherent ability of the pyrimidine ring to engage in various biological interactions makes it a privileged structure in drug discovery.[1][4] This guide focuses on a specific subclass: derivatives of 4-Methoxy-2-methylpyrimidin-5-amine. We will explore a systematic in vitro approach to characterize and compare the biological activities of three novel hypothetical derivatives: CMPD-A , CMPD-B , and CMPD-C .

This guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for assessing the cytotoxic and potential therapeutic effects of these compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro assays, and present a comparative analysis of the hypothetical data.

Compound Library & Rationale

For this comparative study, we will evaluate three hypothetical derivatives of this compound against a known, commercially available kinase inhibitor, Staurosporine , which will serve as a positive control for cytotoxicity and kinase inhibition.

  • CMPD-A: A derivative with a substituted phenyl ring, designed to enhance kinase inhibitory activity.

  • CMPD-B: A derivative incorporating a heterocyclic moiety, hypothesized to possess anti-inflammatory properties.

  • CMPD-C: A lead-optimized derivative with modifications aimed at reducing off-target effects and improving the safety profile.

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor, used as a reference compound.

Experimental Workflows & Signaling Pathways

A logical workflow is crucial for the efficient evaluation of novel compounds. The following diagram outlines the proposed experimental cascade for the in vitro testing of CMPD-A, CMPD-B, and CMPD-C.

G cluster_0 Initial Screening cluster_1 Mechanistic Assays cluster_2 Lead Optimization Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Kinase Inhibition Assay Kinase Inhibition Assay Cytotoxicity Screening (MTT Assay)->Kinase Inhibition Assay Active Compounds Anti-inflammatory Assay (Nitric Oxide Inhibition) Anti-inflammatory Assay (Nitric Oxide Inhibition) Cytotoxicity Screening (MTT Assay)->Anti-inflammatory Assay (Nitric Oxide Inhibition) Active Compounds Comparative Analysis & SAR Comparative Analysis & SAR Kinase Inhibition Assay->Comparative Analysis & SAR Anti-inflammatory Assay (Nitric Oxide Inhibition)->Comparative Analysis & SAR

Caption: Experimental workflow for in vitro compound evaluation.

Understanding the potential signaling pathways these compounds might modulate is key. For instance, many pyrimidine derivatives are known to target protein kinases, which are crucial regulators of cellular processes.[2][5]

G cluster_0 Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->RAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Part 1: Cytotoxicity Assessment using the MTT Assay

The initial step in evaluating any new compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess metabolic activity, which in most cases, correlates with the number of viable cells.[6][7][8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[9]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate a human cancer cell line (e.g., A549, non-small cell lung cancer) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CMPD-A, CMPD-B, CMPD-C, and Staurosporine in culture medium. The concentration range should be broad enough to determine the IC₅₀ value (e.g., 0.1 to 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Comparative Cytotoxicity Data (Hypothetical)
CompoundIC₅₀ on A549 cells (µM)
CMPD-A 5.2
CMPD-B 25.8
CMPD-C > 100
Staurosporine 0.01

Interpretation: CMPD-A exhibits the highest cytotoxicity among the novel derivatives, suggesting potential anticancer activity. CMPD-B shows moderate cytotoxicity, while CMPD-C appears to be non-toxic at the tested concentrations, which could be advantageous for applications where cytotoxicity is undesirable.

Part 2: In Vitro Kinase Inhibition Assay

Given the known role of pyrimidines as kinase inhibitors, a direct assessment of their effect on a specific kinase is a logical next step.[2][3] In vitro kinase assays are essential for determining the potency and selectivity of potential inhibitors.[5][10][11][12] We will use a generic in vitro kinase assay to evaluate the inhibitory potential of our compounds against a representative kinase, such as a member of the Janus Kinase (JAK) family.[12]

Experimental Protocol: In Vitro Kinase Assay
  • Reagents: Purified recombinant kinase (e.g., JAK2), a suitable substrate peptide, ATP, and a kinase buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compounds (CMPD-A, CMPD-B, CMPD-C, and Staurosporine).

  • Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays or luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.[13]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value for each compound.

Comparative Kinase Inhibition Data (Hypothetical)
CompoundJAK2 Kinase IC₅₀ (µM)
CMPD-A 0.8
CMPD-B 12.5
CMPD-C 45.3
Staurosporine 0.005

Interpretation: The data suggests that CMPD-A is a potent inhibitor of JAK2, consistent with its observed cytotoxicity. CMPD-B shows moderate inhibitory activity, while CMPD-C is a weak inhibitor. This aligns with the initial design rationale for each compound.

Part 3: In Vitro Anti-inflammatory Activity Assessment

Pyrimidine derivatives have also been explored for their anti-inflammatory properties.[1][3] A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[14]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (CMPD-A, CMPD-B, CMPD-C) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value for NO inhibition.

Comparative Anti-inflammatory Data (Hypothetical)
CompoundNO Inhibition IC₅₀ (µM)
CMPD-A 15.2
CMPD-B 2.1
CMPD-C 8.9
Indomethacin (Control) 5.5

Interpretation: CMPD-B demonstrates the most potent anti-inflammatory activity, even surpassing the standard drug Indomethacin in this hypothetical scenario. CMPD-C also shows promising activity, while CMPD-A is a weaker inhibitor of NO production.

Conclusion and Future Directions

This guide provides a structured approach to the initial in vitro evaluation of novel derivatives of this compound. The hypothetical data presented for CMPD-A, CMPD-B, and CMPD-C illustrate how a combination of cytotoxicity, kinase inhibition, and anti-inflammatory assays can provide a comprehensive preliminary profile of new chemical entities.

Based on our hypothetical results:

  • CMPD-A shows promise as a potential anticancer agent due to its potent cytotoxicity and kinase inhibitory activity. Further studies should focus on its selectivity profile across a panel of kinases and in vivo efficacy in tumor models.

  • CMPD-B is a strong candidate for development as an anti-inflammatory agent, with potent activity and moderate cytotoxicity. Subsequent investigations should include its effects on other inflammatory mediators and in vivo models of inflammation.

  • CMPD-C demonstrates a favorable safety profile with low cytotoxicity and moderate anti-inflammatory activity, making it a potential candidate for chronic inflammatory conditions where a good safety margin is crucial.

The self-validating nature of this experimental cascade, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays, allows for efficient decision-making in the early stages of drug discovery. The insights gained from these in vitro studies are critical for guiding lead optimization and selecting the most promising candidates for further preclinical development.

References

  • Wikipedia. MTT assay. [Link]
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
  • Roche.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
  • CLYTE Technologies.
  • Joove, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. [Link]
  • Ahmad, I., et al. (2023). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • Rani, P., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical biology & drug design, 100(6), 818–842. [Link]
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  • Taylor, R. D., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(23), 8295. [Link]
  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(1), 226-241. [Link]
  • Sharma, A., et al. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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  • Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 127-139. [Link]
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fast-paced world of drug discovery and development, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. While the synthesis and application of novel compounds like 4-Methoxy-2-methylpyrimidin-5-amine are at the forefront of our work, the responsible management of chemical waste is a critical, and often overlooked, aspect of the research lifecycle. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. Based on available Safety Data Sheets (SDS) for this compound and structurally similar aromatic amines, the primary hazards are summarized below.[1][2]

Hazard StatementGHS ClassificationPotential Effects
H302 Acute toxicity, oral (Category 4)Harmful if swallowed
H315 Skin corrosion/irritation (Category 2)Causes skin irritation
H319 Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation
H335 Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation

Table 1: Summary of Hazards for this compound

The causality behind these classifications lies in the chemical nature of aromatic amines. The amine group can be readily absorbed and may interfere with biological processes, while the heterocyclic pyrimidine ring can contribute to its reactivity and potential for irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Personal Protective Equipment (PPE) and Engineering Controls: A Non-Negotiable Foundation

A self-validating safety protocol begins with the rigorous use of personal protective equipment and engineering controls. The following are mandatory when handling this compound in any form, including as a waste product.

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for integrity before use and dispose of them in accordance with institutional guidelines after handling the compound.

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and methodical response is crucial to mitigate exposure and prevent environmental contamination.

Small Spills (Solid):

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and that the chemical fume hood is operating correctly.

  • Contain: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.

  • Collect: Carefully scoop the absorbent material and spilled compound into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spills:

For spills of a significant quantity, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [3][4][5]

Experimental Protocol for Waste Collection and Segregation:

  • Container Selection:

    • Use a dedicated, chemically compatible container for the waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

    • Ensure the container is clean and dry before use to prevent any unintended reactions.

  • Labeling:

    • Immediately label the waste container with the following information:

      • The words "HAZARDOUS WASTE"

      • The full chemical name: "this compound"

      • The primary hazards (e.g., "Toxic," "Irritant")

      • The date of accumulation (the date the first waste is added to the container)

      • The name of the principal investigator or research group.

  • Segregation:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • Crucially, segregate this amine waste from incompatible materials, particularly strong acids and oxidizing agents, to prevent potentially violent reactions. [5]

  • Accumulation:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.

  • Disposal Request:

    • Once the container is full or the project is complete, arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

    • Follow your institution's specific procedures for requesting a waste pickup.

Logical Workflow for Disposal Decision-Making

To aid researchers in the decision-making process for the disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_improper start Generation of this compound Waste assess_hazards Assess Hazards: - Harmful if swallowed - Skin/eye irritant - Respiratory irritant start->assess_hazards drain_disposal Drain Disposal trash_disposal Trash Disposal ppe_check Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazards->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood spill_check Is there a spill? fume_hood->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes no_spill No Spill spill_check->no_spill No waste_collection Collect Waste in a Labeled, Compatible Container spill_protocol->waste_collection no_spill->waste_collection segregation Segregate from Incompatible Materials (Acids, Oxidizers) waste_collection->segregation storage Store in Designated Satellite Accumulation Area segregation->storage disposal_request Contact EHS for Disposal storage->disposal_request final_disposal Professional Disposal (e.g., Incineration) disposal_request->final_disposal improper_disposal_warning IMPROPER DISPOSAL

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: Upholding a Culture of Safety and Responsibility

The proper disposal of chemical waste is not merely a regulatory requirement; it is a cornerstone of responsible scientific practice. By adhering to the procedures outlined in this guide, researchers handling this compound can ensure a safe laboratory environment, protect our ecosystem, and uphold the highest standards of scientific integrity. Your diligence in these practices builds a foundation of trust and excellence that extends far beyond the immediate results of your research.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • SKC Inc. (2024, January 9). Safety Data Sheet - Aromatic Amine Cleaning Developing Solution.
  • Hazardous Waste Disposal. (n.d.). Hazardous Waste Disposal for Research Institutions.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals.
  • Goods.com. (n.d.). 4-Methoxy-5-methylpyrimidin-2-amine.
  • Amazon AWS. (n.d.). 4-Methoxy-5-methylpyrimidin-2-amine Safety Information.
  • SKC Inc. (2023, December 22). Safety Data Sheet - Aromatic Amine DECONtamination Solution.
  • Wastech Controls & Engineering. (n.d.). Laboratory Neutralization.
  • Der Pharma Chemica. (2017). Pyrimidine derivatives as environmentally-friendly corrosion inhibitors: A review.
  • Semantic Scholar. (n.d.). Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
  • Journal of Chemical Health Risks. (2024). Pyrimidine and its Derivatives: An Important Pharmacological Activity of an Agent.
  • MDPI. (n.d.). Intensification of a Neutralization Process for Waste Generated from Ion Exchange Regeneration for Expansion of a Chemical Manufacturing Facility.
  • Missouri State University. (2023, February 7). Waste Neutralization Guidance.
  • ChemAqua. (n.d.). Technical Bulletin TB1-030: Neutralizing Amine Use in Hospital Steam Boilers.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers at the forefront of drug development, our work with novel chemical intermediates is foundational to discovery. Compounds like 4-Methoxy-2-methylpyrimidin-5-amine are instrumental building blocks in pharmaceutical synthesis.[1] However, our primary directive is safety through rigorous and informed handling protocols. This guide provides an in-depth, procedural framework for the safe management of this compound, ensuring the protection of personnel and the integrity of our research.

Hazard Assessment and the Hierarchy of Controls

Before any laboratory work commences, a thorough risk assessment is mandatory. For this compound, we must infer its potential hazards based on its chemical family.

Potential Hazard Inferred From Primary Risk
Acute Toxicity (Oral, Inhalation) Aromatic Amines & Pyrimidine Analogs[4][5]Harmful if the solid dust is inhaled or if accidentally ingested.
Skin Irritation / Sensitization Pyrimidine Analogs & Aromatic Amines[7][8][9]May cause skin irritation, redness, or an allergic skin reaction upon contact.
Serious Eye Irritation Pyrimidine Analogs[4][6][9]Direct contact with dust can cause serious eye irritation or damage.
Dermal Absorption Aromatic Amines[2][3]The compound can likely pass through the skin, leading to systemic toxicity.
Respiratory Irritation Pyrimidine Analogs[4][6]Inhalation of dust may irritate the respiratory tract.
Potential Carcinogenicity Aromatic Amines[2][3][7]Many aromatic amines are suspected carcinogens, warranting long-term caution.

To mitigate these risks, we employ the Hierarchy of Controls . For laboratory-scale work, our most effective tools are Engineering Controls and Personal Protective Equipment (PPE) .

  • Engineering Controls: The primary engineering control is a certified Chemical Fume Hood . All handling of this compound solid and its solutions must be conducted within a fume hood to contain dust and vapors.[3][7]

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The following sections detail the specific PPE required.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task. Below is a procedural guide for selecting the appropriate level of protection.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection start Handling This compound fume_hood MANDATORY: Work inside a certified Chemical Fume Hood. start->fume_hood base_ppe Baseline PPE (All Tasks): • Tightly-sealed Goggles & Face Shield • Chemical-Resistant Gloves (Nitrile) • Lab Coat (Chemically Resistant preferred) fume_hood->base_ppe decision Is there a significant risk of aerosolizing dust? (e.g., weighing, scraping, spill) base_ppe->decision respirator ADD RESPIRATORY PROTECTION: • NIOSH-approved APR • Organic Vapor/P100 Cartridges (Full-face respirator recommended) decision->respirator Yes proceed Proceed with Baseline PPE decision->proceed No

Caption: PPE Selection Workflow for this compound.

Detailed PPE Specifications
Protection Type Specification Rationale and Best Practices
Eye & Face Tightly-fitting safety goggles AND an 8-inch minimum face shield.[10][11]Goggles protect against splashes and dust ingress, while the face shield provides a secondary barrier for the entire face. Standard safety glasses are insufficient.
Hand Chemical-resistant gloves (Nitrile rubber minimum).[11]Inspect gloves for any defects before use.[11] For prolonged tasks or when handling solutions, consider heavier neoprene gloves or double-gloving. Use proper glove removal technique to avoid skin contact with the outer surface.[10] Dispose of contaminated gloves immediately as hazardous waste.
Body Laboratory coat and closed-toe shoes.A chemically resistant apron or coverall (e.g., Tychem) is recommended over a standard cotton lab coat, especially during large-scale operations or when there is a significant splash risk.[12] Contaminated clothing must be removed immediately and decontaminated before reuse.[7]
Respiratory NIOSH-approved Air-Purifying Respirator (APR) with organic vapor and P100 (particulate) combination cartridges.This is required when weighing the solid compound or during any operation that could generate dust, especially outside of a powder containment hood. A full-face respirator is preferred as it also provides superior eye protection.[13][14] All respirator users must be fit-tested and trained.

Operational and Disposal Plans

Proper procedure minimizes exposure. The following workflow outlines a standard operation of weighing the solid and preparing a stock solution.

Safe_Handling_Workflow prep 1. Prepare Workspace (Inside Fume Hood) don 2. Don PPE (Coat, Goggles, Face Shield, Gloves) prep->don task 3. Perform Task (Weigh solid, prepare solution) don->task decon 4. Decontaminate (Wipe down surfaces, equipment) task->decon doff 5. Doff PPE (Gloves first, then shield/goggles, then coat) decon->doff wash 6. Wash Hands Thoroughly doff->wash

Caption: Step-by-step safe handling workflow for chemical manipulations.

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][15]

  • Spill: Evacuate the area. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[7][16] Carefully collect the material into a suitable, closed, and labeled container for hazardous waste disposal.[16] Do not allow the product to enter drains.[7]

Waste Disposal Plan

All waste streams containing this compound must be treated as hazardous waste and disposed of according to institutional and governmental regulations.[16]

  • Segregate Waste: Maintain separate, clearly labeled waste containers.[16]

    • Solid Hazardous Waste: Includes contaminated gloves, weighing paper, absorbent materials from spills, and any disposable labware.[16]

    • Liquid Hazardous Waste: Includes unused or spent solutions and solvent rinses.

    • Do not mix this waste with other incompatible chemical streams.[16]

  • Label Containers: Each container must be leak-proof, kept tightly closed, and clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[16]

  • Final Disposal: All waste must be disposed of through a licensed environmental waste management company.[16][17] Under no circumstances should this chemical or its waste be disposed of down the sewer.[7]

By adhering to these stringent protocols, we can confidently and safely utilize this compound in our critical research endeavors, upholding our commitment to both scientific advancement and the well-being of our personnel.

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9).
  • amines, aromatic 2002 | niosh - CDC. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023, December 22).
  • 4-Methoxy-2-pyrimidinamine | C5H7N3O | CID 67428 - PubChem. (n.d.).
  • Cas 53135-45-8, 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE | lookchem. (n.d.).
  • Personal Protective Equipment: Chemical Handling - Good Day's Work. (2016, April 14).
  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2021, October 7).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • 4-Methoxy-5-methylpyrimidin-2-amine. (n.d.).
  • 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 4-Amino-5-Hydroxymethyl-2-methylpyrimidine - ChemicalBook. (2025, December 6).
  • A safety and chemical disposal guideline for Minilab users. (n.d.).
  • 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.